molecular formula C9H9N3S B3022491 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 6232-82-2

5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3022491
CAS No.: 6232-82-2
M. Wt: 191.26 g/mol
InChI Key: VITIJXJNRKRDKF-UHFFFAOYSA-N
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Description

5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N3S/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITIJXJNRKRDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064153
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl-
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Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665466
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

6232-82-2
Record name 2,4-Dihydro-5-methyl-4-phenyl-3H-1,2,4-triazole-3-thione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl-
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Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl-
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Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural features, the nuances of its thione-thiol tautomerism, and the spectroscopic and computational methodologies used to characterize this dynamic equilibrium. The insights presented herein are grounded in established chemical principles and supported by experimental and theoretical data from analogous structures, offering a robust framework for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Derivatives of 1,2,4-triazole are known to exhibit antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] A key functional group that often imparts significant biological activity to this scaffold is the thiol/thione moiety at the 3-position. This group introduces the fascinating chemical phenomenon of tautomerism, which can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. Understanding the tautomeric behavior of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is therefore crucial for elucidating its mechanism of action and for the rational design of new drug candidates.

Synthesis and Structural Elucidation

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. A common and effective route involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide. This versatile method allows for the introduction of various substituents on the triazole ring, enabling the fine-tuning of the molecule's properties.

A general synthetic pathway, adapted for the preparation of the analogous compound 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, is illustrated below.[4] This multi-step synthesis begins with the reaction of a substituted aniline with a thiocarbohydrazide derivative, followed by acylation and subsequent cyclization.

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization Aniline Phenylamine Thiosemicarbazide 1-Phenylthiosemicarbazide Aniline->Thiosemicarbazide Reaction Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Thiosemicarbazide Acyl_Chloride Acetyl Chloride Acylated_Thiosemicarbazide 2-Acetyl-1-phenylthiosemicarbazide Acyl_Chloride->Acylated_Thiosemicarbazide Thiosemicarbazide_ref->Acylated_Thiosemicarbazide Acylation Triazole 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol Acylated_Thiosemicarbazide_ref->Triazole Base-catalyzed cyclization

Caption: Generalized synthetic workflow for 4,5-disubstituted-1,2,4-triazole-3-thiols.

Experimental Protocol: A Representative Synthesis

The following protocol details the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, which can be adapted for 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 1-Arylthiosemicarbazide

  • Dissolve the corresponding arylhydrazine in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of a substituted isothiocyanate.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold solvent and recrystallize from a suitable solvent system to obtain the pure 1-arylthiosemicarbazide.

Step 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-arylthiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide).[2]

  • Reflux the mixture for several hours. The progress of the intramolecular cyclization can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6.[2]

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

The Core Concept: Thione-Thiol Tautomerism

A defining characteristic of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is its existence as a mixture of two tautomeric forms in equilibrium: the thione form and the thiol form.[4] This equilibrium is dynamic and the predominant tautomer can be influenced by factors such as the physical state (solid or solution), solvent polarity, and temperature.[5]

Caption: Thione-thiol tautomeric equilibrium in 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

Note: The images in the DOT script above are placeholders. In a real-world application, these would be replaced with the actual chemical structure images.

For many 1,2,4-triazole-3-thiol derivatives, the thione tautomer is generally the more stable form, particularly in the solid state and in polar solvents.[4][5] This preference is often attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the triazole ring of the thiol form, as well as favorable intermolecular hydrogen bonding in the solid state.

Spectroscopic Evidence for Tautomerism

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the predominant tautomeric form of 1,2,4-triazole-3-thiols.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide critical insights into the tautomeric equilibrium. For the analogous compound 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, studies in a polar solvent like DMSO-d₆ have shown that the equilibrium is significantly shifted towards the thione form.[4]

Key diagnostic signals include:

  • ¹H NMR: The proton attached to the nitrogen atom (N-H) in the thione form is typically observed as a broad singlet at a significantly downfield chemical shift (e.g., ~14 ppm). The proton of the thiol group (S-H) in the thiol form would appear at a different, generally less downfield, chemical shift.

  • ¹³C NMR: The carbon atom of the C=S group in the thione form exhibits a characteristic deshielded signal in the range of 160-170 ppm.[4] In contrast, the carbon atom of the C-SH group in the thiol form would be expected to resonate at a more upfield chemical shift.

Table 1: Representative NMR Data for the Thione Tautomer of a 4,5-Disubstituted-1,2,4-triazole-3-thiol in DMSO-d₆ [4]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~14.1br sN-H
¹³C~168.6sC=S

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The vibrational frequencies of the C=S and S-H bonds are particularly informative for distinguishing between the thione and thiol tautomers.

  • Thione Form: Characterized by a strong absorption band corresponding to the C=S stretching vibration, typically in the region of 1250-1020 cm⁻¹. The N-H stretching vibration is also observed, usually as a broad band in the range of 3400-3100 cm⁻¹.

  • Thiol Form: The presence of the thiol tautomer would be indicated by a weak S-H stretching absorption band around 2600-2550 cm⁻¹.

In many reported cases for solid-state analysis, the IR spectra of 4,5-disubstituted-1,2,4-triazole-3-thiols are dominated by the absorption bands characteristic of the thione form, further supporting its prevalence in the solid state.

Computational Insights into Tautomeric Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become powerful tools for investigating the relative stabilities of tautomers.[6] By calculating the optimized geometries and electronic energies of both the thione and thiol forms, the thermodynamically more stable tautomer in the gas phase can be predicted.

For the parent 1,2,4-triazole-3-thione and its derivatives, computational studies consistently show that the thione form is energetically more favorable than the thiol form.[6] These theoretical findings are in excellent agreement with the experimental observations from NMR and IR spectroscopy.

Implications for Drug Development

The predominance of the thione tautomer has significant implications for the drug development process. The chemical reactivity, hydrogen bonding capacity, and overall shape of the molecule are dictated by its tautomeric form.

  • Receptor Binding: The thione tautomer, with its N-H proton donor and C=S proton acceptor functionalities, will exhibit different hydrogen bonding patterns compared to the thiol tautomer with its S-H proton donor. This can dramatically affect how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket.

  • Physicochemical Properties: The greater polarity of the thione tautomer can influence properties such as solubility, lipophilicity, and membrane permeability, all of which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Chemical Reactivity: The thione and thiol forms exhibit different chemical reactivities. For instance, alkylation reactions on this scaffold can occur at either the sulfur atom of the thiol form or a nitrogen atom of the thione form, leading to different products with potentially distinct biological activities. Experimental evidence for related compounds suggests that S-alkylation is the exclusive pathway, indicating that while the thione form may be more stable, the thiol tautomer is the reactive species in this particular transformation.[4]

Conclusion

5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that exists in a dynamic equilibrium between its thione and thiol tautomers. A wealth of experimental and computational evidence from closely related analogues strongly indicates that the thione form is the predominant and more stable tautomer, particularly in the solid state and in polar solvents. This fundamental understanding of its chemical structure and tautomeric behavior is paramount for researchers in the field of drug discovery and development. By leveraging this knowledge, scientists can better predict the molecule's interactions with biological systems, optimize its pharmacological properties, and ultimately design more effective and selective therapeutic agents based on the versatile 1,2,4-triazole scaffold.

References

  • Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1241. Available at: [Link]

  • MDPI. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Available at: https://www.jocpr.com/articles/synthesis-of-triazole-derivative-4benzylideneamino5-phenyl-4h124--triazole3thiol-schiff-base.pdf
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Available at: [Link]

  • MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

  • Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][4][7]-triazole-3-thiol derivatives as antimicrobial agents. Available at: [Link]

  • CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available at: [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

  • Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available at: [Link]

  • PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available at: [Link]

  • PMC. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

  • SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-phenyl-5-(phenylmethyl)-. Available at: [Link]

  • Orbital: The Electronic Journal of Chemistry. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Available at: [Link]

Sources

Physicochemical properties of 1,2,4-triazole-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical architecture of 1,2,4-triazole-3-thiol derivatives, a scaffold critical to medicinal chemistry due to its bioisosteric relationship with amide bonds and carboxylic acids.

Technical Guide for Medicinal Chemists & Formulation Scientists

Structural Dynamics: The Tautomeric Equilibrium

The defining physicochemical characteristic of 1,2,4-triazole-3-thiol derivatives is their prototropic tautomerism. While often referred to as "thiols," these compounds exist predominantly as thiones (1,2,4-triazoline-3-thiones) in the solid state and in most polar solvents.

The Thione-Thiol Dichotomy

Understanding this equilibrium is non-negotiable for accurate docking studies and pharmacophore modeling.

  • Thione Form (A): Characterized by a

    
     double bond and an 
    
    
    
    proton. This is the thermodynamically stable tautomer (
    
    
    relative to thiol). It acts as a hydrogen bond donor (via NH) and acceptor (via S).
  • Thiol Form (B): Characterized by a

    
     single bond and a 
    
    
    
    double bond. This form is rare in neutral media but becomes relevant during S-alkylation reactions or in specific non-polar environments.

Implication for Drug Design: Blindly modeling these derivatives as "thiols" (SH) in molecular docking will result in incorrect hydrogen bonding networks. The thione sulfur is a soft acceptor, while the NH is a hard donor.

Visualization: Tautomeric Equilibrium & Reactivity

The following diagram illustrates the equilibrium and the specific reactivity nodes for each tautomer.

Tautomerism Thione Thione Form (Thermodynamically Favored) Polar/Solid State Thiol Thiol Form (Kinetic/Transient) Non-polar/High pH Thione->Thiol Proton Transfer (Fast Equilibrium) N_Alk N-Alkylated Product (Less Common) Thione->N_Alk R-X (Hard Nucleophile) S_Alk S-Alkylated Product (Thioether) Thiol->S_Alk R-X / Base (Soft Nucleophile)

Figure 1: The thione-thiol tautomeric equilibrium. Note that while the thione is stable, chemical modification (alkylation) typically traps the molecule in the S-substituted (thiol) form due to the high nucleophilicity of the sulfur atom.

Acid-Base Properties (pKa)

The 1,2,4-triazole-3-thione core is amphoteric but leans towards acidity.

Acidity (pKa ~ 6.0 – 9.0)

The proton on the nitrogen (N4 or N2, depending on substitution) is acidic.

  • Mechanism: Deprotonation yields a resonance-stabilized thioamide anion (N-C=S

    
     N=C-S⁻).
    
  • Substituent Effects: Electron-withdrawing groups (e.g., p-NO₂-phenyl) on the ring significantly lower the pKa (increasing acidity), potentially to the 5.0–6.0 range, making them ionized at physiological pH (7.4).

  • Solubility Implication: These derivatives dissolve readily in alkaline solutions (NaOH, Na₂CO₃) by forming water-soluble salts.

Basicity (pKa < 2.0)

The triazole ring nitrogens are very weak bases. Protonation requires strong mineral acids (e.g., conc. HCl/H₂SO₄).

  • Protonation Site: Occurs at the exocyclic sulfur or the N2 nitrogen, depending on the specific tautomer, but generally, the species is neutral at physiological pH.

Spectral Fingerprinting

Distinguishing the thione from the thiol form is critical during synthesis characterization.

Infrared (IR) Spectroscopy
Functional GroupFrequency (cm⁻¹)Diagnostic Feature

(NH)
3100 – 3400Broad band. Presence confirms Thione form.

(C=S)
1150 – 1260Strong intensity. Diagnostic for Thione .

(S-H)
2550 – 2600Weak/Sharp. Absent in pure thione; appears only in trapped thiol intermediates.

(C=N)
1580 – 1620Present in both, but shifts depending on tautomer.
Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]
  • ¹H NMR (DMSO-d₆):

    • Thione NH: A highly deshielded broad singlet typically between 13.0 – 14.0 ppm . This extreme downfield shift is due to the anisotropy of the adjacent C=S and hydrogen bonding.

    • Absence of SH: You will rarely see a sharp SH peak (typically ~3-4 ppm) unless the equilibrium is forced or the molecule is S-substituted.

  • ¹³C NMR:

    • C=S Carbon: Resonates downfield at 160 – 170 ppm .

    • C-S Carbon (S-alkylated): Shifts upfield to 145 – 155 ppm upon alkylation.

Lipophilicity and Solubility[7]

  • LogP (Lipophilicity): The parent triazole-thiol is relatively polar (LogP ~ 0 to 1). However, drug-like derivatives typically bear aryl substituents at positions 4 and 5, pushing LogP into the optimal 2.0–4.0 range.

  • Solubility Profile:

    • High: DMSO, DMF, Pyridine, aqueous alkali (as anion).

    • Moderate: Ethanol, Methanol (often requires heating).

    • Low: Water (neutral form), Hexane, Diethyl ether.

Synthesis Protocol: Alkaline Cyclization

The most robust method for generating the 1,2,4-triazole-3-thiol core is the base-catalyzed cyclization of acylthiosemicarbazides.

Step-by-Step Methodology
  • Precursor Formation: React a carboxylic acid hydrazide with an aryl/alkyl isothiocyanate in ethanol under reflux to yield the acylthiosemicarbazide intermediate.

  • Cyclization:

    • Dissolve the intermediate in 2N NaOH (or 8% NaOH).

    • Reflux for 2–4 hours. The base abstracts the proton, facilitating intramolecular nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon.

  • Isolation:

    • Cool the solution to room temperature.

    • Critical Step: Acidify with HCl to pH 2–4. The product precipitates as the free thione.

    • Filter and recrystallize (typically from Ethanol/Water).

Synthesis Workflow Diagram

Synthesis Hydrazide Acid Hydrazide (R-CONHNH₂) Intermediate Acylthiosemicarbazide (R-CONHNHCSNH-R') Hydrazide->Intermediate EtOH / Reflux Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Intermediate EtOH / Reflux Base Reflux / 2N NaOH (Cyclization) Intermediate->Base Salt Triazole Thiolate Salt (Water Soluble) Base->Salt - H₂O Acid Acidification (HCl) Precipitation Salt->Acid Product 1,2,4-Triazole-3-Thione (Solid Precipitate) Acid->Product Protonation

Figure 2: The standard alkaline cyclization pathway. Note the requirement for acidification to retrieve the neutral thione form from the water-soluble thiolate salt.

References

  • Tautomerism Stability: Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione.

  • Synthesis & Spectral Data: Al-Abdullah, E. S. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol Derivatives.

  • pKa & Acidity: Islamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives. [Ovidius Univ.[1] Annals of Chemistry]([Link])

  • Thione-Thiol Discrimination: Mroczek, T., et al. (2017).[2] Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.

  • Thermal Stability: Al-Awadi, N. A., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues.

Sources

Solubility profile of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility Profile of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Executive Summary 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (MPTT) is a critical heterocyclic scaffold used extensively as a precursor in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents. Its solubility profile is a fundamental physicochemical parameter governing its recrystallization efficiency, reaction kinetics, and bioavailability. This guide provides a comprehensive analysis of its solubility behavior, experimental determination protocols, and thermodynamic modeling.

Molecular Characterization & Physicochemical Properties[1][2][3][4][5][6]

Understanding the solubility of MPTT requires analyzing its molecular structure and tautomeric behavior. The compound exists in a dynamic equilibrium between the thiol and thione forms, which significantly influences its interaction with solvents.

PropertySpecificationMechanistic Impact on Solubility
Molecular Formula

Moderate molecular weight (191.25 g/mol ) allows for reasonable solubility in organic solvents.
Melting Point 121–135 °C (varies by purity/polymorph)High lattice energy implies endothermic dissolution; solubility increases significantly with temperature.
Tautomerism Thiol (-SH)

Thione (=S)
In polar protic solvents (e.g., Ethanol), the thione form often predominates, stabilized by H-bonding.
Polarity AmphiphilicThe phenyl ring provides lipophilicity, while the triazole/thiol core provides polarity and H-bond donor/acceptor sites.

Tautomeric Equilibrium Diagram The following diagram illustrates the structural shift that dictates solvent interaction.

Tautomerism Thiol Thiol Form (Aromatic, -SH group) Favored in non-polar solvents Thione Thione Form (NH, =S group) Favored in polar solvents Thiol->Thione Proton Transfer Solvent Solvent Interaction (H-Bonding) Solvent->Thione Stabilizes

Caption: Tautomeric equilibrium between thiol and thione forms, influenced by solvent polarity.

Experimental Methodology: Laser Monitoring Technique

To determine the precise mole fraction solubility (


) of MPTT, the Laser Monitoring Observation Technique  is the industry standard for accuracy, surpassing the traditional shake-flask method in speed and reproducibility.
Protocol: Dynamic Laser Solubility Determination

Objective: Determine the saturation point of MPTT in organic solvents (Methanol, Ethanol, Isopropanol) across a temperature range (278.15 K – 323.15 K).

  • Preparation:

    • Calibrate the laser monitoring system with pure solvent to establish a baseline transmission intensity (

      
      ).
      
    • Load a precise mass of solvent (

      
      ) into a jacketed glass vessel controlled by a thermostat (
      
      
      
      K).
  • Dissolution:

    • Add MPTT in small, weighed increments (

      
      ).
      
    • Maintain continuous stirring (400 rpm) to ensure homogeneity.

  • Detection:

    • The laser beam passes through the solution.

    • Undissolved particles scatter the light, reducing transmission intensity (

      
      ).
      
    • Dissolution clears the path, restoring intensity (

      
      ).
      
  • Equilibrium Point:

    • The transition from scattering to clear indicates the saturation limit.

    • Record the total mass of solute added (

      
      ) at the point of permanent clarity.
      

Experimental Workflow Diagram

LaserMethod Start Start: Solvent Preparation (Thermostat Control) Add Add Solute Increment (Gravimetric) Start->Add Stir Equilibration (Stirring 400 rpm) Add->Stir Laser Laser Transmission Check Stir->Laser Scatter Light Scattering Detected (Undissolved Particles) Laser->Scatter Intensity < Threshold Clear High Transmission (Solution Clear) Laser->Clear Intensity Stable Scatter->Stir Wait / Heat Clear->Add Not Saturated Record Record Solubility Data (Mass/Temp) Clear->Record Saturation Point Reached

Caption: Logic flow for the Laser Monitoring Solubility Determination method.

Solubility Profile & Solvent Effects[7]

Based on recrystallization protocols and structural analogs (e.g., 2-mercapto-5-methyl-1,3,4-thiadiazole), the solubility of MPTT follows a distinct polarity-driven hierarchy.

Qualitative Solubility Hierarchy
Solvent ClassRepresentative SolventsSolubility LevelMechanism
Polar Aprotic DMSO, DMFExcellent Strong dipole-dipole interactions disrupt the crystal lattice; stabilizes the thione form.
Polar Protic Ethanol, MethanolGood (High T) H-bonding with the thiol/thione group. Solubility drops sharply as T decreases (ideal for recrystallization).
Esters Ethyl AcetateModerate Dipole interactions; often used as a co-solvent.
Non-Polar Hexane, ToluenePoor Lack of H-bonding capability cannot overcome the lattice energy of the polar triazole core.
Water

Very Low The hydrophobic phenyl ring disrupts water structure; dissolution is energetically unfavorable.

Critical Insight: The compound is routinely synthesized via cyclization in basic aqueous media but precipitates upon acidification, confirming its low aqueous solubility and pH-dependent behavior (soluble as a thiolate anion in high pH).

Thermodynamic Modeling Framework

To rigorously describe the solubility profile, experimental data is fitted to thermodynamic models. This allows for the calculation of dissolution enthalpy (


) and entropy (

).
Modified Apelblat Model

The most accurate semi-empirical model for correlating solubility (


) with temperature (

) for triazole derivatives is the Modified Apelblat equation:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • Positive B values typically indicate exothermic dissolution (rare for these organics).

    • Negative B values indicate endothermic dissolution (standard for MPTT).

Thermodynamic Functions

Using the van't Hoff analysis, the thermodynamic parameters are calculated:

  • Enthalpy (

    
    ): 
    
    
    
    • Expectation:

      
       (Endothermic). Heat is absorbed to break the crystal lattice.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    • Expectation:

      
       (Non-spontaneous standard state). Solubility is driven by the entropy gain at higher temperatures.
      
  • Entropy (

    
    ): 
    
    • Expectation:

      
      . The disorder increases as the ordered crystal lattice breaks into solvated molecules.
      

Thermodynamic Analysis Workflow

Thermo Data Experimental Data (x vs T) Model Apelblat Regression ln x = A + B/T + C ln T Data->Model Params Extract Parameters A, B, C Model->Params Calc Calculate Functions ΔH, ΔS, ΔG Params->Calc Result Mechanism Insight (Endothermic/Entropy Driven) Calc->Result

Caption: Workflow for converting raw solubility data into thermodynamic mechanistic insights.

Applications in Drug Development

  • Recrystallization: The steep solubility curve in Ethanol (high solubility at boiling, low at room temp) makes it the solvent of choice for purification [1].

  • Synthesis Precursor: High solubility in DMSO allows for efficient S-alkylation reactions (e.g., with alkyl halides) to generate S-substituted derivatives with enhanced biological activity [2].

  • Metal Complexation: The thione/thiol moiety acts as a bidentate ligand. Solubility data is crucial for selecting solvents (often Ethanol/Water mixtures) that dissolve both the ligand and the metal salt [3].

References

  • Synthesis and Antibacterial Properties of Substituted 1,2,4-Triazoles. Molbank, 2021.[1] Link

    • Validates the synthesis and recrystallization of MPTT derivatives
  • Synthesis and evaluation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Academia.edu. Link

    • Provides context on the solubility and biological evalu
  • Investigation on 2‑Mercapto-5-methyl-1,3,4-thiadiazole Solubility. Figshare, 2025. Link

    • Authoritative source for the thermodynamic modeling of the closest structural analog, validating the endothermic/entropy-driven dissolution mechanism.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques. Pharmaceutical Sciences, 2024. Link

    • Defines the standard operating procedure for the laser monitoring method described in Section 2.

Sources

Technical Whitepaper: Structural Elucidation of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

[1]

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore for antifungal (e.g., fluconazole), anticancer, and anti-inflammatory therapeutics.[1][2][3] This guide provides a comprehensive technical workflow for the structural analysis of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol .

Crucially, this molecule exhibits thione-thiol tautomerism , a phenomenon where the solid-state structure often defies the "thiol" nomenclature.[1][2] Accurate crystallographic analysis is required not merely to determine atomic coordinates, but to resolve the protonation state (N-H vs S-H) which dictates ligand-receptor binding affinity.[1][2] This whitepaper outlines the synthesis, crystallization, data collection, and refinement strategies required to definitively characterize this compound.

Chemical Context & Therapeutic Relevance[1][2][3][4][5][6]

The target molecule features a triazole ring substituted at the N4 position with a phenyl group and at the C5 position with a methyl group.[1][2] The sulfur atom at C3 introduces a critical structural ambiguity.

The Tautomeric Challenge

In solution, the molecule exists in equilibrium.[1][2][4] However, in the crystalline state, 1,2,4-triazole-3-thiols predominantly adopt the thione (NH) form due to the high stability of the thioamide resonance structures and strong intermolecular hydrogen bonding capability.[1][2]

  • Thiol Form: S-H bond, C-S single bond (~1.75 Å), C=N double bond.[1][2]

  • Thione Form: N-H bond, C=S double bond character (~1.67 Å).[1][2]

Expert Insight: Misidentifying the tautomer leads to incorrect docking simulations in drug discovery.[1][2] X-ray crystallography is the gold standard for resolving this ambiguity by measuring the C3-S1 bond length and locating the hydrogen atom in the difference Fourier map.[1][2]

Experimental Protocol: Synthesis & Crystallization

To ensure a pure phase for diffraction, a controlled synthesis followed by slow evaporation is recommended.[1][2]

Synthesis Workflow

The most robust route utilizes the cyclization of a thiosemicarbazide intermediate.[1][2]

  • Precursor Formation: React Acetic Hydrazide (provides the C5-Methyl) with Phenyl Isothiocyanate (provides the N4-Phenyl) in ethanol.

  • Intermediate: Isolation of 1-acetyl-4-phenylthiosemicarbazide.

  • Cyclization: Reflux in 2N NaOH (alkaline cyclization) followed by acidification with HCl.[2]

Crystallization Strategy

Single crystals suitable for X-ray diffraction require slow growth to minimize mosaicity.[2]

  • Solvent System: Ethanol/Water (80:[2]20) or pure DMSO.[2]

  • Method: Slow evaporation at room temperature (293 K).

  • Target Morphology: Colorless blocks or prisms, approx. 0.3 x 0.2 x 0.2 mm.[1]

SynthesisWorkflowcluster_0Step 1: Intermediate Formationcluster_1Step 2: Cyclizationcluster_2Step 3: CrystallizationAAcetic Hydrazide(CH3-CONHNH2)C1-acetyl-4-phenylthiosemicarbazideA->CBPhenyl Isothiocyanate(Ph-NCS)B->CDReflux in 2N NaOH(4-6 Hours)C->DEAcidification (HCl)PrecipitationD->EFCrude ProductE->FGSlow Evaporation(Ethanol/Water)F->GHSingle Crystal(Monoclinic/Triclinic)G->H

Figure 1: Synthetic pathway and crystallization workflow for 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

X-Ray Data Collection & Refinement Strategy

Data Acquisition Parameters
  • Temperature: Collect data at 100 K using a nitrogen cryostream.

    • Reasoning: Low temperature reduces atomic thermal vibration (

      
      ), allowing for more precise localization of the critical H-atoms on Nitrogen or Sulfur.[1][2]
      
  • Source: Mo-K

    
     (
    
    
    Å) or Cu-K
    
    
    .[1] Mo is preferred to minimize absorption effects from the Sulfur atom.[1][2]
  • Resolution: Target a resolution of at least 0.80 Å to ensure sufficient data-to-parameter ratio.

Refinement Protocol (SHELXL)[1][2]
  • Space Group Determination: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    )
    , common for planar heterocycles.[1][2]
  • Heavy Atom Solution: Use Direct Methods (SHELXT) to locate S, N, and C atoms.[1][2]

  • Difference Fourier Map (The Critical Step): After anisotropic refinement of non-hydrogen atoms, inspect the difference map (

    
    ) near N1, N2, and S.[1][2]
    
    • Thione Marker: A peak of ~1.0 e⁻/ų near a Nitrogen atom (usually N1 or N2) indicates the H-atom.[1]

    • Thiol Marker: A peak near Sulfur indicates the thiol form.[1][2][5]

  • Constraints: If H-atoms are disordered, use DFIX commands to restrain N-H (0.86 Å) or S-H (1.32 Å) distances.[1][2]

Structural Elucidation & Results Interpretation[2][5][6][7][8][9][10][11]

This section details how to interpret the solved structure.

Tautomeric Confirmation (Thione vs. Thiol)

The bond lengths are the primary evidence.[1][2] In the 4-phenyl substituted system, the thione form is stabilized by resonance.[1][2]

Bond PairThione (Expected)Thiol (Reference)Interpretation
C3 — S 1.66 – 1.69 Å ~1.75 ÅShort bond indicates double bond character (C=S).[1]
N2 — C3 1.33 – 1.36 Å ~1.29 ÅLonger bond indicates single bond character.
N1 — C5 1.30 – 1.32 Å ~1.30 ÅRetains double bond character.

Decision Logic: If the C3-S distance is < 1.70 Å and a hydrogen is located on N1, the molecule is in the 1H-1,2,4-triazole-5(4H)-thione tautomeric form.[1][2]

Molecular Geometry
  • Phenyl Ring Orientation: The phenyl ring at N4 is typically twisted out of the triazole plane due to steric hindrance with the adjacent thione Sulfur and the C5-Methyl group.[1][2] Expect a torsion angle > 40°.[1]

  • Planarity: The triazole ring itself should remain strictly planar (rms deviation < 0.02 Å).

TautomerLogiccluster_evidenceSecondary EvidenceStartAnalyze Bond Lengths(C3-S and N-C)CheckCSMeasure C3-S DistanceStart->CheckCSBranch1< 1.70 Å(Double bond character)CheckCS->Branch1Branch2> 1.74 Å(Single bond character)CheckCS->Branch2ThioneCONCLUSION: Thione Form(Proton on Nitrogen)Branch1->ThioneThiolCONCLUSION: Thiol Form(Proton on Sulfur)Branch2->ThiolEvidence1Locate H in Difference MapThione->Evidence1Evidence2Check Intermolecular H-BondsEvidence1->Evidence2

Figure 2: Decision logic for assigning the tautomeric state based on crystallographic metrics.

Supramolecular Architecture

The biological activity of triazoles is often correlated with their ability to form hydrogen bonds.[1][2] In the crystal lattice, 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol typically forms centrosymmetric dimers .[1]

Hydrogen Bonding Motifs
  • Primary Interaction:

    
     hydrogen bonds.[1]
    
    • The N-H of one molecule donates to the Thione Sulfur of an adjacent molecule.[1][2]

    • Graph Set Notation:

      
      . This forms an eight-membered ring dimer.[1]
      
  • Secondary Interaction:

    
     interactions between the methyl protons and the phenyl ring of neighboring molecules.[1][2]
    
Packing Efficiency

The dimers usually stack in layers.[1][2] The presence of the bulky N4-phenyl group prevents tight

12

References

  • Synthesis & Tautomerism

    • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2008).[1][2] Synthesis and properties of new substituted 1,2,4-triazoles: Potential antitumor agents.[1][2][6] Bioorganic & Medicinal Chemistry, 16(1), 383-392.[1][2] Link[1][2]

    • Note: Describes the standard cyclization method for 4-substituted triazoles.
  • Crystallographic Methodology

    • Sheldrick, G. M. (2015).[1][2] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1][2] Link

  • Structural Reference (Analogous Systems)

    • Wang, Y., et al. (2011).[1] Crystal structure and antitumor activity of 4-amino-5-methyl-3-thio-1,2,4-triazole.[1] Journal of Chemical Crystallography, 41, 1205.[1][2] Link

    • Note: Provides comparative bond length data for the thione/thiol determin
  • Database Validation

    • Cambridge Crystallographic Data Centre (CCDC). Search for "1,2,4-triazole-3-thione" to view aggregate bond length statistics.[1] Link

Thermodynamic Parameters of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol Adsorption

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Primary Audience: Researchers in Surface Chemistry, Corrosion Science, and Medicinal Chemistry (Pharmacokinetics).

Executive Summary

The thermodynamic profiling of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (MPTT) represents a critical intersection between industrial surface protection and pharmacological ligand-binding kinetics. While primarily utilized as a high-efficiency corrosion inhibitor for transition metals (Cu, Fe) in acidic media, the adsorption mechanisms of MPTT—governed by its thione-thiol tautomerism and nitrogen-rich heterocyclic core—offer a robust model for understanding ligand-receptor interactions in drug development.

This guide provides an autonomous, step-by-step framework for synthesizing MPTT, acquiring high-fidelity thermodynamic data (


, 

,

), and interpreting the adsorption isotherm. We move beyond simple data logging to explore the causality of molecular interaction: how the steric bulk of the phenyl group at

and the electron-donating methyl group at

modulate the Gibbs free energy of the system.

Molecular Architecture & Synthesis Protocol

To ensure data reproducibility, the purity of the adsorbate is paramount. Commercial samples often contain isomers that skew thermodynamic values. We recommend in-house synthesis via the Pellizzari reaction modification or the Acyl Hydrazide route to guarantee regiospecificity.

Synthesis Logic

The target molecule features a 1,2,4-triazole core. The 3-thiol group (often existing as the thione tautomer in solution) acts as the primary anchoring headgroup, while the 4-phenyl ring provides hydrophobic shielding (or lipophilic interaction).

Validated Synthesis Workflow

Reagents: Acetyl hydrazide (provides the 5-methyl), Phenyl isothiocyanate (provides the 4-phenyl and 3-thiol), Ethanol, NaOH.

Protocol:

  • Condensation: Dissolve equimolar acetyl hydrazide and phenyl isothiocyanate in absolute ethanol. Reflux for 2–4 hours.

  • Intermediate Isolation: Cool to precipitate the intermediate, 1-acetyl-4-phenylthiosemicarbazide.

  • Cyclization: Reflux the intermediate in 2N NaOH (base-catalyzed cyclodehydration) for 4 hours.

  • Work-up: Acidify with HCl to pH 5. The MPTT precipitates as a white/off-white solid. Recrystallize from ethanol.

Synthesis Pathway Visualization

SynthesisPathway Start Reagents: Acetyl Hydrazide + Phenyl Isothiocyanate Inter Intermediate: 1-acetyl-4-phenyl- thiosemicarbazide Start->Inter Ethanol Reflux Condensation Cyclization Cyclization: Reflux in 2N NaOH (- H2O) Inter->Cyclization Base Catalysis Product Product (MPTT): 5-methyl-4-phenyl- 4H-1,2,4-triazole-3-thiol Cyclization->Product Acidification (HCl)

Caption: Step-wise synthesis of MPTT ensuring regiospecific placement of Methyl and Phenyl groups.

Experimental Framework: Data Acquisition

Thermodynamic parameters cannot be measured directly; they are derived from temperature-dependent adsorption isotherms. Two primary methods are validated for this workflow: Gravimetric (Weight Loss) and Electrochemical Impedance Spectroscopy (EIS) .

Method Selection: The "Why"
  • Gravimetric: Best for calculating average surface coverage (

    
    ) over long exposure times (24h+). It accounts for desorption/readsorption equilibrium.
    
  • EIS: Best for instantaneous surface kinetics and distinguishing between charge transfer resistance (

    
    ) and double-layer capacitance (
    
    
    
    ).
Temperature-Dependent Protocol (Critical Step)

To extract


 and 

, experiments must be conducted at a minimum of four distinct temperatures (e.g., 303 K, 313 K, 323 K, 333 K).

Step-by-Step Workflow:

  • Substrate Prep: Polish mild steel or copper coupons (SiC paper grades 400–1200). Degrease with acetone.

  • Solution Prep: Prepare 1.0 M HCl (blank). Prepare inhibitor solutions ranging from

    
     M to 
    
    
    
    M MPTT.
  • Immersion:

    • Gravimetric: Immerse weighed coupons for 6 hours in a thermostated water bath (

      
       K).
      
    • EIS: Establish Open Circuit Potential (OCP) for 30 mins. Apply 10 mV AC amplitude, frequency range 100 kHz to 10 mHz.

  • Measurement:

    • Record weight loss (

      
      ).
      
    • Record Charge Transfer Resistance (

      
      ) from Nyquist plots.
      
Calculating Surface Coverage ( )

The thermodynamic derivations rely entirely on the accuracy of


.
MethodEquationVariable Definitions
Gravimetric


: Weight loss (g)
Electrochemical


: Charge transfer resistance (

)

Adsorption Isotherms & Thermodynamic Derivation

Once


 is obtained across concentrations (

) and temperatures (

), we must fit the data to an isotherm. For MPTT, the Langmuir Isotherm is the standard model, assuming monolayer adsorption on a homogeneous surface.
The Langmuir Linearization

Plot


 (y-axis) vs. 

(x-axis).

  • Slope: Should be close to 1 (verifies Langmuir behavior).

  • Intercept:

    
    . This allows calculation of the Equilibrium Constant (
    
    
    
    ).
Thermodynamic Equations

With


 determined for each temperature, calculate the core parameters:
  • Standard Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Note: The factor

      
       represents the molar concentration of water, assuming the inhibitor displaces water molecules at the interface.
      
    • Interpretation:

      • 
         kJ/mol: Physisorption (Electrostatic).
        
      • 
         kJ/mol: Chemisorption (Coordinate covalent bond).
        
      • 
        : Mixed mode (Typical for MPTT).
        
  • Enthalpy (

    
    ) and Entropy (
    
    
    
    ):
    Use the Van't Hoff Equation :
    
    
    • Plot

      
       vs. 
      
      
      
      .
    • Slope:

      
      
      
    • Intercept:

      
      
      
Logic Flow Diagram

ThermoLogic RawData Raw Data: Weight Loss or EIS (at T1, T2, T3, T4) Coverage Calculate Surface Coverage (theta) RawData->Coverage Isotherm Langmuir Fit: Plot C/theta vs C Coverage->Isotherm Kads Extract K_ads (from Intercept) Isotherm->Kads R² > 0.99 Gibbs Calculate Delta G (-RT ln(55.5 K)) Kads->Gibbs VantHoff Van't Hoff Plot: ln(K) vs 1/T Kads->VantHoff FinalParams Derive Delta H & Delta S (Slope & Intercept) VantHoff->FinalParams

Caption: Logical workflow from raw experimental data to derived thermodynamic parameters.

Case Study & Data Interpretation

The following data represents a representative profile for MPTT adsorption on mild steel in 1.0 M HCl. These values are synthesized from the behavior of the 1,2,4-triazole-3-thiol class [1][2].

Representative Data Table
Temperature (K)

(

)

(kJ/mol)
Mechanism Inference
303 12,400-34.2Mixed (Physi/Chemi)
313 9,800-34.8Spontaneous
323 7,500-35.5Spontaneous
333 5,200-36.1Spontaneous
Interpreting the Parameters
  • 
     (approx -35 kJ/mol): 
    The negative value indicates spontaneity. The magnitude (-35 kJ/mol) is the hallmark of Mixed Adsorption . The MPTT molecule first physisorbs via electrostatic interaction (protonated nitrogen to charged metal surface) and then chemisorbs via the donation of lone pair electrons from Sulfur and Nitrogen into the metal's d-orbitals [3].
    
  • 
     (Negative vs. Positive): 
    
    • If

      
       is Negative (Exothermic):  Adsorption decreases as temperature rises. This is common for physisorption or rapid chemisorption.
      
    • If

      
       is Positive (Endothermic):  Adsorption increases with temperature. This often implies a high activation energy barrier or the displacement of strongly bound water molecules.
      
    • For MPTT: It typically exhibits exothermic adsorption (

      
      ) on steel, meaning efficiency drops slightly at higher temperatures [4].
      
  • 
     (Positive): 
    Usually positive. When one MPTT molecule adsorbs, it displaces multiple water molecules from the surface. The release of water into the bulk solution increases the total disorder (entropy) of the system, driving the reaction (
    
    
    
    ).
Translational Insight: From Corrosion to Drug Development

For pharmaceutical researchers, the


 derived here is analogous to the Association Constant (

) in ligand-protein binding.
  • Lipophilicity: The 4-phenyl group increases

    
    , enhancing hydrophobic interactions (analogous to surface film stability).
    
  • Bioisosterism: The 1,2,4-triazole ring is a common bioisostere for amide bonds in peptide mimetics. Understanding its "stickiness" (thermodynamics) on charged metal surfaces provides a baseline for modeling its interaction with metalloenzymes (e.g., CYP450 heme centers) [5].

References

  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketocon

Precision-Tuning the Electronic Horizon: A Technical Guide to Phenyl-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties and HOMO-LUMO gap of phenyl-triazole derivatives Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

The phenyl-triazole moiety—encompassing both 1,2,3- and 1,2,4-isomers—serves as a linchpin in modern medicinal chemistry and optoelectronics. Its utility is not merely structural; it is defined by its electronic signature, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. This energy differential dictates reactivity, stability, and bio-interaction. This guide provides a rigorous, self-validating framework for characterizing and tuning these properties, moving beyond basic observation to predictive control.

Electronic Architecture: The Triazole Core

The triazole ring is an electron-deficient aromatic system. When coupled with a phenyl ring, the resulting conjugated system allows for significant delocalization, yet the specific isomerism (1,2,3 vs. 1,2,4) fundamentally alters the electronic landscape.

  • 1,2,3-Triazoles: Synthesized via "Click" chemistry (CuAAC), these exhibit a strong dipole moment (~5 D). The nitrogen arrangement creates a specific electrostatic potential map that favors hydrogen bond acceptance at N2 and N3.

  • 1,2,4-Triazoles: Common in antifungal pharmacophores (e.g., Fluconazole).[1] They possess a distinct tautomeric equilibrium (thiol-thione in derivatives) that complicates but enriches their electronic profile.

The Criticality of the Gap

The HOMO-LUMO gap (


) is the primary descriptor of kinetic stability (chemical hardness, 

).
  • Wide Gap (> 4 eV): High stability, low reactivity. Ideal for OLED host materials (high triplet energy).[2]

  • Narrow Gap (< 3 eV): High polarizability, "soft" character. Correlates with better corrosion inhibition efficiency (stronger adsorption on metal surfaces) and specific charge-transfer interactions in biological binding pockets.

Computational Framework: The In Silico Standard

Before synthesis, Density Functional Theory (DFT) provides the necessary predictive power. The following protocol balances computational cost with chemical accuracy, specifically for nitrogen-rich heterocycles.

Protocol: DFT Calculation of Frontier Orbitals

Objective: Accurate prediction of


, 

, and Dipole Moment (

).
  • Software Environment: Gaussian 16 / ORCA / GAMESS.

  • Geometry Optimization:

    • Functional: B3LYP (Standard hybrid) or CAM-B3LYP (if investigating Charge Transfer states/excited states).

    • Basis Set: 6-311++G(d,p) .[3][4][5][6][7]

      • Rationale: The "++" diffuse functions are non-negotiable for describing the lone pair electrons on the triazole nitrogens and the anionic character of potential transition states.

  • Frequency Analysis:

    • Must yield zero imaginary frequencies to confirm a true local minimum.

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Note: Gas phase calculations often overestimate the gap. Use water or DMSO for medicinal relevance.

Visualization: Computational Workflow

DFT_Workflow Start Input Structure (Phenyl-Triazole) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (Imaginary Freq?) Opt->Freq Refine Refine Geometry Freq->Refine Yes (< 0) Calc Single Point Energy & Population Analysis Freq->Calc No (All > 0) Refine->Opt Output Output: E(HOMO), E(LUMO), Dipole Calc->Output

Figure 1: Validated DFT workflow for electronic property prediction. Zero imaginary frequencies are the gatekeeper for valid data.

Experimental Validation: The Wet Lab Truth

Computational values must be anchored by experimental data. The combination of Cyclic Voltammetry (CV) and UV-Vis spectroscopy is the gold standard for resolving the electrochemical and optical gaps.

Method A: Cyclic Voltammetry (Electrochemical Gap)

CV measures the ionization potential (


) and electron affinity (

).

Protocol:

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile or DCM.
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish).

    • Counter: Platinum wire.[8]

    • Reference: Ag/AgCl (non-aqueous).

  • Internal Standard: Ferrocene (

    
    ).[9]
    
    • Reasoning: The vacuum energy level of

      
       is accepted as -4.8 eV .[9] This normalizes the reference electrode drift.
      
  • Calculation:

Method B: UV-Vis Spectroscopy (Optical Gap)

Used when reduction peaks are outside the solvent window.

Protocol:

  • Sample: Dilute solution (

    
     M) in spectroscopic grade solvent.
    
  • Measurement: Record absorbance from 200–800 nm.

  • Calculation: Determine the onset wavelength (

    
    ) at the lower energy edge of the absorption band (intersection of the tangent with the baseline).[9]
    
Visualization: Experimental Logic

Exp_Validation cluster_CV Electrochemical Path cluster_Opt Optical Path Sample Synthesized Derivative CV Cyclic Voltammetry (vs Fc/Fc+) Sample->CV UV UV-Vis Spectrum Sample->UV OxOnset Oxidation Onset CV->OxOnset RedOnset Reduction Onset CV->RedOnset CalcCV Calculate E(HOMO)/E(LUMO) (-4.8 eV shift) OxOnset->CalcCV RedOnset->CalcCV Lambda Lambda Onset (Red Edge) UV->Lambda CalcOpt Calculate Optical Gap (1240 / λ) Lambda->CalcOpt

Figure 2: Dual-pathway validation strategy. The electrochemical gap (CV) and optical gap (UV-Vis) should converge, typically within 0.2–0.3 eV.

Structure-Property Relationships (SAR)

Tuning the phenyl-triazole system requires precise substituent manipulation. The triazole ring acts as a weak electron acceptor; the phenyl ring acts as the conjugation bridge.

Data Summary: Substituent Effects
Substituent TypeExamplesElectronic EffectImpact on HOMOImpact on LUMONet Gap (

)
Strong EDG

Electron donation via resonance (+M)Significant Increase (Destabilized)Slight IncreaseNarrows (Red shift)
Weak EDG

Inductive donation (+I)Slight IncreaseNegligibleSlight Decrease
Strong EWG

Electron withdrawal (-M, -I)Decrease (Stabilized)Significant Decrease Narrows (Often drastically)
Halogens

Inductive withdrawal (-I) > Resonance (+M)DecreaseDecreaseVariable (often widens or static)

Key Insight: Introducing a donor (e.g.,


) on the phenyl ring creates a "Push-Pull" system (Donor- 

-Acceptor), which is the most effective strategy for narrowing the band gap for optoelectronic applications.
Visualization: Tuning Logic

SAR_Logic Core Phenyl-Triazole Core (Moderate Gap) EDG Add Electron Donor (-NH2, -OMe) Core->EDG EWG Add Electron Withdrawer (-NO2, -CF3) Core->EWG HOMO_Up HOMO Energy Increases (↑) EDG->HOMO_Up Dominant Effect LUMO_Down LUMO Energy Decreases (↓) EWG->LUMO_Down Dominant Effect Gap_Narrow Band Gap Narrows (Red Shift / Reactivity ↑) HOMO_Up->Gap_Narrow LUMO_Down->Gap_Narrow Gap_Stable Band Gap Widens/Stable (Blue Shift / Stability ↑)

Figure 3: Strategic tuning of the HOMO-LUMO gap. Push-pull systems (EDG or EWG) generally compress the gap, enhancing reactivity and optical emission.

Applications & Strategic Implementation

Drug Discovery (Bioisosteres)

The 1,2,4-triazole ring is a classic bioisostere for amide bonds and carboxylic acids.

  • Mechanism: The dipole moment and lone pair availability allow for specific Hydrogen Bonding interactions (e.g., with Heme iron in CYP51 for antifungals).

  • Design Rule: Use DFT electrostatic potential maps to match the electronic footprint of the triazole derivative to the target receptor pocket.

Optoelectronics (OLEDs)

Phenyl-triazole derivatives (e.g., TAZ) are utilized as Electron Transport Materials (ETM) and hole-blocking layers.

  • Requirement: Deep HOMO (to block holes) and accessible LUMO (to transport electrons).

  • Design Rule: Attach bulky groups (e.g., bulky phenyls) to disrupt

    
    -stacking in the solid state, preserving high triplet energies for blue phosphorescence.
    
Corrosion Inhibition[10]
  • Mechanism: Chemisorption onto metal surfaces (Fe, Cu).

  • Metric: A smaller HOMO-LUMO gap correlates with "softer" molecules that transfer electrons more easily to the metal d-orbitals, forming a protective coordinate bond.

References

  • DFT & Corrosion: Step-by-step design of new phenyl-1,2,3-triazole derivatives with improved anti-corrosive properties: A combined DFT and MD simulation study. ResearchGate.[10] Link

  • Photophysics & DFT: Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. Link

  • Experimental Protocol (CV/UV-Vis): Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube (Dr. Shamsa). Link

  • Tautomerism & Gap: Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents. NTU Journal.[11] Link

  • OLED Applications: Phenanthro[9,10-d]triazole and imidazole Derivatives: High Triplet Energy Host Materials.[2] OSTI.gov. Link

  • Medicinal Chemistry: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC (NIH). Link

Sources

Literature review of 1,2,4-triazole-3-thiols in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers investigating 1,2,4-triazole-3-thiols. It moves beyond a standard review to provide an operational framework for synthesis, characterization, and application in coordination chemistry.

Part 1: The Chemical Core – Tautomeric Dynamics

The defining feature of 1,2,4-triazole-3-thiols is not their static structure, but their dynamic thione-thiol tautomerism. This equilibrium is the "switch" that dictates coordination geometry and metal specificity.

The Thione-Thiol Switch

In the solid state and polar solvents, the thione (NH/C=S) form predominates. However, coordination to transition metals typically proceeds via the thiol (N/C-SH) tautomer, often involving deprotonation to the thiolate anion.

  • Thione Form (Neutral): Favors monodentate binding via Sulfur (to soft acids like Ag+, Au+) or Nitrogen (to borderline acids).

  • Thiolate Form (Anionic): Acts as a mono-anionic ligand, facilitating charge neutralization of metal cations (e.g., M

    
     + 2L
    
    
    
    
    
    ML
    
    
    ).
Visualization: Tautomeric Equilibrium & Coordination Potential

The following diagram illustrates the proton shift that activates the sulfur donor site.

Tautomerism Thione Thione Form (C=S, N-H) Predominant in Solution Transition Proton Transfer (1,3-H Shift) Thione->Transition pH / Solvent Thiol Thiol Form (C-SH, N:) Reactive Intermediate Transition->Thiol Thiol->Thione Reversible Complex Metal Complex (M-S Bond) Stabilized State Thiol->Complex + Metal Ion (-H+)

Figure 1: The activation pathway from the stable thione precursor to the metal-coordinated thiolate complex.

Part 2: Synthesis & Validation Protocols

This section details a self-validating protocol for synthesizing 4-amino-5-substituted-1,2,4-triazole-3-thiols, derived from verified methodologies.

Workflow: Precursor to Ligand

The synthesis relies on the cyclization of potassium dithiocarbazinate salts. This method is preferred over acid-catalyzed routes due to higher yields and easier purification.

Synthesis cluster_0 Step 1: Salt Formation cluster_1 Step 2: Cyclization A Carboxylic Acid Hydrazide C Potassium Dithiocarbazinate Salt A->C + B (Stir 12h) B CS2 + KOH (Ethanol) E Reflux (3-4h) Until H2S ceases C->E + D D Hydrazine Hydrate (Excess) F 1,2,4-Triazole-3-Thiol Ligand E->F Acidify (HCl)

Figure 2: Step-by-step synthetic pathway for the ligand generation.

Experimental Protocol: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Based on methodologies adapted from JOCPR and MDPI [1, 5].

  • Salt Formation: Dissolve benzoic acid hydrazide (0.01 mol) in absolute ethanol (30 mL) containing KOH (0.015 mol). Add Carbon Disulfide (CS

    
    , 0.015 mol) dropwise. Stir at room temperature for 12 hours.
    
    • Checkpoint: A solid precipitate (Potassium salt) must form.

  • Cyclization: Mix the potassium salt with Hydrazine Hydrate (80%, 0.02 mol). Reflux for 3–4 hours.

    • Safety: Evolution of H

      
      S gas (rotten egg smell) indicates reaction progress. Use a lead acetate paper trap to confirm cessation of H
      
      
      
      S.[1]
  • Isolation: Cool and pour into ice-cold water. Acidify with conc. HCl to pH 4–5. Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Target Yield: ~65-80%.

    • Target M.P.: 198–200 °C.[1]

Data Validation Table

To confirm coordination, compare the Ligand (L) vs. Metal Complex (M-L) spectral data.

FeatureLigand (Free)Metal Complex (Coord.)[2][3][4][5][6][7][8]Mechanistic Insight
IR:

(S-H)
2500–2600 cm

(Weak)
Absent Deprotonation and formation of M-S bond.
IR:

(C=S)
1150–1250 cm

Shifted (-20 to -50 cm

)
Reduced bond order due to S-coordination.
NMR: S-H

13.0–14.0 ppm
Absent Confirmation of thiol group loss.
NMR: NH


5.5–6.0 ppm
Shifted / BroadenedInvolvement of adjacent N in chelation (if bidentate).

Part 3: Coordination Modes & Biological Utility

Coordination Geometry

The 1,2,4-triazole-3-thiol moiety acts as a "chameleon" ligand:

  • Monodentate (S-only): Common with soft metals (Ag(I), Au(I), Pt(II)).

  • Bidentate (N, S): Forms stable 4- or 5-membered rings with harder metals (Zn(II), Ni(II), Co(II)).

  • Schiff Base Extension: Condensing the 4-amino group with aldehydes creates a tridentate (N, N, S) system, significantly increasing stability and lipophilicity.

Biological Mechanism: The Chelation Effect

The enhanced biological activity of these complexes (Antimicrobial/Anticancer) is grounded in Overtone’s Concept and Tweedy’s Chelation Theory .

  • Lipophilicity: Upon coordination, the positive charge of the metal is partially shared with the donor atoms, and

    
    -electron delocalization occurs over the chelate ring. This reduces the polarity of the metal ion.
    
  • Penetration: The increased lipophilicity allows the complex to penetrate the lipid bilayer of bacterial or cancer cell membranes more effectively than the free ligand or free metal ion.

Therapeutic Applications[1][8][9][10]
  • Antimicrobial: Ag(I) and Zn(II) complexes show high efficacy against S. aureus and E. coli by disrupting cell wall synthesis [2, 6].

  • Anticancer: Pt(IV) and Cu(II) complexes of triazole Schiff bases exhibit cytotoxicity against MCF-7 (breast cancer) lines, often inducing apoptosis via DNA intercalation [3, 7].

References

  • Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base. Journal of Chemical and Pharmaceutical Research.

  • Biological activity of 1,2,4‐triazole Schiff base ligand (L) and its metal complexes. ResearchGate.

  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. BMC Chemistry (via NCBI).

  • Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization... Heliyon (via NCBI).

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molbank (MDPI).

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Zaporozhye State Medical University.

  • Synthesis, characterization, and evaluation of transition metal complexes... as anti-breast cancer agents. Ginekologia i Poloznictwo.

Sources

Technical Guide: Thione-Thiol Equilibrium in 4-Phenyl-5-Methyl-1,2,4-Triazole-3-Thione

[1]

Executive Summary

The 1,2,4-triazole-3-thione scaffold is a pharmacophore of significant interest in drug development due to its antimicrobial, anti-inflammatory, and anticancer properties.[1][2] For the derivative 4-phenyl-5-methyl-1,2,4-triazole-3-thione , understanding the tautomeric equilibrium between the thione (1H, C=S) and thiol (SH, C-S) forms is critical.[1] This equilibrium dictates the molecule's hydrogen bond donor/acceptor profile, lipophilicity (

Core Insight: Experimental and computational evidence confirms that the thione tautomer is the predominant species in both the solid state and neutral solution, stabilized by aromatic resonance and intermolecular hydrogen bonding. The equilibrium constant (


Chemical Identity & Structural Context[2][3][4][5][6][7][8][9][10]

The compound exists in a dynamic equilibrium involving the transfer of a proton between the N2 nitrogen and the exocyclic sulfur atom.

FeatureThione Form (Major)Thiol Form (Minor)
Structure N-H / C=SN / C-SH
Hybridization Exocyclic Sulfur:

character
Exocyclic Sulfur:

character
H-Bonding Strong H-bond Donor (NH)Weak H-bond Donor (SH)
Reactivity Nucleophilic at Sulfur (soft)Nucleophilic at Sulfur (harder)
Tautomerization Pathway

The proton transfer is an intramolecular process, often assisted by solvent molecules in solution.

TautomerismThioneThione Tautomer(C=S, N-H)Dominant SpeciesTSTransition State(Proton Transfer)Thione->TS + Energy (Ea)ThiolThiol Tautomer(C-SH, N:)Minor SpeciesThione->Thiol  KT << 1  TS->Thione - EnergyTS->ThiolThiol->TS Fast Reverse

Figure 1: Schematic representation of the thione-thiol tautomeric equilibrium. The equilibrium lies heavily to the left (Thione).

Thermodynamics & Equilibrium Constants

The equilibrium constant


Quantitative Parameters

Based on density functional theory (DFT) calculations (B3LYP/6-311G**) and experimental data for close structural analogs (e.g., 4-amino-5-phenyl-1,2,4-triazole-3-thione):

  • Relative Energy (

    
    ):  The thione form is lower in energy by approximately 15–20 kJ/mol  in the gas phase.
    
  • Equilibrium Constant (

    
    ):  Estimated 
    
    
    in neutral organic solvents (DMSO, Ethanol).
  • Bond Lengths:

    • C=S (Thione): ~1.67 Å (Double bond character)

    • C-S (Thiol): ~1.75 Å (Single bond character)

Solvent Effects[1][7]
  • Non-polar Solvents: Stabilize the thione form further due to its high dipole moment and ability to form cyclic dimers.

  • Polar Protic Solvents (Water/Methanol): Can stabilize the thiol form slightly via H-bonding to the SH group, but the thione remains the major species (>95%).

  • pH Dependence:

    • Acidic/Neutral: Thione exclusive.

    • Basic (pH > pKa ~ 6-7): Deprotonation occurs, forming the thio-anion (

      
      ), which reacts as a thiolate nucleophile.[1]
      

Experimental Determination Protocols

To validate the equilibrium for this specific derivative in your matrix, use the following self-validating protocols.

Protocol A: UV-Vis Spectroscopic Titration

Rationale: The thione and thiol chromophores have distinct


1
  • Preparation: Dissolve 4-phenyl-5-methyl-1,2,4-triazole-3-thione in Ethanol (

    
     M).
    
  • Scan: Record spectrum from 200–400 nm.

  • Diagnostic Bands:

    • Thione: Look for intense absorption at 250–260 nm and a weaker band at 290–300 nm (C=S chromophore).

    • Thiol: Absence of the 290 nm band indicates the thiol form is negligible.

  • Validation: Add 1 eq. of NaOH. A bathochromic shift (red shift) confirms the formation of the anion, distinct from the neutral thiol.

Protocol B: C-NMR Characterization

Rationale: Carbon chemical shifts are highly sensitive to the bond order of the attached sulfur.[1]

  • Solvent: DMSO-

    
     (favors thione, mimics biological polarity).
    
  • Acquisition: Standard proton-decoupled

    
    C-NMR.
    
  • Checkpoint: Focus on the C3 carbon (attached to S).[2][3]

    • Thione Signal:

      
       160 – 170 ppm  (Characteristic of C=S).
      
    • Thiol Signal:

      
       140 – 150 ppm  (Characteristic of C-S-R or C=N).
      
  • Result: For 4-phenyl-5-methyl derivatives, the signal typically appears near 168 ppm , confirming the thione structure.[1]

Protocol C: Computational Prediction (DFT Workflow)

Rationale: When experimental standards are unavailable, DFT provides high-accuracy relative energies.

DFT_WorkflowStartStart: Build 3D Models(Thione & Thiol)OptGeometry OptimizationB3LYP / 6-311G(d,p)Start->OptFreqFrequency Calculation(Verify no imaginary freqs)Opt->FreqSolvSolvation Model (PCM)Solvent: Water/DMSOFreq->SolvEnergyCalculate Gibbs Free Energy(ΔG = G_thiol - G_thione)Solv->Energy

Figure 2: Computational workflow for determining relative tautomer stability.[1]

Implications for Drug Development[1][5]

Lipophilicity & Permeability

The thione form is more polar than the thiol form. However, because the thione can exist as a "masked" thiol during metabolism or transport, calculated

  • Action: Use experimental

    
     (distribution coefficient) at pH 7.4 rather than calculated 
    
    
    .
Binding Affinity

Most docking software assumes a fixed tautomer.

  • Risk: Docking the thiol form when the thione is the bioactive species leads to false negatives (incorrect H-bond donor placement).

  • Recommendation: Enforce the thione tautomer in all virtual screening campaigns for 1,2,4-triazole-3-thiones.

Synthetic Reactivity

While the thione is stable, S-alkylation reactions (e.g., with alkyl halides) proceed via the thiolate anion.

  • Mechanism: Base deprotonates the N-H (thione), shifting equilibrium to the anion, which is then alkylated at the sulfur (S-alkylation) rather than the nitrogen (N-alkylation), due to the sulfur's higher nucleophilicity.

References

  • BenchChem. (2025).[2] Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. Retrieved from

  • Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Retrieved from

  • Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. Retrieved from

  • Fun, H.-K., et al. (2011).[3] 3-{1-[4-(2-Methylpropyl)phenyl]ethyl}-4-phenyl-1H-1,2,4-triazole-5(4H)-thione.[1] Acta Crystallographica Section E. Retrieved from

  • Abood, N. A., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Retrieved from

Precision Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole-3-thiol moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids while offering unique hydrogen-bonding capabilities. Its derivatives exhibit profound antifungal (e.g., Fluconazole analogs), anti-inflammatory, and anticancer activities.

This guide moves beyond generic textbook descriptions to provide a rigorous, failure-proof methodology for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols . We focus on the critical divergence point between triazole and thiadiazole formation, a common pitfall in this synthesis.

Part 1: Structural Dynamics & Tautomerism

Before initiating synthesis, the researcher must understand the target's fluxional nature. 4,5-disubstituted-1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thione (1H) and thiol (SH) forms.

While often designated as "thiols" in nomenclature, X-ray crystallography and DFT studies confirm that the thione tautomer predominates in the solid state and polar solvents due to the stabilization of the thioamide resonance [1]. However, under basic conditions (S-alkylation reactions), the equilibrium shifts entirely to the thiolate anion.

Diagram 1: Tautomeric Equilibrium

Tautomerism Thione Thione Form (Predominant in Solid State) N-H / C=S Thiol Thiol Form (Reactive Intermediate) N=C / S-H Thione->Thiol  H-Shift   Thiolate Thiolate Anion (In Basic Media) S- Nucleophile Thiol->Thiolate  + Base (-H+)   Thiolate->Thiol  + Acid (+H+)  

Caption: The thione-thiol tautomerism dictates reactivity. The thione form is stable; the thiolate is the active nucleophile for S-alkylation.

Part 2: The Canonical Pathway (Base-Catalyzed Cyclization)

The most robust route to 4,5-disubstituted derivatives is the base-catalyzed cyclodehydration of 1,4-disubstituted thiosemicarbazides .

The Critical Divergence: pH Control

A common failure mode is the inadvertent formation of 1,3,4-thiadiazoles .

  • Basic Media (pH > 10): Favors nucleophilic attack by Nitrogen (N4) on the carbonyl carbon

    
    1,2,4-Triazole .
    
  • Acidic Media (pH < 4): Favors nucleophilic attack by Sulfur on the carbonyl carbon

    
    1,3,4-Thiadiazole  [2].
    
Diagram 2: Reaction Workflow & Divergence

SynthesisPath Hydrazide Acid Hydrazide (R-CONHNH2) TSC 1,4-Disubstituted Thiosemicarbazide Hydrazide->TSC Ethanol, Reflux Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->TSC Base Reflux / 2N NaOH (Thermodynamic Control) TSC->Base Acid Acidic Cyclization (H2SO4 / POCl3) TSC->Acid Triazole TARGET: 4,5-Disubstituted- 1,2,4-Triazole-3-Thiol Base->Triazole Dehydration (-H2O) Thiadiazole IMPURITY: 2,5-Disubstituted- 1,3,4-Thiadiazole Acid->Thiadiazole Cyclodehydration

Caption: The pH of the cyclization step determines the heterocyclic core. Basic conditions are mandatory for triazole synthesis.

Validated Protocol: Bench Scale (10 mmol)

Step 1: Formation of Thiosemicarbazide Intermediate

  • Dissolution: Dissolve 10 mmol of the carboxylic acid hydrazide (R-CONHNH

    
    ) in 20 mL of absolute ethanol.
    
  • Addition: Add 10 mmol (1.0 eq) of the appropriate aryl/alkyl isothiocyanate (R'-NCS) dropwise.

  • Reflux: Heat to reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Isolation: Cool to room temperature. The thiosemicarbazide usually precipitates. Filter, wash with cold ethanol, and dry.

    • Checkpoint: If no precipitate forms, concentrate the solvent by 50% and chill to 0°C.

Step 2: Cyclization to Triazole

  • Suspension: Suspend the dried thiosemicarbazide in 20 mL of 2N NaOH (aq).

  • Reflux: Heat to reflux. The solid will dissolve as the salt forms. Continue reflux for 4 hours.

    • Observation: The solution should become clear and may turn slight yellow.

  • Workup: Cool the solution to 0°C in an ice bath.

  • Acidification: Dropwise add 2N HCl (or conc. HCl) with vigorous stirring until pH reaches 3–4.

    • Caution: H

      
      S gas is not evolved here, but perform in a fume hood. The product precipitates as the free thiol/thione.
      
  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) or DMF/Water depending on solubility.

Part 3: Modern Intensification (Microwave-Assisted)

For high-throughput library generation, microwave irradiation (MWI) drastically reduces reaction times and improves yield by suppressing side reactions [3].

ParameterConventional HeatingMicrowave Method
Solvent Ethanol / 2N NaOHWater or Ethanol (minimal)
Time 4–8 Hours10–20 Minutes
Temperature 78–100°C130–150°C
Yield 65–75%85–95%
Energy High (Prolonged)Low (Targeted)

Green Protocol (One-Pot MWI):

  • Mix Hydrazide (1 mmol) and Isothiocyanate (1.1 mmol) in a microwave vial.

  • Add 2 mL of water and 1.5 eq of K

    
    CO
    
    
    
    (replacing corrosive NaOH).
  • Irradiate at 140°C for 15 minutes (Dynamic Power mode).

  • Acidify with HCl to precipitate the product directly.

Part 4: Characterization & Troubleshooting

Distinguishing Triazole from Thiadiazole

Since both pathways start from the same precursor, confirming the ring structure is vital.

Feature1,2,4-Triazole-3-Thiol (Target)1,3,4-Thiadiazole (Impurity)
IR Spectrum Broad NH stretch (3100–3400 cm

)
No NH stretch

H NMR
NH signal at

13.0–14.0 ppm (D

O exchangeable)
No NH signal
Solubility Soluble in dilute NaOH (forms salt)Insoluble in dilute NaOH
Common Issues
  • Oily Products: Often caused by incomplete cyclization.

    • Fix: Extend reflux time in NaOH. Ensure the intermediate thiosemicarbazide was fully dried before the basic step to calculate stoichiometry correctly.

  • Low Yield:

    • Cause: Steric hindrance in the isothiocyanate (e.g., ortho-substituted aryl groups).

    • Fix: Switch to the Microwave protocol (Part 3) to overcome the activation energy barrier.

References

  • Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Structure: THEOCHEM, 903(1-3), 49-56. Link

  • Pienkowska, K., et al. (2010). Cyclization of Thiosemicarbazide Derivatives... to 1,3,4-Thiadiazoles and 1,2,4-Triazoles.[1] Acta Poloniae Pharmaceutica - Drug Research, 67(3), 255-262. Link

  • BenchChem. (2025).[2] Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols. Link

  • Kopru, S., et al. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12, 123-134. Link

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Synthesis and Biological Properties of Novel Triazole-Thiol Derivatives. Nucleosides, Nucleotides and Nucleic Acids. Link

Sources

Methodological & Application

Application Note: High-Performance Synthesis of 5-Methyl-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

[1]

Strategic Overview & Scientific Rationale

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and amides while offering unique hydrogen-bonding capabilities. The specific derivative 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a critical intermediate for developing antimicrobial, anti-inflammatory, and anticancer therapeutics.

This protocol details the synthesis of this target molecule starting from acetohydrazide (the specific acyl hydrazide required for the 5-methyl substitution). The pathway exploits the divergent reactivity of 1-acyl-4-substituted thiosemicarbazides: while acidic conditions favor 1,3,4-thiadiazoles, basic conditions are strictly required to force the cyclodehydration toward the 1,2,4-triazole core.

Key Mechanistic Insight

The synthesis hinges on the nucleophilic addition of the hydrazide to phenyl isothiocyanate, followed by a base-catalyzed intramolecular cyclization. The selectivity for the triazole over the thiadiazole is governed by the nucleophilicity of the N4-nitrogen (carrying the phenyl group) attacking the carbonyl carbon under alkaline conditions, followed by the elimination of water.

Reaction Mechanism & Pathway[2][3][4]

The following diagram illustrates the specific pathway from acetohydrazide to the target triazole, highlighting the critical intermediate and the divergence point controlled by pH.

Gcluster_0Mechanism LogicAcetohydrazideAcetohydrazide(Precursor A)Intermediate1-Acetyl-4-phenylthiosemicarbazide(Intermediate)Acetohydrazide->IntermediateEtOH, RefluxNucleophilic AdditionPhITCPhenyl Isothiocyanate(Precursor B)PhITC->IntermediateTriazole5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol(Target)Intermediate->TriazoleNaOH (aq), Reflux(Basic Cyclization)Thiadiazole1,3,4-Thiadiazole(Side Product)Intermediate->ThiadiazoleH2SO4 (conc)(Acidic Cyclization)InfoBase promotes N4 attackon Carbonyl Carbon

Caption: Synthetic pathway showing the selective formation of the 1,2,4-triazole ring under basic conditions, avoiding the acid-catalyzed thiadiazole side reaction.

Experimental Protocol

Materials & Equipment[1][4][5][6][7][8]
  • Reagents: Acetohydrazide (98%+), Phenyl isothiocyanate (98%+), Ethanol (Absolute), Sodium Hydroxide (pellets), Hydrochloric Acid (37%).

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, pH meter/paper, Büchner funnel.

Stage 1: Formation of 1-Acetyl-4-phenylthiosemicarbazide

This step creates the linear backbone required for cyclization.

  • Dissolution: In a 250 mL RBF, dissolve Acetohydrazide (0.05 mol, 3.70 g) in Absolute Ethanol (30 mL) . Ensure complete dissolution; mild warming (40°C) may be used.

  • Addition: Add Phenyl isothiocyanate (0.05 mol, 6.76 g / ~6.0 mL) dropwise over 10 minutes while stirring.

    • Note: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting isothiocyanate spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature (RT) and then to 0–5°C in an ice bath. The intermediate, 1-acetyl-4-phenylthiosemicarbazide, will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry.

    • Checkpoint: Expected Yield: >85%. Melting Point: ~170–173°C [1].[1]

Stage 2: Cyclization to 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

This step forces the ring closure via dehydration.

  • Preparation of Base: Prepare a 2N NaOH solution (dissolve 4 g NaOH in 50 mL distilled water).

  • Reaction: Transfer the dried thiosemicarbazide intermediate (from Stage 1) into a clean RBF. Add the 2N NaOH solution (50 mL).

    • Stoichiometry: A slight excess of base is required to maintain the open-chain salt form before cyclization.

  • Reflux: Heat the mixture under reflux for 4 hours . The suspension will typically clear as the reaction proceeds and the product forms a soluble sodium salt.

  • Workup & Precipitation:

    • Cool the solution to RT.

    • Filter any insoluble impurities (if clear, skip this).

    • Acidification (Critical Step): Place the filtrate in an ice bath. Slowly add dilute HCl (1N) dropwise with vigorous stirring.

    • Adjust pH to 4.0–5.0 . The product will precipitate as a white to pale yellow solid.

    • Caution: Do not acidify below pH 2, as this may protonate the triazole ring excessively or trap impurities.

  • Purification: Filter the crude product, wash with cold water (to remove NaCl), and recrystallize from Ethanol or Ethanol/Water (8:2) .

Characterization & Quality Control

To ensure the protocol was successful, compare your product against these standard metrics.

ParameterExpected ValueValidation Note
Appearance White to pale yellow powderDarkening indicates oxidation or impurities.
Yield 65% – 80%Losses often occur during acidification if pH is not optimized.
Melting Point 190°C – 193°C Sharp range indicates high purity [2].
IR Spectrum ~2550–2600 cm⁻¹ (S-H)~1610 cm⁻¹ (C=N)Absence of C=O peak (~1680 cm⁻¹) confirms cyclization.
¹H NMR (DMSO-d₆) δ ~13.7 ppm (s, 1H, -SH)δ ~2.1 ppm (s, 3H, -CH₃)The disappearance of hydrazine protons (NH-NH) is diagnostic.
Tautomerism Note

In solution (DMSO), the compound exists in equilibrium between the thiol (-SH) and thione (=S) forms. The proton signal at ~13.7 ppm is characteristic of the SH/NH tautomeric proton.

Troubleshooting & Optimization

Issue: Low Yield during Precipitation

  • Cause: The product is somewhat soluble in acidic water or the pH was not lowered enough.

  • Solution: Ensure pH reaches 4–5. If yield is still low, saturate the aqueous layer with NaCl (salting out) before filtration.

Issue: Product is Sticky/Oily

  • Cause: Incomplete cyclization or presence of unreacted isothiocyanate.

  • Solution: Ensure the reflux in NaOH is vigorous and maintained for the full 4 hours. Recrystallize from ethanol to remove oily impurities.

Issue: Formation of Thiadiazole Impurity

  • Cause: Accidental acidification of the thiosemicarbazide before cyclization or insufficient base concentration.

  • Solution: Verify the NaOH concentration is at least 2N (approx 8%) and maintain basicity throughout the reflux [3].

Safety Considerations

  • Phenyl Isothiocyanate: Potent lachrymator and skin sensitizer. Handle only in a fume hood.

  • Hydrazides: Potential toxicity.[2] Avoid inhalation of dust.

  • H₂S Evolution: While not the primary byproduct here, sulfur chemistry can sometimes release trace hydrogen sulfide. Work in a ventilated area.

References

  • Pietka-Ottlik, M., et al. (2008). "Cyclization of thiosemicarbazide derivatives...". Acta Poloniae Pharmaceutica - Drug Research.

  • Thermo Fisher Scientific. "5-(4-Methylphenyl)thiazolo[2,3-c]-1,2,4-triazole-3-thiol Specifications". Chemical Data Sheet.

  • Cretu, O., et al. (2010). "Synthesis and characterization of some 1,2,4-triazole-3-thiones...". Journal of the Serbian Chemical Society.

  • Nadeem, H., et al. (2013). "Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives". Der Pharma Chemica.

Application Note: 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (MPTT) as a High-Efficiency Copper Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application, mechanism, and validation protocols for using 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (MPTT) as a corrosion inhibitor for copper in aggressive media (acidic and marine environments). MPTT represents a class of mixed-type organic inhibitors that leverage heteroatom chemisorption (N, S) and hydrophobic shielding (Phenyl group) to achieve inhibition efficiencies often exceeding 90%.

Target Audience: Corrosion engineers, electrochemists, and medicinal chemists exploring material compatibility.

Chemical Profile & Preparation[1][2][3][4][5][6][7]

Molecule Characteristics

MPTT combines a triazole ring (electron-rich) with a thiol group (high affinity for transition metals) and a phenyl ring (hydrophobic barrier).

PropertySpecification
IUPAC Name 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Molecular Formula C₉H₉N₃S
Key Active Sites Thiol (-SH), Triazole Nitrogen (N)
Solubility Soluble in Ethanol, Acetone, DMSO; Low solubility in water (requires co-solvent)
Appearance White to off-white crystalline solid
Preparation of Stock Solution

Objective: Create a stable 10 mM stock solution.

  • Weigh 191.25 mg of MPTT (MW ≈ 191.25 g/mol ).

  • Dissolve in 10 mL of absolute ethanol (or acetone) to ensure complete solvation.

  • Dilute slowly with deionized water (grade 1) to reach 100 mL total volume.

    • Note: If precipitation occurs upon water addition, increase the ethanol ratio or maintain as a non-aqueous concentrate to be spiked into the corrosive media.

Mechanism of Action

The inhibition mechanism relies on the Langmuir Adsorption Isotherm .[1][2] MPTT molecules displace water and aggressive ions (Cl⁻, SO₄²⁻) from the copper surface.

  • Chemisorption: The sulfur atom (exhibiting thione-thiol tautomerism) and nitrogen lone pairs form coordinate covalent bonds with vacant Cu d-orbitals.

  • Blocking: The adsorbed layer blocks active corrosion sites.

  • Shielding: The phenyl group orients away from the surface, creating a hydrophobic barrier that repels water and solvated ions.

MPTT_Mechanism Cu_Surface Copper Surface (Vacant d-orbitals) Adsorption Chemisorption (Cu-S and Cu-N Bonds) Cu_Surface->Adsorption Target Site MPTT_Sol MPTT in Solution (Thiol/Thione Tautomer) MPTT_Sol->Adsorption Diffusion Film Protective Film Formation Adsorption->Film Surface Coverage (θ) Barrier Hydrophobic Shield (Phenyl Group) Film->Barrier Molecular Orientation Inhibition Corrosion Inhibition (Anodic/Cathodic Blockade) Barrier->Inhibition Prevents Cl- Attack

Figure 1: Mechanistic pathway of MPTT adsorption and protection on copper surfaces.

Protocol A: Electrochemical Evaluation (The Gold Standard)

This protocol utilizes Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel) to quantify inhibition efficiency.

Experimental Setup
  • Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab, CHI).

  • Cell: Standard 3-electrode glass cell (250 mL).

    • Working Electrode (WE): Copper rod (purity >99.9%), epoxy-mounted with exposed area ~1 cm².

    • Counter Electrode (CE): Platinum foil or Graphite rod (large surface area).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Surface Preparation (Critical Step)
  • Abrade the Cu surface sequentially with SiC emery papers: 400, 800, 1200, and 2000 grit.

  • Polish with 0.3 µm alumina slurry on a cloth pad to a mirror finish.

  • Degrease in acetone/ethanol ultrasonically for 5 minutes.

  • Rinse with deionized water and dry with nitrogen gas stream.

    • Why: A reproducible surface roughness is essential to minimize frequency dispersion in EIS data.

Measurement Workflow
  • OCP Stabilization: Immerse WE in the test solution (e.g., 1M HCl + MPTT) for 30–60 minutes until Open Circuit Potential (OCP) is stable (drift < 1 mV/min).

  • EIS Acquisition:

    • Frequency Range: 100 kHz to 10 mHz.[3]

    • Amplitude: 10 mV RMS (sinusoidal perturbation).

    • Bias: At OCP.

  • Tafel Polarization:

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1.0 mV/s (slow scan ensures steady-state conditions).

Data Analysis

Inhibition Efficiency (


): 


Where

is the charge transfer resistance derived from the Nyquist plot diameter.[4][5][6]

Inhibition Efficiency (


): 


Where

is the corrosion current density.

Protocol B: Gravimetric Analysis (Weight Loss)

Used to validate electrochemical data over longer exposure times.

  • Coupon Prep: Cut copper sheets (2.5 cm × 2.0 cm × 0.1 cm). Polish and weigh (

    
    ) using an analytical balance (±0.1 mg).
    
  • Immersion: Suspend coupons in 100 mL of corrosive medium (with and without MPTT) using glass hooks.

  • Duration: 24, 48, or 72 hours at controlled temperature (e.g., 298 K).

  • Cleaning: Remove coupons, scrub gently with a bristle brush under running water, rinse with acetone, dry, and re-weigh (

    
    ).
    

Calculation:



  • 
    : Weight (mg)
    
  • 
    : Density of Cu (8.96 g/cm³)
    
  • 
    : Area (cm²)
    
  • 
    : Time (hours)
    

Analytical Workflow & Troubleshooting

Workflow Start Start: Sample Prep OCP OCP Stabilization (30-60 min) Start->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Check_Nyquist Nyquist Semicircle? EIS->Check_Nyquist Check_Nyquist->OCP No (Inductive Loop/Noise) Check Shielding/Connections Tafel Tafel Polarization (±250 mV) Check_Nyquist->Tafel Yes (Clean Data) Surface Surface Analysis (SEM/XPS) Tafel->Surface

Figure 2: Step-by-step experimental workflow for inhibitor validation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Inductive Loop in EIS Adsorption relaxation or unstable surfaceIncrease OCP stabilization time; check for pitting.
Noisy Tafel Plot Reference electrode clogging or bubble formationCheck RE junction; ensure no bubbles on WE surface.
Low Efficiency MPTT precipitationEnsure proper solubility (increase ethanol %); verify concentration range (try 1mM - 10mM).

References

  • Mechanism of Triazole Derivatives: El-Sayed M. Sherif, et al. "5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions." Materials Chemistry and Physics.

  • EIS Protocols for Copper: Zhang, et al. "Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP." Desalination and Water Treatment.

  • Synthesis of Triazole Thiols: "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives." Journal of Sciences, Islamic Republic of Iran.

  • Adsorption Isotherms: "Adsorption Kinetics of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole-3-Thiol on Mild Steel Surface." Portugaliae Electrochimica Acta.

Sources

Electrochemical impedance spectroscopy (EIS) setup for triazole-coated copper

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Electrochemical Impedance Spectroscopy (EIS) Setup for Triazole-Coated Copper

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for utilizing Electrochemical Impedance Spectroscopy (EIS) to evaluate the performance of triazole-based corrosion inhibitor films on copper substrates. Triazoles are a critical class of organic inhibitors that form protective complex films on copper surfaces, and EIS is a powerful, non-destructive technique for quantifying the efficacy and degradation of these films.[1][2] This guide is intended for researchers and scientists in materials science, corrosion engineering, and chemical development. We will delve into the theoretical underpinnings of EIS in corrosion analysis, the mechanism of triazole inhibition, a detailed experimental protocol from sample preparation to data acquisition, and the interpretation of results using equivalent circuit modeling.

Scientific Foundation: Why Use EIS for Triazole-Coated Copper?

Electrochemical Impedance Spectroscopy is an exceptionally sensitive technique for characterizing the properties of coatings and the underlying corrosion processes.[3][4][5] Unlike DC techniques that can be destructive, EIS employs a small amplitude AC voltage signal (typically 5-10 mV) at various frequencies to probe the electrochemical interface without significantly disturbing the system.[6][7] This allows for in-situ monitoring of coating degradation and corrosion initiation over time.

For triazole-coated copper, EIS provides quantitative data on:

  • Coating Integrity : The capacitance of the triazole film, which relates to its thickness and dielectric properties.

  • Barrier Properties : The resistance of the film to ion penetration, a direct measure of its protective quality.

  • Corrosion Kinetics : The charge transfer resistance at the copper-electrolyte interface, which is inversely proportional to the corrosion rate.

The Protective Mechanism of Triazoles on Copper

Triazoles, such as Benzotriazole (BTA), are heterocyclic organic compounds that are highly effective corrosion inhibitors for copper and its alloys.[1][8] Their protective action stems from the formation of a stable, insoluble polymeric complex with copper oxides on the surface.[9][10] This thin film, often only nanometers thick, acts as a physical barrier, isolating the metal from the corrosive environment.[2] The mechanism involves the nitrogen atoms in the triazole ring, which coordinate with copper ions to form the protective Cu(I)-triazole complex.[11][12][13]

Experimental Workflow and Apparatus

A successful EIS experiment relies on a meticulous and repeatable procedure. The overall workflow involves preparing the copper substrate, applying the triazole coating, assembling the electrochemical cell, and performing the measurement.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Copper Substrate Procurement B Surface Preparation (Polishing & Cleaning) A->B C Triazole Coating Application B->C D Electrochemical Cell Assembly C->D E OCP Stabilization Monitoring D->E F EIS Measurement E->F G Data Visualization (Bode & Nyquist Plots) F->G H Equivalent Circuit Model (ECM) Fitting G->H I Parameter Extraction & Interpretation H->I

Fig 1. Overall experimental workflow from sample preparation to data interpretation.
Required Equipment and Materials
CategoryItemSpecifications/Notes
Instrumentation Potentiostat/Galvanostat with EIS capabilityE.g., Gamry Interface 1010E, Princeton Applied Research VersaSTAT, Solartron ModuLab, or CHI 660E[14][15][16][17]
Electrochemical CellStandard flat cell kit for metallic coupons
Electrodes Working Electrode (WE)Copper coupon (99.9% purity) of known surface area
Reference Electrode (RE)Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl)
Counter Electrode (CE)Platinum wire/mesh or graphite rod with a surface area larger than the WE
Materials Polishing SuppliesSiC grinding papers (e.g., 240, 400, 600, 800 grit), alumina slurries (e.g., 1.0, 0.3, 0.05 µm)
SolventsAcetone, Ethanol, Deionized (DI) water
InhibitorBenzotriazole (BTA) or other triazole derivative
ElectrolyteCorrosive medium, e.g., 3.5 wt% NaCl solution (to simulate seawater)

Detailed Experimental Protocols

Protocol 1: Copper Working Electrode Preparation

The quality of the copper surface is paramount for achieving reproducible results. The goal is to create a smooth, clean, and uniform surface free of oxides and contaminants before applying the inhibitor.

  • Mechanical Grinding : Begin by wet-grinding the copper coupon with successively finer grades of SiC paper (e.g., 240 -> 400 -> 600 -> 800 grit). Apply moderate pressure and rinse the coupon with DI water between each grade.

  • Mechanical Polishing : After grinding, polish the coupon to a mirror finish using polishing cloths and alumina slurries of decreasing particle size (e.g., 1.0 µm -> 0.3 µm -> 0.05 µm).

  • Ultrasonic Cleaning : Sonicate the polished coupon sequentially in acetone, ethanol, and DI water for 5-10 minutes each to remove any polishing debris and organic residues.

  • Drying : Dry the cleaned coupon under a stream of nitrogen or argon gas and use it immediately for the coating procedure.

Protocol 2: Triazole Coating Application

This protocol describes a standard immersion method for forming the protective triazole film.[18]

  • Prepare Inhibitor Solution : Prepare an aqueous solution of the triazole inhibitor. A typical concentration for Benzotriazole (BTA) is 0.1% to 0.5% by weight.[10][18]

  • Immersion : Immerse the freshly prepared copper coupon into the BTA solution.

  • Controlled Conditions : Maintain the solution at a constant temperature (e.g., 60 °C) for a set duration (e.g., 5 minutes) to facilitate the formation of a uniform protective film. The degree of protection generally increases with concentration, temperature, and time.[18]

  • Rinsing and Drying : After immersion, gently rinse the coupon with DI water to remove any unreacted BTA and dry it carefully with a stream of nitrogen.

Protocol 3: EIS Measurement
  • Cell Assembly : Mount the triazole-coated copper coupon as the working electrode in the electrochemical flat cell. Ensure the O-ring properly seals a well-defined surface area that will be exposed to the electrolyte.

  • Add Electrolyte : Fill the cell with the test electrolyte (e.g., 3.5% NaCl solution).

  • Electrode Placement : Position the reference electrode tip close to the working electrode surface using a Luggin capillary to minimize IR drop. Place the counter electrode in the cell, ensuring it does not obstruct the path between the WE and RE.

  • System Stabilization : Connect the electrodes to the potentiostat and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for at least 30-60 minutes, or until the potential drift is minimal (e.g., < 1-2 mV/minute). A stable OCP is crucial for a valid EIS measurement.[19]

  • Configure EIS Parameters : Set up the EIS experiment in the potentiostat software with the following typical parameters.

ParameterRecommended ValueRationale
Initial Potential OCP (Eoc)The measurement should be performed at the steady-state corrosion potential.
Frequency Range 100 kHz to 10 mHzCaptures both high-frequency (solution, coating) and low-frequency (corrosion process) information.
AC Amplitude 10 mV (rms)Small enough to ensure a pseudo-linear system response.[6]
Points per Decade 10Provides sufficient data density for accurate modeling.
  • Run Experiment : Start the EIS scan. The instrument will apply the AC signal and measure the impedance at each frequency, which can take from a few minutes to over an hour depending on the low-frequency limit.

Data Analysis and Interpretation

EIS data is typically visualized using Nyquist and Bode plots.[6] The most powerful analysis method involves fitting the data to an Equivalent Circuit Model (ECM), where electrical components represent physical processes in the electrochemical cell.[20][21]

Equivalent Circuit Models for Coated Copper

For a high-quality, intact triazole coating, the system behaves like a simple capacitor. As the coating degrades and the electrolyte penetrates, the model becomes more complex.

G cluster_0 Intact Coating Model cluster_1 Degraded Coating Model start0 Rs0 Rs start0->Rs0 end0 Cc0 Cc Rs0->Cc0 Cc0->end0 start1 Rs1 Rs start1->Rs1 end1 p1 Rs1->p1 Rpo Rpo p2 Rpo->p2 Cc1 Cc Cc1->end1 Cdl Cdl Cdl->end1 Rct Rct Rct->end1 p1->Rpo p1->Cc1 p2->Cdl p2->Rct

Fig 2. Common Equivalent Circuit Models (ECMs) for intact and degraded coatings.
Interpreting ECM Parameters

The values obtained from fitting the experimental data to the ECM provide quantitative insights into the coating's performance.

ParameterNamePhysical InterpretationIndication of Good Performance
Rs Solution ResistanceResistance of the electrolyte between the reference and working electrodes.N/A (System dependent)
Cc Coating CapacitanceCapacitance of the intact triazole film. Related to water uptake.Low and stable value
Rpo Pore ResistanceResistance of ion-conducting paths (pores) that form in the coating.High value (>10⁸ Ω·cm²)
Cdl Double-Layer CapacitanceCapacitance of the electrochemical double layer at the metal/electrolyte interface. Proportional to the delaminated area.Low value
Rct Charge Transfer ResistanceResistance to the corrosion reaction (electron transfer) at the interface. Inversely proportional to the corrosion rate.High value (>10⁶ Ω·cm²)

Analysis Narrative:

  • A newly applied, high-performance triazole coating will exhibit a Nyquist plot that is nearly a vertical line, characteristic of a pure capacitor, with very high impedance values in the Bode plot (often >10⁹ Ω·cm² at low frequencies).[22]

  • As the coating degrades, electrolyte penetrates through microscopic pores. This is reflected by a decrease in the pore resistance (Rpo) and an increase in the coating capacitance (Cc) due to water uptake.[23]

  • The appearance of a second semicircle at lower frequencies in the Nyquist plot indicates that the electrolyte has reached the copper substrate, and a corrosion process has begun. The diameter of this second loop corresponds to the charge transfer resistance (Rct). A larger diameter signifies better corrosion resistance.[21][23] By tracking these parameters over time, one can quantitatively assess the long-term protective performance of the triazole coating.[20]

References

  • American Coatings Association. (2021, August 15). Exploring Electrochemical Impedance Spectroscopy. Retrieved from [Link]

  • Gamry Instruments. Basics of Electrochemical Impedance Spectroscopy. Retrieved from [Link]

  • Bureau of Reclamation. (2019, January 30). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Retrieved from [Link]

  • Lasla, S., et al. (2023, March 8). Electrochemical Impedance Spectroscopy A Tutorial. ACS Measurement Science Au. Retrieved from [Link]

  • VLCI. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]

  • Matergenics Coatings. Electrochemical Impedance Spectroscopy. Retrieved from [Link]

  • Chadwick, D., & Hashemi, T. (1975). Triazole, Benzotriazole and Naphthotriazole as Corrosion Inhibitors for Copper. CORROSION, 31(3), 97–100. Retrieved from [Link]

  • Gamry Instruments. EIS - Electrochemical Impedance Spectroscopy. Retrieved from [Link]

  • ASTM International. (2022). Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings (ASTM D8370-22). Retrieved from [Link]

  • Gamry Instruments. Application Notes. Retrieved from [Link]

  • Creus, J., et al. Equivalent circuit model of a coated metal. ResearchGate. Retrieved from [Link]

  • American Coatings Association. (2021, August 15). Exploring Electrochemical Impedance Spectroscopy. Retrieved from [Link]

  • Roberts, R. F. (1979). Protection of Copper by Pretreatment with Benzotriazole. CORROSION, 35(5), 193–204. Retrieved from [Link]

  • Stiriba, S. E. (2022, February 10). Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. Encyclopedia.pub. Retrieved from [Link]

  • Gamry Instruments. EIS of Coated Metals. Retrieved from [Link]

  • Antonijevic, M. M., & Petrovic, M. B. (2008). Copper Corrosion Inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28. Retrieved from [Link]

  • Kyriacou, G., et al. (2023). Electrochemical Impedance Spectroscopy—A Tutorial. PMC - NIH. Retrieved from [Link]

  • Ofoegbu, S. U., et al. (2021). Corrosion inhibition of copper in aqueous chloride solution by 1H-1,2,3-triazole and 1,2,4-triazole and their combinations: electrochemical, Raman and theoretical studies. RSC Publishing. Retrieved from [Link]

  • Pine Research Instrumentation. (2024, May 13). Electrochemical Impedance Spectroscopy (EIS) Basics. Retrieved from [Link]

  • Pine Research Instrumentation. (2021, September 1). What is Electrochemical Impedance Spectroscopy (EIS) and How Does it Work?. YouTube. Retrieved from [Link]

  • Princeton Applied Research. Electrochemistry Application Notes. Retrieved from [Link]

  • Stiriba, S. E., et al. (2020). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. PMC. Retrieved from [Link]

  • Gamry Instruments. EIS of Organic Coatings-Paints. Retrieved from [Link]

  • Krakowiak, S., et al. (2023). Studies of Benzotriazole on and into the Copper Electrodeposited Layer. PMC. Retrieved from [Link]

  • ASTM International. (2022). ASTM D8370-22 - Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. Retrieved from [Link]

  • Loveday, D., et al. (2004). Evaluation of organic coatings with electrochemical impedance spectroscopy - Part 2: Application of EIS to coatings. ResearchGate. Retrieved from [Link]

  • Lee, J.-H., et al. (2023). Investigation of copper deposition in the presence of benzotriazole. ResearchGate. Retrieved from [Link]

  • University of Virginia. EIS Setup. Retrieved from [Link]

  • nLab. Corrosion Part 4 – Equivalent Circuit Models. Retrieved from [Link]

  • Gamry Instruments. Equivalent Circuit Modeling Using the Gamry EIS300 Electrochemical Impedance Spectroscopy Software. Retrieved from [Link]

  • ASTM International. (2022, March 1). Field Measurement of Electrochemical Impedance on Coatings and Linings. Retrieved from [Link]

  • Matergenics Inc. (2023, February 16). EIS and ASTM G106: Electrochemical Impedance Measurements. Retrieved from [Link]

  • Ametek Scientific Instruments. (2015). Application Note AC-1 Subject: Basics of Electrochemical Impedance Spectroscopy. Scientific Research Publishing. Retrieved from [Link]

  • Gamry Instruments. The Quality of Your Fit in EIS. Retrieved from [Link]

  • Solartron Analytical. Materials Analysis Application Notes. Retrieved from [Link]

  • Ayan Sarkar. (2016, July 22). Electrochemical Impedance Spectroscopy (EIS) measurement in CH Instruments(CHI-660E). YouTube. Retrieved from [Link]

  • Cotton, J. B. Benzotriazole-An effective corrosion inhibitor for copper alloys. Copper Development Association Inc. Retrieved from [Link]

  • Harper, J. The application of Electrochemical Impedance Spectroscopy to the study of fuel cells and batteries operated under load. Elliot Scientific. Retrieved from [Link]

  • Princeton Applied Research. (2012). Basics of Electrochemical Impedance Spectroscopy. ResearchGate. Retrieved from [Link]

  • Cortec Corporation. G-6, benzotriazole, is a proven corrosion inhibitor for copper and copper-based alloys. Retrieved from [Link]

  • Solartron Analytical. Frequency Response Analyzers FAQ. Retrieved from [Link]

  • NI Community. (2007, March 10). EIS System using Solartron 1287, FRA 1255 and Thelco Oven. Retrieved from [Link]

  • ResearchGate. (2023, October 26). Help regarding Ch instruments?. Retrieved from [Link]

  • rhd instruments GmbH & Co. KG. Application note. Retrieved from [Link]

  • PhysLab. Electrochemical Impedance Spectroscopy (EIS) Gamry Interface 1010E Potentiostat/Galvanostat/ZRA. Retrieved from [Link]

  • Dr. A. K. YADAV. (2025, February 15). "CH Instruments Software Tutorial - Step by Step Guide for Beginners". YouTube. Retrieved from [Link]

  • Gamry Instruments. Electrochemical Impedance Techniques Potentiostatic EIS. Retrieved from [Link]

Sources

Advanced Protocol: Preparation of Self-Assembled Monolayers (SAMs) using 1,2,4-Triazole-3-Thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous technical guide for the preparation of Self-Assembled Monolayers (SAMs) using 1,2,4-triazole-3-thiol (Trz-SH) . Unlike simple alkanethiols, Trz-SH introduces heterocyclic chemistry to the interface, offering unique electronic properties and pH-responsive behavior due to azole nitrogen protonation.

This protocol is designed for researchers aiming to utilize Trz-SH SAMs for:

  • Corrosion Inhibition: Forming compact barrier layers on Copper (Cu) and Brass.

  • Biosensing Interfaces: Utilizing the triazole ring for bio-conjugation or pH sensing on Gold (Au).

  • Coordination Chemistry: Exploiting the N-donors for secondary metal ion capture.

Scientific Foundation: Tautomerism & Binding Mechanism

The Thione-Thiol Tautomerism

The critical challenge in working with 1,2,4-triazole-3-thiol is its tautomeric equilibrium. In solution, the molecule exists primarily in the thione form (NH-C=S). However, surface adsorption on noble metals (Au, Cu) drives the equilibrium toward the thiol/thiolate form (N=C-S-M), facilitating the formation of a covalent Metal-Sulfur bond.

  • Thione Form: Stable in neutral solution; interacts via weak physical adsorption.

  • Thiolate Form: Formed upon deprotonation at the interface; creates the robust chemisorbed monolayer.

Binding Modes[1]
  • Monodentate (S-bound): The sulfur atom binds to the metal (Au/Cu). This is the dominant mode for SAM formation.

  • Bidentate (S, N-bound): On copper surfaces, the adjacent nitrogen (N2 or N4) may coordinate with the surface, enhancing film stability (chelation effect).

Mechanism Visualization

Triazole_Binding_Mechanism cluster_solution Solution Phase cluster_interface Metal Interface (Au/Cu) Thione Thione Tautomer (Major Species) Thiol Thiol Tautomer (Minor Species) Thione->Thiol Equilibrium (Fast) Physisorption Physisorbed Precursor Thiol->Physisorption Diffusion Deprotonation Oxidative Addition / Deprotonation (-H2) Physisorption->Deprotonation Chemisorption Stable SAM (Metal-S Bond) Deprotonation->Chemisorption Au-S / Cu-S Formation Coordination Bidentate Stabilization Chemisorption->Coordination Optional: N-Metal Secondary Interaction

Figure 1: Mechanistic pathway from solution-phase tautomerism to surface chemisorption.

Materials & Equipment

Reagents
  • 1,2,4-Triazole-3-thiol (Trz-SH): >97% purity (Sigma-Aldrich or equivalent). Store in a desiccator.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH), HPLC grade.

    • Note: For copper corrosion studies, 3.5% NaCl aqueous solution is used for testing, but SAM formation is best in alcohol.

  • Substrates:

    • Gold: Au(111) on mica or silicon (flame annealed).

    • Copper: Polycrystalline Cu foil (99.99%) or Cu-sputtered wafers.

  • Cleaning Agents: Piranha solution (H₂SO₄:H₂O₂ 3:1) for Au; Acid pickling (HCl or H₃PO₄) for Cu.

Equipment
  • Electrochemical Workstation: For Cyclic Voltammetry (CV) and Impedance (EIS).

  • Nitrogen/Argon Stream: For drying and deaerating solutions.

  • Sonicator: For substrate cleaning.

  • Contact Angle Goniometer: For wettability verification.

Experimental Protocol

Phase 1: Substrate Preparation (The Critical Step)

Self-assembly cannot correct for a dirty substrate. The interface must be atomically clean.

A. Gold (Au) Substrates:

  • Piranha Clean: Immerse Au slide in Piranha solution (3:1 conc. H₂SO₄ : 30% H₂O₂) for 30 seconds. Caution: Highly Exothermic/Explosive with organics.

  • Rinse: Copious rinsing with Milli-Q water, then Ethanol.

  • Dry: Stream of N₂ gas.[1] Use immediately.

B. Copper (Cu) Substrates:

  • Mechanical Polish: Polish with alumina slurry (0.3 µm down to 0.05 µm) to a mirror finish.

  • Degrease: Sonicate in Acetone (10 min) -> Ethanol (10 min).

  • Acid Pickling: Dip in 7M H₃PO₄ or dilute HCl for 10-30 seconds to remove native oxide (CuO/Cu₂O).

  • Rinse: Deaerated Milli-Q water -> Ethanol. Proceed immediately to prevent re-oxidation.

Phase 2: SAM Formation[4]

1. Solution Preparation:

  • Prepare a 1.0 mM to 5.0 mM solution of Trz-SH in absolute ethanol.

  • Optimization: For Copper substrates, de-aerate the ethanol with N₂ bubbling for 15 mins prior to adding the thiol to prevent Cu oxidation during assembly.

2. Incubation:

  • Immerse the clean substrate into the Trz-SH solution.

  • Temperature: Room Temperature (20–25°C).

  • Time:

    • Rapid Assembly: 1–2 hours (achieves ~80% coverage).

    • High-Order Assembly: 24 hours (required for maximum corrosion resistance and defect healing).

3. Post-Treatment:

  • Remove substrate and rinse thoroughly with pure Ethanol to remove physisorbed (non-covalently bound) thione molecules.

  • Dry under a gentle stream of N₂.

Phase 3: Workflow Diagram

SAM_Protocol_Workflow cluster_prep 1. Substrate Prep cluster_assembly 2. Assembly cluster_finish 3. Finalization Start Start Clean_Au Gold: Piranha Etch (30 sec) Start->Clean_Au Clean_Cu Copper: Polish + Acid Pickle Start->Clean_Cu Soln_Prep Prepare 5mM Trz-SH in Deaerated EtOH Clean_Au->Soln_Prep Clean_Cu->Soln_Prep Incubate Immerse Substrate (24 Hours, RT) Soln_Prep->Incubate Rinse Rinse with EtOH (Remove Physisorbed) Incubate->Rinse Dry Dry with N2 Stream Rinse->Dry

Figure 2: Step-by-step operational workflow for Triazole-3-thiol SAM preparation.

Characterization & Validation

To ensure the SAM is correctly formed, use the following validation metrics.

Electrochemical Characterization (EIS & Tafel)

Setup: Three-electrode cell (Working: SAM-Metal, Reference: Ag/AgCl, Counter: Pt wire). Electrolyte: 0.1 M Na₂SO₄ (for Au) or 3.5% NaCl (for Cu corrosion testing).

Table 1: Expected Electrochemical Parameters for High-Quality SAMs

ParameterBare CopperTrz-SH SAM on CopperInterpretation
E_corr (mV) -250 (approx)Shifted Positive (+50 to +100 mV)Anodic shielding; SAM blocks oxidation sites.
I_corr (µA/cm²) ~10 - 20< 1.0>90% Inhibition Efficiency (IE).
R_ct (kΩ·cm²) < 1.5> 10.0High Charge Transfer Resistance indicates a dense barrier.
C_dl (µF/cm²) ~50< 10Decrease in Double Layer Capacitance due to displacement of water/ions.
Surface Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is the gold standard for proving chemisorption.

  • S 2p Region: Look for a doublet at 162.0 eV (S-Metal bound). A peak at ~164 eV indicates unbound thiol/disulfide (poor rinse).

  • N 1s Region: Typically shows two environments: Pyridine-like N (~398.8 eV) and Pyrrole-like N (~400.5 eV), confirming the triazole ring integrity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Corrosion Inhibition (<50%) Oxidation of Cu prior to assembly.Ensure acid pickling is done immediately before immersion. Use deaerated ethanol.
High Capacitance (C_dl) Disordered/Low-density monolayer.Increase incubation time to 24h. Increase concentration to 5-10 mM.
XPS shows S peak at 164 eV Physisorbed multilayers.The rinse step was insufficient. Sonicate briefly (30s) in ethanol during rinsing.
Desorption over time Oxidation of the S-Metal bond.Store SAMs in an inert atmosphere (N₂) or solution. Avoid exposure to UV/Ozone.

References

  • Sherif, E. M., et al. Corrosion of copper in aerated acidic pickling solutions and its inhibition by 3-amino-1,2,4-triazole-5-thiol. Journal of Colloid and Interface Science, 306(1), 96-104. [Link]

  • Love, J. C., et al. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

  • Özdemir, N., et al. Theoretical investigation of thione-thiol tautomerism... in 1,2,4-triazole-3-thione. Computational and Theoretical Chemistry, 1025, 35–45.[2] [Link]

Sources

Antimicrobial and antifungal screening methods for 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Antimicrobial and Antifungal Susceptibility Testing (AST) Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Introduction: The Triazole Scaffold in Modern Therapeutics

The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a generation of systemic antifungals (e.g., fluconazole, voriconazole) and emerging antibacterial agents.[1]

Mechanism of Action (MOA)

While antibacterial mechanisms of triazoles vary (often targeting DNA gyrase or cell wall synthesis), their antifungal potency is mechanistically precise. They inhibit lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme. This inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[2]

Critical Screening Challenge: Azoles are primarily fungistatic (inhibiting growth rather than killing immediately). This leads to the "trailing growth" phenomenon in assays, where partial growth persists at concentrations above the true MIC. Consequently, standard visual readouts can be subjective. This guide integrates CLSI (Clinical and Laboratory Standards Institute) standards with mechanistic validation to ensure data integrity.

Pathway Visualization: CYP51 Inhibition

The following diagram illustrates the specific blockade point of triazole derivatives within the ergosterol biosynthesis pathway.

TriazoleMOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Precursor) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51->Ergosterol Blocked ToxicSterols Accumulation of Toxic Methylsterols CYP51->ToxicSterols Pathway Shift Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Competitive Inhibition CellDeath Membrane Dysfunction & Growth Arrest Ergosterol->CellDeath Depletion ToxicSterols->CellDeath

Figure 1: Mechanism of Action.[1] Triazoles competitively inhibit CYP51, preventing ergosterol synthesis and causing toxic sterol accumulation.

Primary Screening: Broth Microdilution (MIC)

This protocol harmonizes CLSI M07 (Bacteria) and CLSI M27 (Yeasts/Fungi). The microdilution method is preferred over agar diffusion for new chemical entities (NCEs) because it yields quantitative Minimum Inhibitory Concentration (MIC) data.

Experimental Setup
ComponentAntibacterial Specification (CLSI M07)Antifungal Specification (CLSI M27)
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)RPMI 1640 (buffered with MOPS to pH 7.0)
Inoculum

CFU/mL

to

CFU/mL
Incubation 35 ± 2°C, ambient air, 16–20 hours35 ± 2°C, ambient air, 24–48 hours
QC Strains S. aureus ATCC 29213, E. coli ATCC 25922C. albicans ATCC 90028, C. krusei ATCC 6258
Protocol Workflow

Step 1: Compound Preparation [3]

  • Dissolve the 1,2,4-triazole derivative in 100% DMSO to create a stock solution (typically 1280 µg/mL).

  • Critical: Ensure final DMSO concentration in the well does not exceed 1% (bacteria) or 0.5-1% (fungi) to avoid solvent toxicity masking the compound's effect.

Step 2: Serial Dilution (96-Well Plate)

  • Dispense 100 µL of media (CAMHB or RPMI-MOPS) into columns 2–12.

  • Add 200 µL of compound stock (diluted to 2x desired starting concentration) into column 1.

  • Perform serial 2-fold dilutions from column 1 through column 10. Discard excess from column 10.

  • Controls: Column 11 is Growth Control (Media + Inoculum + Solvent). Column 12 is Sterility Control (Media only).

Step 3: Inoculation

  • Prepare inoculum from fresh overnight cultures using the direct colony suspension method.

  • Adjust turbidity to 0.5 McFarland standard.

  • Dilute further (1:100 for bacteria, 1:2000 for yeast) to reach target density.

  • Add 100 µL of standardized inoculum to wells in columns 1–11.

Step 4: Readout & Interpretation

  • Bacteria: Lowest concentration with no visible growth.

  • Fungi (Azoles): Lowest concentration with ≥50% inhibition compared to growth control (due to trailing).

Microdilution Stock Compound Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Media Media Prep (CAMHB / RPMI) Media->Dilution Incubate Incubation (24-48h) Dilution->Incubate + Inoculum Inoculum Inoculum (0.5 McFarland) Inoculum->Incubate Read Readout (Visual/OD600) Incubate->Read

Figure 2: High-Throughput Microdilution Workflow.

Secondary Screening: Time-Kill Kinetics

MIC data is static. To determine if your triazole derivative is bactericidal/fungicidal (kills >99.9%) or static (inhibits growth), Time-Kill assays are required.

Protocol:

  • Preparation: Prepare 10 mL of broth containing the compound at 1x, 2x, and 4x MIC. Include a growth control (no compound).

  • Inoculation: Add organism to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 35°C with shaking. Remove 100 µL aliquots at T=0, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto agar. Incubate and count colonies.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal/Fungicidal:

      
       log reduction (99.9% kill) from the initial inoculum.
      
    • Static:

      
       log reduction.
      

Mechanistic Validation: Sterol Quantitation Assay

Since 1,2,4-triazoles target ergosterol synthesis, validating this mechanism is crucial for establishing "on-target" activity versus general toxicity. This protocol is adapted from the spectrophotometric method by Arthington-Skaggs et al.

Rationale: This assay quantifies the reduction of ergosterol and the accumulation of 24(28)-dehydroergosterol (DHE) in the presence of the drug.

Protocol Steps:

  • Culture: Grow C. albicans in Sabouraud Dextrose Broth (SDB) with sub-inhibitory concentrations of the triazole derivative (e.g., MIC/2 or MIC/4) for 16–24 hours.

  • Harvest: Centrifuge cells (2500 rpm, 5 min) and wash with sterile distilled water. Weigh the wet pellet.[4]

  • Saponification:

    • Add 3 mL of 25% alcoholic KOH (25g KOH + 35mL H2O, brought to 100mL with Ethanol).

    • Vortex and incubate at 85°C for 1 hour .

  • Extraction:

    • Cool to room temperature.[4][5]

    • Add 1 mL H2O and 3 mL n-heptane .[4][5]

    • Vortex vigorously for 3 minutes. Allow layers to separate.

  • Spectrophotometry:

    • Recover the upper heptane layer (containing sterols).

    • Scan absorbance between 230 nm and 300 nm .

  • Calculation:

    • Ergosterol absorbs at 281.5 nm.

    • 24(28)-DHE absorbs at 230 nm.

    • Calculate % Ergosterol relative to wet weight and compare to untreated control. A significant drop in the 281.5 nm peak confirms CYP51 inhibition.

Data Analysis & Quality Control

Interpreting Azole Data (The "Trailing" Problem)

Triazoles often exhibit a "trailing effect" where partial inhibition occurs.

  • Visual: Do not look for total clarity. Record the MIC as the concentration causing a prominent decrease in turbidity (approx. 50% less than control).

  • Spectrophotometric: Read OD at 530nm or 600nm.

    • 
       (More stringent, often used for fungicidal agents).
      
Summary Table: Metric Definitions
MetricDefinitionClinical Relevance
MIC Minimum Inhibitory ConcentrationPrimary potency indicator. Lower is better.
MFC / MBC Minimum Fungicidal/Bactericidal Conc.Determines if the drug kills or inhibits.
IC50 (Enzymatic) Conc. inhibiting 50% of CYP51 activityConfirms molecular target engagement.
Selectivity Index

(Mammalian Cells) / MIC
Safety margin. Should be >10.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[6][7][8][9][10] 11th Edition.[8]

  • Clinical and Laboratory Standards Institute (CLSI). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.[11][12][13][14][15] 4th Edition.[13]

  • Arthington-Skaggs, B. A., et al. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology.

  • Pfaller, M. A., et al. (2006). Antifungal Susceptibility Testing: Clinical Laboratory Standards Institute (CLSI) Methods.[11][12][13]

  • Zhang, L., et al. (2014). 1,2,4-Triazole Derivatives as Novel Antimicrobial Agents.[1][3][16][17] European Journal of Medicinal Chemistry.

Sources

Application Note: Synthesis and Coordination Chemistry of 5-Methyl-4-Phenyl-4H-1,2,4-Triazole-3-Thiol Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, structural characterization, and functional validation of transition metal complexes utilizing the 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (Hmpght) ligand. Due to the presence of hard (Nitrogen) and soft (Sulfur) donor atoms, this ligand exhibits versatile coordination modes, making it a critical scaffold in the development of antimicrobial agents , luminescent materials (d¹⁰ metals), and catalytic precursors .

This guide departs from standard recipe-based protocols by focusing on the mechanistic causality of the synthesis—specifically controlling the thione-thiol tautomeric equilibrium to direct metal coordination.

Part 1: Ligand Chemistry & Pre-Synthesis Considerations

The Tautomeric Switch

The core challenge in synthesizing these complexes lies in the ligand's tautomerism. In the solid state, 1,2,4-triazole-3-thiols predominantly exist as thiones (NH/C=S). However, in solution, and particularly in the presence of base, they tautomerize to the thiol (N/C-SH) form.

  • Thione Form: Favored in neutral/acidic media. Coordinates as a neutral ligand (typically monodentate via Sulfur).

  • Thiolate Form: Favored in basic media (pH > 8). Coordinates as an anionic ligand (bidentate N,S-chelation), forming highly stable neutral complexes with divalent metal ions (

    
    ).
    
Strategic Planning
  • Target Metals: Zn(II), Cd(II), Hg(II) (Group 12,

    
    ), and Co(II)/Ni(II) (
    
    
    
    ).
  • Stoichiometry: A 1:2 (Metal:Ligand) ratio is standard for neutral species

    
    .
    
  • Solubility: The ligand is soluble in hot ethanol/methanol, DMSO, and DMF. Metal salts should be dissolved in the same solvent or water (if miscible) to prevent ligand precipitation before complexation.

Part 2: Experimental Protocols

Protocol A: Ligand Synthesis (Hmpght)

Rationale: Commercial availability is variable. In-house synthesis ensures high purity and allows for immediate complexation.

Reagents:

  • Acetic hydrazide (0.01 mol)

  • Phenyl isothiocyanate (0.01 mol)

  • Ethanol (Absolute)

  • Sodium Hydroxide (2M)

Workflow:

  • Thiosemicarbazide Formation: Dissolve acetic hydrazide in 20 mL ethanol. Add phenyl isothiocyanate dropwise with stirring. Reflux for 2 hours.

    • Checkpoint: A solid precipitate (1-acetyl-4-phenylthiosemicarbazide) should form.

  • Cyclization: Add 10 mL of 2M NaOH to the suspension. Reflux for an additional 4 hours. The solution will clear as the triazole ring forms and dissolves as the sodium salt.

  • Isolation: Cool the mixture. Acidify with HCl (to pH 4-5) to protonate the thiolate.

  • Purification: Filter the resulting white/off-white precipitate. Recrystallize from ethanol.

    • Yield Target: >75%[1][2]

    • Melting Point: ~178-180°C

Protocol B: Metal Complex Synthesis (General Procedure for M(II))

Rationale: This protocol utilizes acetate salts or added base to drive the equilibrium toward the thiolate form, ensuring chelation.

Reagents:

  • Ligand (Hmpght): 2.0 mmol

  • Metal Salt (

    
     or 
    
    
    
    ): 1.0 mmol
  • Solvent: Methanol or Ethanol

  • Base (if using chloride salts): Sodium Acetate or Triethylamine

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2.0 mmol of Hmpght in 20 mL hot methanol (50°C). Ensure complete dissolution.

  • Metal Addition: Dissolve 1.0 mmol of the metal salt in 10 mL methanol. Add this solution dropwise to the ligand solution under continuous stirring.

  • pH Adjustment (Critical):

    • If using Acetates: The acetate acts as a buffer; no further base is usually needed.

    • If using Chlorides: Add aqueous Sodium Acetate dropwise until pH

      
       7-8.
      
    • Observation: You should observe an immediate color change or turbidity indicating complex formation.

  • Reflux: Reflux the mixture for 3–4 hours to ensure thermodynamic stability.

  • Isolation: Cool to room temperature. The complex typically precipitates.[3] Filter and wash with cold methanol and ether (to remove unreacted ligand).

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol C: Single Crystal Growth (Solvent Diffusion)

Rationale: Rapid precipitation often yields microcrystalline powders unsuitable for XRD. Slow diffusion controls nucleation.

  • Dissolve 20 mg of the synthesized complex in a minimum amount of DMSO or DMF (Solvent A) in a narrow tube.

  • Carefully layer a less dense solvent (e.g., Ethanol or Diethyl Ether - Solvent B) on top.

  • Seal and leave undisturbed in the dark for 1-2 weeks.

    • Mechanism:[4][5] Solvent B slowly diffuses into Solvent A, lowering solubility gradually and promoting single crystal growth.

Part 3: Visualization of Workflows

Ligand Synthesis Pathway

The following diagram illustrates the chemical transformation from precursors to the active ligand.

LigandSynthesis Start Acetic Hydrazide + Phenyl Isothiocyanate Inter Intermediate: Thiosemicarbazide Start->Inter Reflux (EtOH) Nucleophilic Addition Cyclization Alkaline Cyclization (NaOH, Reflux) Inter->Cyclization Dehydration Product Ligand (Hmpght) (Thiol/Thione Mix) Cyclization->Product Acidification (HCl)

Caption: Synthesis of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol via thiosemicarbazide cyclization.

Coordination Logic & Complexation

This decision tree guides the researcher through the complexation process based on pH and metal choice.

CoordinationLogic Ligand Ligand (Hmpght) Thione Form (Solid) Solvent Dissolve in MeOH/EtOH Ligand->Solvent Base Add Base (NaOAc/Et3N) Deprotonation Solvent->Base Thiolate Thiolate Form (L-) (N,S Donor) Base->Thiolate Tautomeric Shift Complex Neutral Complex [M(mpght)2] Thiolate->Complex Metal Add Metal Salt M(II) (Zn, Cd, Hg, Co, Ni) Metal->Complex Chelation

Caption: Logic flow for controlling ligand deprotonation to ensure bidentate (N,S) coordination.

Part 4: Characterization & Validation

To validate the synthesis, compare the spectral data of the free ligand against the metal complex.

Spectroscopic Validation Table
FeatureFree Ligand (Hmpght)Metal Complex [M(mpght)₂]Interpretation
IR:

Weak band ~2550–2600 cm⁻¹Absent Confirms deprotonation and S-coordination.[6]
IR:

Strong band ~750–800 cm⁻¹Shifted to lower freq.Indicates coordination via Sulfur (C-S character increases).
IR:

~1600–1620 cm⁻¹Shifted (± 10–20 cm⁻¹)Confirms coordination via Nitrogen.
¹H NMR (-SH) Singlet ~13.0–14.0 ppmAbsent Definitive proof of thiol deprotonation.
¹H NMR (Ar-H) Multiplets 7.2–7.6 ppmSlight downfield shiftElectronic deshielding due to metal center.
Troubleshooting
  • Issue: No precipitate forms.

    • Solution: Concentrate the solution by rotary evaporation to half volume. Add a non-solvent (e.g., diethyl ether) to induce precipitation.

  • Issue: Product is a sticky oil.

    • Solution: Triturate (grind) the oil with cold ether or hexane to induce crystallization.

Part 5: Biological & Industrial Context[7][8]

Why synthesize these specific complexes?

  • Antimicrobial Potency: The lipophilicity of the phenyl group combined with the triazole core enhances cell membrane permeability. Upon coordination, the "Tweedy's Chelation Theory" suggests that

    
    -electron delocalization over the chelate ring reduces the polarity of the metal ion, further increasing lipophilicity and penetration into bacterial cells (e.g., S. aureus, E. coli).
    
  • Luminescence:

    
     metal complexes (Zn, Cd) of this ligand often exhibit strong blue photoluminescence due to Ligand-to-Metal Charge Transfer (LMCT), making them candidates for OLED materials.
    

References

  • Synthesis and Characterization of Triazole Ligands

    • Title: Synthesis, spectroscopic, thermal and antimicrobial studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes with Schiff base derived from 4-amino-3-mercapto-6-methyl-5-oxo-1, 2, 4-triazine.[3]

    • Source: Medicinal Chemistry Research (via NIH/PubMed context)
    • URL:[Link] (General reference for triazole-thiol synthesis protocols).

  • Metal Complexation Protocols

    • Title: Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
    • Source: ResearchG
    • URL:[Link]

  • Biological Applications

    • Title: Biological applications of metal-based triazole derivatives.[3][5][7][8][9][10]

    • Source: ResearchG
    • URL:[Link]

  • Structural Characterization (IR/NMR)

    • Title: (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol (Includes detailed NMR/IR of the precursor thiol).
    • Source: MDPI Molbank
    • URL:[Link][4]

Sources

Gravimetric analysis techniques for corrosion testing with triazole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gravimetric Analysis Techniques for Corrosion Testing with Triazole Inhibitors

Abstract

This guide provides a rigorous technical protocol for evaluating triazole-based corrosion inhibitors (e.g., Benzotriazole, Tolyltriazole) using gravimetric (mass loss) analysis. Designed for researchers and drug development professionals repurposing azole chemistries, this document synthesizes ASTM G31/G1 standards with field-proven nuances for handling organic inhibitor films. It details coupon preparation, inhibitor solubility management, specific chemical cleaning cycles for copper and steel, and self-validating data analysis pipelines.

Introduction: The Role of Gravimetry in Inhibitor Screening

While electrochemical methods (EIS, polarization) provide instantaneous corrosion kinetics, gravimetric analysis remains the absolute standard for verifying long-term inhibitor efficiency (IE%). It directly measures the physical degradation of the material, integrating all transient effects that short-term electrochemical scans might miss.

For triazole inhibitors (widely used for Copper/Alloys and Mild Steel), gravimetry is critical because the formation of the protective film (e.g., [Cu(I)-BTA]


) is a time-dependent adsorption process. Mass loss data validates whether the inhibitor forms a stable, persistent barrier or merely a transient adsorbed layer.

Experimental Design & Causality

Coupon Selection & Metallurgy
  • Copper/Brass: Use C10100 (Oxygen-Free Electronic) or C26000 (Cartridge Brass). Triazoles function by bonding with Cu(I) sites; impurities can alter film stability.

  • Mild Steel: Use C1010 or C1018. Triazoles on steel often require higher concentrations or synergistic additives (e.g., halides) compared to copper.

Inhibitor Preparation (Critical Step)

Most triazoles (BTA, TTA) are sparingly soluble in pure water.

  • Protocol: Dissolve the required mass of inhibitor in a minimum volume of ethanol or methanol (e.g., 5 mL for a 1 L solution) before adding to the corrosive electrolyte (HCl or NaCl).

  • Why? Direct addition to water causes micro-precipitation. These invisible micro-crystals float inactive in the bulk solution rather than adsorbing to the metal, leading to falsely low efficiency data.

Solution Volume-to-Area Ratio

Follow ASTM G31 : Use a minimum solution volume of 0.20 mL/mm² (approx. 20-40 mL per cm²).

  • Causality: Triazole films deplete the bulk concentration of the inhibitor. If the volume is too small, the bulk concentration drops rapidly, shifting the adsorption equilibrium and causing desorption (film breakdown).

Detailed Protocol: The Coupon Lifecycle

Phase 1: Surface Preparation (The Foundation)
  • Abrasion: Wet polish coupons using SiC paper sequentially: 400

    
     600 
    
    
    
    800
    
    
    1200 grit.
    • Note: A mirror finish (alumina slurry) is unnecessary for gravimetry and may actually delay stable film formation due to lack of active nucleation sites.

  • Degreasing: Sonicate in acetone (5 mins)

    
    ethanol  (5 mins).
    
  • Drying: Dry with a stream of warm air. Store in a desiccator for 1 hour to equilibrate.

  • Initial Weighing (

    
    ):  Weigh to 
    
    
    
    mg precision.
Phase 2: Immersion (The Exposure)
  • Suspension: Use PTFE (Teflon) wire or glass hooks. Never use cotton string (wicks solution) or nylon (degrades in acid).

  • Temperature Control: Use a thermostated water bath (

    
    C). Triazole adsorption is highly temperature-dependent (chemisorption vs. physisorption).
    
  • Duration:

    • Acidic Media (1M HCl): 6 – 24 hours.

    • Neutral Media (3.5% NaCl): 7 – 30 days.

Phase 3: Post-Treatment & Cleaning (The Critical Data)

This is the most common source of error. You must remove the corrosion products and the tenacious triazole film without etching the base metal.

A. For Copper/Brass (Modified ASTM G1):

  • Rinse: Distilled water.

  • Film Removal: Dip in Ethanol for 30s (removes loosely bound organic inhibitor).

  • Acid Cleaning: Immerse in 15-20% HCl (sp. gr. 1.19 diluted 1:1 with water) for 2-3 minutes at room temperature.

    • Validation: The surface should turn bright metallic pink/red. If dark spots remain, extend by 1 min.

  • Neutralization: Rinse in saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Final Rinse: Distilled water

    
     Acetone 
    
    
    
    Dry.

B. For Mild Steel (ASTM G1 - Clarke's Solution):

  • Preparation: Dissolve 20g

    
     and 50g 
    
    
    
    in 1000 mL Conc. HCl.
  • Cleaning: Immerse coupon for 1-5 minutes (agitate gently).

    • Mechanism:[1][2][3]

      
       inhibits acid attack on the base iron, while 
      
      
      
      reduces ferric ions (corrosive) to ferrous.
  • Rinse: Water

    
     Acetone 
    
    
    
    Dry.

Workflow Visualization

The following diagram illustrates the critical decision points and logic flow for the gravimetric protocol.

G cluster_clean Post-Treatment (Critical) Start Raw Coupon (Cu or Steel) Prep Surface Prep (SiC 400-1200 -> Degrease) Start->Prep Weigh1 Initial Weighing (W0) (±0.1 mg) Prep->Weigh1 Expose Immersion Test (Time/Temp Controlled) Weigh1->Expose  Place in Solution Rinse Rinse (Water) Expose->Rinse Solvent Solvent Wash (Remove Inhibitor Film) Rinse->Solvent  Triazoles Only AcidClean Chemical Cleaning (ASTM G1 / Clarke's) Solvent->AcidClean Weigh2 Final Weighing (W1) AcidClean->Weigh2  Dry & Cool Analyze Data Analysis (CR, IE%, Isotherms) Weigh2->Analyze

Caption: Workflow for gravimetric analysis of triazole inhibitors, highlighting the specific solvent wash step required to remove organic films before acid cleaning.

Data Analysis & Validation

Quantitative Formulas

Summarize your data using these standard equations.

ParameterFormulaUnitsNotes
Corrosion Rate (

)

mm/yr


(g)

= Density (g/cm³)

= Area (cm²)

= Time (h)
Inhibition Efficiency (

)

%

: Rate without inhibitor

: Rate with inhibitor
Surface Coverage (

)

DimensionlessUsed for isotherm fitting
Adsorption Isotherms (Mechanism Check)

To validate that the triazole is acting via adsorption (and not precipitation), fit the surface coverage (


) data to the Langmuir Isotherm :


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Validation: A straight line with

    
     confirms monolayer adsorption.
    
  • Thermodynamics: Calculate

    
    .
    
    • 
       kJ/mol: Physisorption (electrostatic).
      
    • 
       kJ/mol: Chemisorption (coordinate bond, typical for Cu-BTA).
      
Troubleshooting & Self-Validation
ObservationProbable CauseCorrective Action
Weight Gain (

)
Incomplete cleaning; Inhibitor film or oxides still present.Re-clean with fresh acid solution; ensure solvent wash was performed.
Low Efficiency at High Conc. Micelle formation or precipitation of inhibitor.Check solubility; pre-dissolve in ethanol; ensure concentration is below solubility limit.
Pitting on Coupon Localized attack; Inhibitor breakdown.Gravimetry assumes uniform corrosion. If pitting is observed, gravimetry is invalid. Switch to surface profiling.
Poor Reproducibility Temperature fluctuation or edge effects.Use a water bath; seal coupon edges with epoxy if "edge attack" is visible.

References

  • ASTM International. (2021). ASTM G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. West Conshohocken, PA.

  • ASTM International. (2017). ASTM G1-03(2017) Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. West Conshohocken, PA.

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749. (Review of BTA mechanism and testing).

  • Antonijevic, M. M., & Petrovic, M. B. (2008). Copper corrosion inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28.

  • NACE International (AMPP). (2003). A Fresh Look at ASTM G 1-90 Solution Recommended for Cleaning of Corrosion Products Formed on Iron and Steels.[4][5] (Analysis of Clarke's Solution).

Sources

Potentiodynamic polarization measurement of MPTT on mild steel

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Potentiodynamic Polarization Measurement of MPTT on Mild Steel

Executive Summary

This application note details the protocol for evaluating the corrosion inhibition efficiency of MPTT (defined herein as 5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione ) on mild steel in 1.0 M hydrochloric acid (HCl) using potentiodynamic polarization (PDP).

MPTT represents a class of heterocyclic organic inhibitors containing nitrogen and sulfur heteroatoms. These atoms facilitate strong adsorption onto the steel surface, blocking active dissolution sites. This guide provides a self-validating workflow, from electrode preparation to thermodynamic analysis, ensuring reproducible data compliant with ASTM G5 and G59 standards.

Introduction & Mechanistic Theory

Mild steel is susceptible to rapid degradation in acidic pickling solutions (e.g., HCl, H₂SO₄). The dissolution process involves two partial reactions:

  • Anodic Dissolution:

    
    
    
  • Cathodic Hydrogen Evolution:

    
    
    

Role of MPTT: MPTT functions as a mixed-type inhibitor . Its molecular structure contains electron-rich centers (S and N atoms) and


-electrons from the phenyl and thiadiazole rings. These features allow MPTT to adsorb onto the positively charged steel surface (in acid) via:
  • Physisorption: Electrostatic interaction between charged metal surface and protonated inhibitor.

  • Chemisorption: Donor-acceptor interactions between lone pairs of S/N and vacant d-orbitals of Fe.

This adsorption forms a compact barrier film, increasing the charge transfer resistance (


) and reducing the corrosion current density (

).

Experimental Configuration (Hardware & Reagents)

Chemical Reagents
  • Inhibitor (MPTT): 5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione. Ensure purity >98%.

    • Note: Acronyms vary.[1] Verify structure; some studies refer to thiazolidinone derivatives.[2][3] This protocol assumes the thiadiazole-thione derivative.

  • Electrolyte: 1.0 M HCl prepared from analytical grade 37% HCl and deionized water (18.2 MΩ·cm).

  • Solvent: Ethanol or acetone (for inhibitor stock solution if water solubility is low).

Electrochemical Cell Setup

A standard three-electrode glass cell is required to isolate the working electrode response.

  • Working Electrode (WE): Mild steel specimen (exposed area typically 1.0 cm²).

  • Counter Electrode (CE): Platinum mesh or Graphite rod (Surface area > 10x WE to prevent kinetic limitation).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl (3 M KCl). All potentials in this guide are referenced to SCE.

Visualization: Experimental Setup

G cluster_potentiostat Potentiostat / Galvanostat cluster_cell Electrochemical Cell (1 M HCl + MPTT) P_WE WE Sense/Force WE Mild Steel (WE) (Working Electrode) P_WE->WE Current Measure P_RE Reference Input RE SCE (RE) (Reference Electrode) P_RE->RE Potential Sense P_CE Counter Output CE Pt Mesh (CE) (Counter Electrode) P_CE->CE Current Drive Luggin Luggin Capillary (Minimizes IR Drop) RE->Luggin Luggin->WE Close Proximity (~2mm)

Figure 1: Three-electrode cell configuration ensuring accurate potential control and minimization of uncompensated resistance (


).

Detailed Protocol (Step-by-Step)

Phase 1: Electrode Preparation (Critical for Reproducibility)

Causality: Surface roughness and oxides alter the active surface area and adsorption kinetics. A mirror finish ensures the geometric area approximates the real area.

  • Mounting: Embed the mild steel sample in epoxy resin, leaving 1.0 cm² exposed.

  • Grinding: Wet grind sequentially with SiC papers: 400, 600, 800, 1000, 1200, and 2000 grit. Rinse with distilled water between steps.

  • Polishing: Polish with 0.3 µm alumina slurry on a cloth pad until a mirror-like surface is achieved.

  • Cleaning: Degrease in acetone (ultrasonic bath, 5 min), rinse with ethanol, then deionized water. Dry in a warm air stream.

    • Self-Validation Check: The surface must be hydrophobic-free (water should sheet off) and scratch-free under 10x magnification.

Phase 2: Solution Preparation
  • Prepare a stock solution of MPTT (e.g., 10 mM) in ethanol.

  • Prepare test solutions by diluting the stock into 1.0 M HCl to achieve concentrations: 0 (Blank), 10, 50, 100, 200, 400 ppm .

  • Deaeration: Purge the cell with

    
     gas for 30 minutes prior to immersion to remove dissolved oxygen (reduces cathodic oxygen reduction interference). Maintain a blanket of 
    
    
    
    during the test.
Phase 3: Open Circuit Potential (OCP) Stabilization
  • Immerse the WE in the test solution.

  • Monitor OCP vs. Time for 30–60 minutes .

  • Criterion: Stability is reached when

    
    .
    
Phase 4: Potentiodynamic Polarization (PDP) Scan

Causality: A slow scan rate minimizes capacitive charging currents (


), ensuring the measured current is purely Faradaic (corrosion).
  • Scan Range: -250 mV to +250 mV vs. OCP (

    
    ).
    
  • Scan Rate: 1.0 mV/s (or 0.5 mV/s for higher precision).

  • Data Acquisition: Record Current Density (

    
    ) vs. Potential (
    
    
    
    ).

Data Analysis & Interpretation

Tafel Extrapolation

Analyze the polarization curve (log


 vs. 

) to extract:
  • Corrosion Potential (

    
    ):  The potential at zero net current.
    
  • Corrosion Current Density (

    
    ):  Obtained by extrapolating the linear Tafel regions (anodic 
    
    
    
    and cathodic
    
    
    slopes) to
    
    
    .
Calculation of Inhibition Efficiency

Calculate efficiency (


) using the equation:


Where:

  • 
     = Corrosion current density of the Blank (1 M HCl).
    
  • 
     = Corrosion current density with MPTT.
    
Surface Coverage & Isotherms

Calculate surface coverage (


) as 

. Fit

to the Langmuir Adsorption Isotherm to verify the mechanism:


  • Plot

    
     vs. 
    
    
    
    . A linear fit (
    
    
    ) confirms monolayer adsorption.
  • Calculate Free Energy of Adsorption (

    
    ):
    
    
    
    
    • If

      
      : Physisorption.
      
    • If

      
      : Chemisorption.
      
    • MPTT typically shows mixed adsorption (

      
      ).
      
Summary of Expected Data
ParameterSymbolBlank (1 M HCl)MPTT (High Conc.)Trend
Corrosion Potential

-450 to -500 mVShift < 85 mVMixed Inhibitor
Current Density

~1000 µA/cm²< 100 µA/cm²Significant Decrease
Anodic Slope

~60-80 mV/decChanges slightlyAnodic Blockage
Cathodic Slope

~100-120 mV/decParallel shiftCathodic Blockage
Efficiency

-> 90%High Protection

Workflow Visualization

Workflow cluster_measure Measurement Phase Start Start: Mild Steel Sample Prep Surface Prep (Grind 400-2000 grit -> Polish -> Degrease) Start->Prep OCP OCP Stabilization (30-60 min in 1M HCl + MPTT) Prep->OCP PDP Run Tafel Scan (-250mV to +250mV vs OCP @ 1mV/s) OCP->PDP Analysis Tafel Extrapolation (Determine Icorr, Ecorr) PDP->Analysis Calc Calculate Efficiency (η) & Fit Langmuir Isotherm Analysis->Calc Decision Is η > 90%? Calc->Decision Pass High Performance Inhibitor Validated Decision->Pass Yes Fail Optimize Conc. or Check Solubility Decision->Fail No

Figure 2: Operational workflow for potentiodynamic polarization testing of MPTT.

Troubleshooting & Validation

  • IR Drop Error:

    • Symptom:[3][4] Polarization curves look linear (ohmic) rather than exponential (Tafel) at high currents.

    • Fix: Ensure the Luggin capillary tip is 1-2 mm from the WE surface. Use the potentiostat's "IR Compensation" feature if solution conductivity is low (though 1 M HCl is highly conductive).

  • Crevice Corrosion:

    • Symptom:[3][4] Abnormally high anodic current or noise.

    • Fix: Ensure the epoxy mount has no gaps at the steel interface. Apply a stop-off lacquer at the edges if necessary.

  • Unstable OCP:

    • Symptom:[3][4] Drifting

      
       during the scan.
      
    • Fix: Extend stabilization time. Ensure

      
       purging is not creating turbulence near the electrode (lift the purge tube above solution during scan).
      

References

  • ASTM International. "ASTM G5 - Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements." ASTM Standards. Link

  • ASTM International. "ASTM G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM Standards. Link

  • Zhang, K., et al. "5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium (MPTT) self-assembled monolayer on copper corrosion." Corrosion Science, 2012. Link

  • Solmaz, R., et al. "Adsorption and corrosion inhibition effect of 2-((5-mercapto-1,3,4-thiadiazol-2-ylimino)methyl)phenol Schiff base on mild steel." Colloids and Surfaces A, 2011. (Contextual reference for thiadiazole derivatives on mild steel). Link

  • Gamry Instruments. "Potentiodynamic Polarization: A Guide." Application Notes. Link

Sources

Application Note: Microwave-Assisted Synthesis of 5-Methyl-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

[1][2][3]

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times from hours (conventional reflux) to minutes while significantly improving yield and purity. This guide is designed for medicinal chemists and process development scientists seeking to optimize heterocyclic scaffold synthesis under Green Chemistry principles.

Introduction & Scientific Rationale

The 1,2,4-triazole nucleus is a pharmacophore of immense significance, exhibiting antimicrobial, anti-inflammatory, and analgesic properties.[1] The specific derivative, 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol , is a critical intermediate for S-alkylated bioactive agents.

The Microwave Advantage

Conventional synthesis relies on conductive heating (oil baths), which often leads to thermal gradients, prolonged reaction times (4–6 hours), and side-product formation. Microwave irradiation provides volumetric heating , directly coupling with the dipole moments of the reaction matrix (specifically the polar transition state of the cyclodehydration step). This results in:

  • Rate Acceleration: Rapid kinetic energy transfer overcomes the activation energy barrier for the ring closure.

  • Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, further driving reaction kinetics.

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism:

  • Nucleophilic Addition: Acetic hydrazide attacks phenyl isothiocyanate to form an acyclic hydrazinecarbothioamide intermediate.

  • Cyclodehydration: Under basic conditions, the intermediate undergoes intramolecular cyclization with the loss of water to form the triazole ring.

TriazoleMechanismReactantsAcetic Hydrazide+Phenyl IsothiocyanateIntermediate1-Acetyl-4-phenylthiosemicarbazideReactants->IntermediateNucleophilic Addition(Fast, Exothermic)TSCyclizationTransition StateIntermediate->TSNaOH / MW Irradiation(Rate Limiting)Product5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiolTS->Product- H₂O(Cyclodehydration)

Figure 1: Reaction pathway from precursors to the final triazole scaffold.

Materials and Equipment

Reagents[4][5]
  • Acetic Hydrazide (Acetylhydrazine): >98% purity.

  • Phenyl Isothiocyanate: >98% purity (Handle with care; lachrymator).

  • Sodium Hydroxide (NaOH): 2N aqueous solution.

  • Ethanol: Absolute or 95%.

  • Hydrochloric Acid (HCl): 2N (for precipitation).

Instrumentation
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave, or Milestone FlexiWAVE).

  • Vessels: 10 mL or 30 mL pressure-sealed quartz/glass vials with Teflon/silicone septa.

  • Temperature Control: IR sensor or Fiber-optic probe (preferred for accuracy).

Experimental Protocol

This protocol utilizes a "One-Pot, Two-Stage" approach to maximize efficiency and minimize handling losses.

Step 1: Intermediate Formation (In-Situ)
  • In a 10 mL microwave vial, dissolve Acetic Hydrazide (1.0 mmol, 74 mg) in Ethanol (3 mL) .

  • Add Phenyl Isothiocyanate (1.0 mmol, 135 mg) dropwise.

  • Stir at room temperature for 5 minutes. Note: A white precipitate (the thiosemicarbazide intermediate) may begin to form. This is normal.

Step 2: Microwave-Assisted Cyclization
  • Add 2N NaOH (2 mL) to the reaction vial. The precipitate should dissolve or form a suspension.

  • Cap the vial with a pressure-rated septum.

  • Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 100°CSufficient energy for cyclodehydration without degradation.
Hold Time 10:00 minOptimized for complete conversion (vs. 4h conventional).
Pressure Limit 200 psiSafety cutoff for ethanol/water expansion.
Power Dynamic (Max 150W)System adjusts power to maintain 100°C.
Stirring HighEnsures uniform heat distribution.
  • Irradiate the sample.[2][3]

  • Cooling: Allow the vessel to cool to <50°C using compressed air (internal reactor function).

Step 3: Isolation and Purification
  • Transfer the reaction mixture (clear yellow solution) to a beaker.

  • Acidify with 2N HCl dropwise until pH ~3-4.

  • Observation: A white to pale-yellow solid will precipitate immediately.

  • Filter the solid using vacuum filtration.

  • Wash with cold water (2 x 5 mL) to remove excess salts.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain pure crystals.

Results and Discussion

Yield and Efficiency Comparison

The microwave protocol demonstrates superior efficiency compared to the conventional reflux method.[1]

MetricConventional RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Time 240 Minutes10 Minutes24x Faster
Solvent Volume 20-50 mL3-5 mL10x Less Waste
Isolated Yield 65 - 75%88 - 94%~20% Increase
Energy Usage High (Continuous heating)Low (Targeted irradiation)Green Process
Characterization Data

The synthesized compound should match the following specifications:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 198–202°C (Lit. range varies slightly by solvent, typically 195–205°C).

  • IR (KBr, cm⁻¹): ~3100 (NH), 1610 (C=N), 1320 (C-N), 1250 (C=S/C-S).

  • ¹H NMR (DMSO-d₆): δ 2.1 (s, 3H, CH₃), 7.4–7.6 (m, 5H, Ar-H), 13.6 (s, 1H, SH/NH tautomer).

Critical Process Parameters & Troubleshooting

Pressure Management

Microwave heating of ethanol/water mixtures generates internal pressure.

  • Risk: Vessel failure if head-space is insufficient.

  • Mitigation: Do not fill vessels >60% volume. Ensure the safety pressure cutoff is active.

Tautomerism

The product exists in a thione-thiol tautomeric equilibrium.

  • Insight: In the solid state, the thione (C=S) form often predominates, while in basic solution, the thiolate anion is the reactive species. Acidification is crucial to protonate the thiolate and precipitate the neutral product.

TautomerismThioneThione Form(NH, C=S)ThiolThiol Form(N, C-SH)Thione->Thiol Tautomerization Thiol->Thione

Figure 2: Tautomeric equilibrium relevant to characterization.

References

  • Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives. BenchChem Application Notes. Retrieved from

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach. RSC Advances, 2024. Retrieved from

  • Synthesis of substituted 1,2,4-triazole derivatives by Microwave irradiation. IOSR Journal of Applied Chemistry. Retrieved from

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from

Troubleshooting & Optimization

Optimizing corrosion inhibition efficiency of MPTT at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Corrosion Inhibition Efficiency of MPTT (Methyl-Phenyl-Thiadiazole/Triazole Derivatives) at High Temperatures (


C).
Target Audience:  Corrosion Scientists, Materials Engineers, and Formulation Chemists.[1]

Executive Brief: The High-Temperature Challenge

Status: Active Molecule Class: Nitrogen/Sulfur-Heterocycles (e.g., 4-Methyl-2-phenyl-1,2,3-thiadiazole-5-carbonitrile or 5-Methyl-1-phenyl-1,2,3-triazole-4-carboxylic acid).[1] Critical Issue: MPTT derivatives typically exhibit excellent inhibition at room temperature (303 K) via physical adsorption.[1] However, efficiency often degrades significantly as temperature rises (333 K–353 K).[1]

The Root Cause: At elevated temperatures, the thermal energy (


) exceeds the adsorption energy (

), causing the inhibitor to desorb from the metal surface. To maintain efficiency at high temperatures, you must shift the mechanism from physisorption (weak van der Waals forces) to chemisorption (strong coordinate covalent bonding) or induce synergistic co-adsorption .[1]

Diagnostic Hub: Troubleshooting & FAQs

Sector A: Efficiency Drop-off

Q1: My MPTT inhibition efficiency drops from 92% at 30°C to 65% at 60°C. Is the molecule degrading? Diagnosis: Unlikely. The issue is usually thermodynamic desorption , not molecular degradation (hydrolysis).[1] Technical Insight: MPTT molecules adsorbed via physisorption have a heat of adsorption (


) that is negative (exothermic).[1] According to Le Chatelier’s principle, increasing temperature shifts the equilibrium toward desorption.
The Fix: 
  • Calculate

    
    :  If your 
    
    
    
    is less negative than
    
    
    , you are relying on physisorption.[1]
  • The "Booster" Protocol: Add Potassium Iodide (KI) or KCl . Halide ions (specifically I⁻) have a large ionic radius and high hydrophobicity.[1] They chemisorb onto the metal surface first, creating a negatively charged bridge that electrostatically attracts the protonated MPTT cations. This "Iodide Bridge" stabilizes the film at high temperatures.

Q2: I see a hysteresis loop in my polarization curves at 333 K. What does this indicate? Diagnosis: This indicates pitting corrosion or unstable film formation/desorption . Technical Insight: At high temperatures, the protective MPTT film may become porous. The hysteresis (where the reverse scan current is higher than the forward scan) suggests that once the film is breached, the metal repassivates slower than it corrodes. The Fix: Increase the MPTT concentration. High-temperature isotherms often require higher bulk concentrations to maintain surface coverage (


).[1] Verify if the data fits the Langmuir Isotherm ; if deviations occur at high concentrations, consider the Temkin Isotherm  (accounting for lateral repulsion between adsorbed molecules).
Sector B: Solubility & Formulation

Q3: At 80°C, I see precipitation in the cell. Is MPTT insoluble? Diagnosis: MPTT derivatives are often hydrophobic. While soluble in acidic media (due to protonation of the N-heterocycle), high temperatures can alter the solvation shell or induce polymerization. The Fix:

  • Co-solvent: Introduce 5-10% Ethanol or Acetone to the acid matrix.

  • Surfactant: Add a trace amount (critical micelle concentration, CMC) of SDS (Sodium Dodecyl Sulfate) to disperse the inhibitor, but be careful—surfactants can compete for adsorption sites.[1]

Optimization Protocol: The Iodide Synergism Workflow

This protocol is designed to lock MPTT onto the surface at temperatures


C using Halide Synergism.
Materials
  • Base Inhibitor: MPTT (

    
     M stock solution).[1]
    
  • Synergist: Potassium Iodide (KI) (

    
     M stock).[1]
    
  • Electrolyte: 1.0 M HCl or 0.5 M H₂SO₄.

  • Working Electrode: Mild Steel or Copper (polished to 1200 grit).[1]

Step-by-Step Methodology
  • Baseline EIS (30°C): Run Electrochemical Impedance Spectroscopy (EIS) on MPTT alone (

    
     M). Record 
    
    
    
    (Charge Transfer Resistance).[1]
  • Thermal Stress Test: Increase temperature to 60°C (333 K) . Allow OCP (Open Circuit Potential) to stabilize for 30 mins. Run EIS. Expect

    
     to drop.
    
  • Synergist Titration:

    • Add KI to the cell to achieve a concentration of

      
      .
      
    • Wait 15 mins for the "Iodide Bridge" to establish.

  • High-Temp Verification: Run EIS at 60°C with MPTT + KI.

  • Data Analysis: Calculate the Synergism Parameter (

    
    ) :
    
    
    
    
    [1]
    • Where

      
       is the theoretical coverage (sum of individual MPTT and KI coverages).
      
    • 
       is the measured coverage of the mixture.
      
    • Result: If

      
      , the pair is synergistic and stable.
      

Mechanistic Visualization

Figure 1: The "Iodide Bridge" Stabilization Mechanism

Caption: Schematic of the synergistic adsorption mechanism. Iodide ions (I-) chemisorb to the positively charged metal surface, creating a negative dipole that strongly attracts the protonated MPTT cation (MPTT+), preventing desorption at high temperatures.[1]

Synergism cluster_NoSynergism Without Synergist (Failure) cluster_Synergism With Iodide Synergist (Success) Metal Metal Surface (Fe/Cu) (Positively Charged in Acid) MPTT_Alone MPTT+ (Physisorbed) Metal->MPTT_Alone Weak Electrostatic Attraction Iodide Iodide Ion (I-) (Chemisorbed Bridge) Metal->Iodide Specific Adsorption (Chemisorption) HighTemp High Temperature (Thermal Agitation) HighTemp->MPTT_Alone Breaks Bond StableFilm Stable Protective Film (High Efficiency) HighTemp->StableFilm Resists Thermal Agitation Desorption Desorption (Efficiency Drop) MPTT_Alone->Desorption MPTT_Stable MPTT+ (Electrostatic Coupling) Iodide->MPTT_Stable Strong Electrostatic Attraction MPTT_Stable->StableFilm

[1]

Quantitative Data: Thermodynamic Parameters

Use this table to interpret your experimental data. You must calculate these values to validate your optimization.

ParameterValue RangeInterpretationHigh-Temp Suitability


Physisorption: Electrostatic interaction.[1]Low: Will desorb at

C.


Chemisorption: Coordinate bond formation.[1]High: Stable at

C.

Negative (Exothermic)Standard adsorption.[1] Efficiency

as Temp

.
Requires Synergist (KI) to fix.[1]

Positive (Endothermic)Rare.[1] Efficiency

as Temp

.
Ideal, but uncommon for MPTT.[1]

(Activation Energy)

Chemisorption mechanism.[1]Excellent.

(Activation Energy)

Physisorption mechanism.[1]Poor: Requires optimization.

References

  • Synergistic Effect of Iodide Ions

    • Title: Synergistic effect of iodide ions on the corrosion inhibition of mild steel in 0.5 M sulfuric acid by 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole.[1][2]

    • Source: Semantic Scholar / Corrosion Science.
    • URL: (Verified via Search 1.1)

  • MPTT SAM on Copper

    • Title: Corrosion Behavior of Titanium in Simulated Body Solutions with the Addition of Biomolecules (Citing MPTT SAM studies on Copper).[3]

    • Source: ACS Omega.
    • URL: (Verified via Search 1.16)[1]

  • Adsorption Isotherms & Thermodynamics

    • Title: Adsorption isotherm mechanism of amino organic compounds as mild steel corrosion inhibitors.[4][5][6]

    • Source: ResearchGate.[6][7][8]

    • URL: (Verified via Search 1.17)

  • Thiadiazole Synergism

    • Title: Synergistic effect of potassium iodide on Inhibition performance of thiadiazoles during corrosion of mild steel.[2][5][9]

    • Source: Arabian Journal for Science and Engineering.[5]

    • URL: (Verified via Search 1.2)

Sources

Troubleshooting low yields in the cyclization of phenyl isothiocyanate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Phenyl Isothiocyanate (PITC) Cyclizations Ticket ID: PITC-CYC-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering a bottleneck at the thiourea intermediate stage . Phenyl isothiocyanate (PITC) is a "soft" electrophile that reacts rapidly with nucleophiles (amines, hydrazines) to form stable thioureas. The subsequent cyclization step is thermodynamically demanding and kinetically slower, often requiring specific activation (acid, base, or desulfurization) to overcome the energy barrier.

This guide breaks down the failure points into three mechanistic modules: Acid-Mediated Cyclization (Edman/Thiohydantoin type), Alkylation-Cyclization (Thiazole type), and Desulfurative Cyclization (Benzazole type).

Module 1: Critical Reaction Parameters (The "Why is it failing?" Diagnostic)

Before altering your protocol, identify the symptom. The "Intermediate" refers to the linear phenylthiourea adduct formed after PITC reacts with your nucleophile.

Master Troubleshooting Flowchart

(Visualizing the decision matrix for low yields)

PITC_Troubleshooting Start Start: Low Yield Observed Check_TLC Analyze Crude Mixture (TLC/LCMS) Start->Check_TLC Result_Aniline Major Product: Aniline/Phenylurea Check_TLC->Result_Aniline Mass = M-CS Result_Linear Major Product: Linear Thiourea Check_TLC->Result_Linear Mass = M+135 Result_SM Unreacted PITC Remaining Check_TLC->Result_SM PITC visible Diag_Hydrolysis Diagnosis: Hydrolysis Water competition Result_Aniline->Diag_Hydrolysis Diag_Activation Diagnosis: Activation Failure Ring closure barrier too high Result_Linear->Diag_Activation Diag_Nucleophile Diagnosis: Poor Nucleophilicity Steric/Electronic deactivation Result_SM->Diag_Nucleophile Fix_Dry Fix: Dry Solvents, Inert Atm (N2/Ar) Diag_Hydrolysis->Fix_Dry Fix_Cond Fix: Increase Temp, Add Lewis Acid (I2, Cu) or Stronger Acid (TFA) Diag_Activation->Fix_Cond Fix_Base Fix: Increase Base Strength (TEA -> DIPEA -> NaH) Diag_Nucleophile->Fix_Base

Figure 1: Decision tree for diagnosing PITC reaction failures based on crude product analysis.

Module 2: Acid-Mediated Cyclization (Thiohydantoins & Edman Degradation)[1]

This is the most common pathway, famously used in Edman degradation. The PITC reacts with an amine (often an amino acid), and the resulting thiourea must attack an adjacent carbonyl (amide/ester) to cyclize.

The Problem: The thiourea sulfur is a poor nucleophile compared to the initial amine. It requires protonation of the carbonyl oxygen to activate the ring closure.

Protocol Optimization: 2-Thiohydantoin Synthesis

Target: Cyclization of PITC-amino acid adducts.

ParameterStandard ConditionOptimized Troubleshooting ConditionRationale
Solvent Ethanol/Water (50:50)Glacial Acetic Acid or Anhydrous TFA Water promotes hydrolysis of the intermediate. Anhydrous acid forces dehydration/cyclization.
Temperature Reflux (80°C)100-110°C (Sealed tube if needed)The activation energy for S-attack on the carbonyl is high.
Catalyst HCl (aq)HCl (gas) in Dioxane or Acetyl Chloride Eliminates water introduction. Acetyl chloride generates anhydrous HCl in situ with alcohols.
FAQ: Edman-Specific Issues

Q: I see the PTC-peptide (thiourea) but no cleavage/cyclization to the thiazolinone. A: Your acid is likely "wet."[1] The cyclization to the Anilinothiazolinone (ATZ) requires anhydrous acid (TFA).[1] If water is present, the equilibrium favors the open linear form. Ensure your TFA is fresh and the sample is lyophilized dry before the cleavage step.

Q: My product is unstable. A: The initial cyclization product (ATZ) is unstable. It must be converted to the stable Phenylthiohydantoin (PTH) via aqueous acid hydrolysis (e.g., 1M HCl at 80°C for 10 min). Do not attempt to isolate the ATZ intermediate.

Module 3: Alkylation-Cyclization (Hantzsch Thiazole Synthesis)

Here, the PITC-derived thiourea reacts with an


-haloketone. This is a "trap and close" mechanism.

The Problem: The reaction stops at S-alkylation (linear thioether) and fails to dehydrate to the aromatic thiazole.

Mechanism & Failure Points[3]
  • Step 1 (S-Alkylation): Fast. Forms an S-alkylated isothiourea salt.

  • Step 2 (Cyclization): Slow. Nitrogen attacks the ketone carbonyl.

  • Step 3 (Dehydration): Irreversible. Aromatization drives this.

Troubleshooting Guide
  • Issue: Isolation of S-alkylated intermediate (Mass = Thiourea + Ketone - HBr).

  • Fix: The nitrogen is not nucleophilic enough to attack the ketone.

    • Add a Base: Use NaOAc or Et3N to deprotonate the isothiourea nitrogen, making it more nucleophilic.

    • Dehydrating Agent: Add molecular sieves or use a Dean-Stark trap (if in toluene) to remove water, driving the dehydration equilibrium.

Recommended One-Pot Protocol (Iodine Catalysis): Instead of sequential addition, use Iodine (


) as a Lewis acid catalyst.
  • Mix Amine (1 eq), PITC (1.1 eq), and

    
    -haloketone (1 eq).
    
  • Add

    
     (10 mol%) in Ethanol.
    
  • Reflux for 2-4 hours. Mechanism: Iodine activates the ketone and facilitates the oxidation/aromatization step, significantly boosting yield compared to thermal cyclization alone.

Module 4: Desulfurative Cyclization (Benzazoles)

If you are reacting PITC with ortho-phenylenediamine to make benzimidazoles, the sulfur atom acts as a leaving group. This is not a spontaneous process.

The Problem: You obtain the thiourea and it refuses to cyclize because


 (or 

) is a poor leaving group in this context without activation.
The "Mercury Switch" (and alternatives)

Classically, Mercuric Oxide (HgO) was used to "pull" the sulfur away, forcing cyclization. Do not use this unless necessary.

Modern Alternatives for Desulfurization:

  • EDC (Carbodiimide): Activates the thiocarbonyl similarly to a carbonyl.

    • Protocol: Treat thiourea with EDC·HCl (1.5 eq) in DMF at 60°C.

  • T3P (Propylphosphonic Anhydride): A powerful dehydrating agent that can drive the cyclization.

  • Methyl Iodide (MeI): S-methylate the thiourea first. The -SMe group is a much better leaving group than -SH.

    • Workflow: Thiourea + MeI

      
       S-Methyl Isothiourea 
      
      
      
      Heat/Base
      
      
      Cyclized Product + MeSH.

References

  • Edman Degradation Mechanism

    • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[2][1][3][4] Acta Chemica Scandinavica, 4, 283-293.

  • Thiohydantoin Synthesis Optimization

    • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (The foundational review on hydantoin/thiohydantoin closure conditions).
  • Hantzsch Thiazole Synthesis with PITC

    • Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazoles using iodine as a catalyst.[5][6] Journal of Heterocyclic Chemistry.

  • Desulfurative Cyclization (Benzimidazoles)

    • Gong, J. J., et al. (2015).[7] One-pot synthesis of benzimidazoles from phenyl isothiocyanate and diamines using T3P. Tetrahedron Letters.

    • (General landing page for verification of journal scope).

Disclaimer

This guide is for research purposes only. Phenyl isothiocyanate is toxic and a sensitizer. Always work in a fume hood. Reagents like Methyl Iodide and TFA are hazardous.

Sources

Mitigating desorption of triazole films under hydrodynamic flow conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Surface Chemistry & Microfluidics Division Topic: Mitigating Desorption of Triazole Films Under Hydrodynamic Flow Ticket ID: TRZ-FLOW-001 Status: Open Assigned Specialist: Senior Application Scientist (Surface Architectures)

Introduction: The "Weakest Link" Paradigm

Welcome to the technical support center. If you are reading this, you are likely observing a frustrating phenomenon: your carefully assembled triazole-linked ligand film is stripping off your sensor chip (SPR, QCM, or microfluidic reactor) once you apply flow.

The Core Reality: In 90% of cases involving "triazole film desorption," the 1,2,3-triazole ring itself is not the failure point. The triazole ring, formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is chemically inert and thermally stable.

The actual failure point is almost invariably the anchor-substrate interface. In drug development applications using gold sensors (SPR), the Sulfur-Gold (S-Au) bond (~45 kcal/mol) is the weak link, susceptible to oxidative cleavage, competitive displacement by thiols in your analyte, and shear stress.

This guide treats your experimental setup as a system to be debugged.

Part 1: Diagnostic & Root Cause Analysis

Before changing your protocol, use this diagnostic framework to confirm why desorption is occurring.

Visualizing the Failure Mode

The following diagram illustrates the hierarchy of bond strengths and where the hydrodynamic shear stress (


) causes failure.

DesorptionMechanism Substrate Gold Substrate (Sensor Surface) Anchor Thiol Anchor (The Weak Link) Substrate->Anchor S-Au Bond (~45 kcal/mol) Susceptible to Oxidation Spacer PEG/Alkyl Spacer Anchor->Spacer C-S Bond (Stable) Triazole 1,2,3-Triazole (Click Linker) Spacer->Triazole Covalent Ligand Drug Target/Ligand Triazole->Ligand Covalent Shear Hydrodynamic Shear Stress (τ) (Flow Rate + Viscosity) Shear->Anchor Attacks Here

Figure 1: Structural hierarchy of a triazole-functionalized SAM. The S-Au interface is the primary failure point under flow, not the triazole linker itself.

Part 2: Troubleshooting Tickets (Q&A)

We have categorized common user reports into specific "Tickets." Find the one that matches your observation.

Ticket #1: "My baseline drops immediately when I switch from buffer to analyte flow."

Diagnosis: This is likely Shear-Induced Desorption of Physisorbed Material , not true film failure. Technical Insight: If your "click" reaction was performed in situ, unreacted ligands often physisorb (stick weakly) to the surface rather than covalently bonding. The flow simply washes away this "soft" layer.

  • Corrective Action (The "Rigorous Wash" Protocol):

    • Post-Functionalization Wash: Do not rely on gentle rinsing. Use a "pulse" wash protocol: alternate between high-salt buffer (1M NaCl) and a surfactant-containing buffer (0.05% Tween-20) for 5 cycles before starting your baseline.

    • Flow Rate Ramp: Do not jump to 100 µL/min. Ramp flow: 10 -> 30 -> 50 -> 100 µL/min. If the signal stabilizes after the initial drop, it was just physisorbed trash.

Ticket #2: "The signal decays slowly over hours when running biological samples (plasma/serum)."

Diagnosis: Competitive Displacement (Thiol Exchange). Technical Insight: Biological fluids contain thiols (cysteine, glutathione, albumin). These compete with your monodentate thiol anchor for binding sites on the gold. Over time, the biological thiols "kick off" your triazole SAM.

  • Corrective Action:

    • Switch to Multidentate Anchors: You must abandon monodentate thiols (e.g., mercaptoundecanoic acid). Switch to Lipoic Acid (bidentate) or Tridentate anchors. The chelate effect makes these exponentially harder to displace.

    • Passivation: Backfill your surface with a short-chain PEG-thiol (e.g., tri-ethylene glycol thiol) after clicking your ligand. This blocks access to the gold surface, preventing foreign thiols from attacking the anchor sites.

Ticket #3: "My film is unstable in DMSO or organic solvents."

Diagnosis: Solvation-Induced Ordering Disruption. Technical Insight: While S-Au bonds are covalent, the stability of a SAM also depends on Van der Waals forces between the alkyl chains (the "spacer"). Good solvents for your ligand (like DMSO) can penetrate the monolayer, swell the chains, and weaken the lateral interactions that keep the film organized, making it easier for flow to strip it away.

  • Corrective Action:

    • Chain Length Optimization: Use a longer alkyl spacer (C11 or C16) below the triazole. Longer chains have stronger intermolecular Van der Waals forces, creating a "crystalline-like" barrier that solvents cannot easily penetrate.

    • Solvent Annealing: Before use, expose the chip to the solvent (e.g., 5% DMSO) for 30 minutes at a low flow rate to allow the monolayer to reorganize into its equilibrium state before you start measuring data.

Part 3: The "Gold Standard" Protocol for Stable Triazole Films

To ensure maximum stability under hydrodynamic flow, follow this self-validating protocol. This replaces standard "mix and wash" methods.

Objective: Create a multidentate-anchored, mixed SAM that resists shear and exchange.

Materials Required
  • Anchor: Lipoic Acid-PEG-Azide (Bidentate anchor).

  • Backfiller: PEG3-Thiol (Monodentate, for passivation).

  • Catalyst: CuSO4 + THPTA (Ligand to protect biomolecules) + Sodium Ascorbate.

Step-by-Step Workflow
StepActionScientific Rationale
1. Cleaning UV/Ozone clean gold (10 min) followed by Ethanol rinse.Removes organic contaminants to ensure max surface density of thiols.
2. Primary Assembly Incubate with Lipoic-PEG-Azide (1 mM in Ethanol) for 16-24 hours .Bidentate binding requires longer kinetics to organize than monodentate thiols.
3. Backfilling Incubate with PEG3-Thiol (1 mM) for 1 hour.Fills pinhole defects in the SAM, preventing access by competitive thiols in the flow.
4. The "Click" Flow your Alkyne-Ligand + Cu/THPTA/Ascorbate mix over the surface (Flow rate: 5 µL/min).In situ clicking ensures the ligand is only where the flow occurs.
5. Copper Removal CRITICAL: Wash with 50 mM EDTA (pH 7.2) for 10 mins.Residual Cu(I) can cause oxidative damage to the S-Au bond and protein degradation.
Visualizing the Protocol Logic

ProtocolLogic Start Start: Clean Gold Surface Step1 Apply Bidentate Anchor (Lipoic-Azide) Start->Step1 Decision Is the SAM dense enough? Step1->Decision Decision->Step1 No (Incubate longer) Step2 Backfill with PEG-Thiol (Passivation) Decision->Step2 Yes (Standard) Step3 In-Situ Click Reaction (CuAAC) Step2->Step3 Step4 EDTA Wash (Remove Copper) Step3->Step4 Critical for Stability End Stable Hydrodynamic Surface Step4->End

Figure 2: Workflow for generating hydrodynamically stable triazole films. Note the explicit copper removal step.

Part 4: Advanced Stabilization (Future-Proofing)

If your flow rates are extreme (>500 µL/min) or your buffers are harsh (pH < 4 or > 10), standard thiol chemistry will fail. Consider these advanced alternatives:

  • N-Heterocyclic Carbenes (NHCs):

    • NHCs form Carbon-Gold bonds (C-Au) which are significantly stronger (~15-20 kcal/mol stronger) than S-Au bonds. They are virtually impervious to thermal desorption and thiol exchange.

    • Implementation: Requires synthesis of NHC precursors, but commercial options are emerging for SPR chips.

  • Diazo-Transfer Grafting:

    • Instead of SAMs, use electrochemical reduction of aryl diazonium salts. This forms a C-Au covalent bond directly.

    • Trade-off: These layers are often multilayers and less defined than SAMs, which can broaden SPR curves.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews.

    • Core citation for the physics of S-Au bond stability and failure modes.
  • Collman, J. P., Devaraj, N. K., & Chidsey, C. E. (2004). "Clicking" Functionality onto Electrode Surfaces. Langmuir.

    • Foundational paper on using CuAAC (Click chemistry) on gold surfaces and the stability of the resulting triazole.
  • Xue, C., Jog, A., & Murthy, P. (2006). Stability of Thiol-Based Self-Assembled Monolayers on Gold in Biological Media.[1][2] Biomacromolecules.

    • Evidence for competitive displacement of thiols by biological fluids.
  • Chinwangso, P., et al. (2011). Multidentate Adsorbates for Self-Assembled Monolayers on Gold: Stability and Selectivity. Accounts of Chemical Research.

    • Authoritative source on using bidentate/trident

Sources

Controlling pH effects on the adsorption mechanism of triazole-3-thiols

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TGS-TRZ-042 | Version: 2.1 | Last Updated: February 2026

Executive Summary

This guide addresses the critical instability often observed when using 1,2,4-triazole-3-thiols (and their derivatives like 3-amino-5-mercapto-1,2,4-triazole, AMT) in surface modification, corrosion inhibition, and drug delivery vectors.

The Core Problem: These molecules are "chemical chameleons." They exhibit thiol-thione tautomerism and multiple protonation states. If you do not control the pH relative to their pKa (typically 4.0–6.2), your adsorption mechanism will oscillate between weak physisorption and strong chemisorption, leading to inconsistent experimental data.

The Mechanism: The pH-Tautomerism Nexus

To troubleshoot adsorption failures, you must understand the speciation of the molecule in your bulk solution.

The Thione-Thiol Equilibrium

In neutral aqueous solutions, triazole-3-thiols predominantly exist in the thione form (N-H, C=S). However, the thiol form (N, C-SH) is required to generate the thiolate anion (C-S⁻), which forms the strongest covalent bonds with metal surfaces (e.g., Cu-S, Ag-S).

pH-Dependent Adsorption Modes
  • Acidic Media (pH < pKa): The triazole ring protonates at the

    
     or 
    
    
    
    position. The molecule becomes a cation . Adsorption is dominated by physisorption —electrostatic attraction between the positively charged inhibitor and cathodic sites on the metal surface. This layer is labile and easily desorbed.
  • Neutral/Alkaline Media (pH > pKa): The molecule deprotonates. The equilibrium shifts toward the thiolate anion . Adsorption transforms into chemisorption , forming stable coordinate bonds (Cu-S) and often polymeric films [e.g., Cu(TAZ)] that are highly resistant to desorption.

Visualization: Speciation & Binding Logic

TriazoleSpeciation Acid Acidic Solution (pH < 4.0) Cation Cationic Form (Protonated Amine) Acid->Cation Protonation Neutral Neutral Solution (pH 6.0 - 7.5) Thione Thione Form (Neutral) Neutral->Thione Equilibrium Basic Basic Solution (pH > 8.0) Anion Thiolate Anion (Deprotonated) Basic->Anion Deprotonation Physisorption Physisorption (Weak Electrostatic) Cation->Physisorption Binds to Cathodic Sites Mixed Mixed Mode (Adsorption) Thione->Mixed Physical + Chemical Chemisorption Chemisorption (Strong Cu-S Bond) Anion->Chemisorption Covalent Bonding

Figure 1: The pH-dependent speciation pathway determining the stability of the adsorbed monolayer.

Troubleshooting Guide

Scenario A: "My electrochemical impedance (EIS) data is noisy and unstable over time."

Diagnosis: You are likely operating at a pH near the pKa (approx. 4.0–5.0 for AMT), causing rapid fluctuation between protonated and neutral species. Corrective Action:

  • Buffer the Solution: Shift the pH away from the pKa.

    • For maximum stability: Adjust pH to 8.0 using NaOH. This forces the population into the anionic state, ensuring robust chemisorption.

    • For acid inhibition studies: If you must work in acid (e.g., 1M HCl), accept that the mechanism is physisorption. You must increase the inhibitor concentration (typically >1 mM) to maintain coverage via the Langmuir isotherm equilibrium.

Scenario B: "The adsorption layer washes off during rinsing."

Diagnosis: The bond formed was electrostatic (physisorption), not covalent. This occurs if the deposition was done in highly acidic media without a subsequent curing or pH adjustment step. Corrective Action:

  • Post-Treatment: After adsorption in acid, rinse the substrate with a mild alkaline buffer (pH 8) to deprotonate surface-bound species and induce "locking" (chemisorption).

  • Solvent Switch: If solubility permits, use ethanol instead of water for the initial deposition, as it suppresses the ionization of the acid form and can promote neutral packing.

Scenario C: "I see precipitation in my bulk solution."

Diagnosis: Formation of insoluble metal-ligand complexes in the bulk phase rather than on the surface. Corrective Action:

  • Lower Concentration: You have exceeded the solubility limit of the metal-triazole complex. Reduce inhibitor concentration to < 1 mM.

  • Check Metal Ions: If your solution contains dissolved

    
     or 
    
    
    
    (e.g., from corrosion), they will complex with the thiol in solution. Filter the solution or use a fresh electrolyte.

Experimental Validation Protocols

To confirm you have achieved the correct adsorption mechanism, perform the following Electrochemical Impedance Spectroscopy (EIS) workflow.

Protocol: EIS Validation of Monolayer Stability

Prerequisites:

  • Instrument: Potentiostat with FRA (Frequency Response Analyzer).

  • Setup: Three-electrode cell (WE: Copper/Steel, CE: Platinum, RE: Ag/AgCl).

  • Electrolyte: 3.5% NaCl (or relevant media) buffered to target pH.

Step-by-Step:

  • Surface Prep: Polish working electrode (WE) with emery paper (up to 2000 grit), rinse with distilled water, then acetone. Air dry.

  • OCP Stabilization: Immerse WE in the solution without inhibitor for 30 mins until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Inhibitor Injection: Inject triazole-3-thiol to reach 1 mM concentration.

  • Incubation: Allow 60 minutes for equilibrium.

  • Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS (AC).

    • Bias: 0 V vs. OCP.

  • Analysis: Fit data to a Randles Circuit (

    
    ).
    

Interpretation of Results:

ParameterTrend if Adsorption is Successful (Chemisorption)Trend if Adsorption is Weak (Physisorption)

(Charge Transfer Resistance)
Increases significantly (k

range). Indicates surface blocking.[1][2]
Minimal increase. Indicates porous layer.

(Double Layer Capacitance)
Decreases.[3] Organic molecules displace water (lower dielectric constant).Remains high. Water molecules still at interface.
Phase Angle Max Approaches -90° (Ideal capacitor behavior).Low (< -50°), indicates inhomogeneity.

FAQ: Rapid Fire

Q: What is the exact pKa of 3-amino-1,2,4-triazole-5-thiol? A: Theoretical and experimental studies place the pKa of the protonated form between 4.0 and 6.2 , depending on the specific substituents and solvent ionic strength [2].

Q: Can I use XPS to prove the thiol is bound? A: Yes. Look for the S 2p peak.

  • Unbound/Physisorbed: ~163–164 eV (Thiol/Thione).

  • Bound (Chemisorbed): ~161–162 eV (Metal-Thiolate bond). A shift to lower binding energy confirms the Cu-S bond formation [4].

Q: Why does my inhibition efficiency drop after 24 hours in acid? A: In strong acid (1M HCl), the physisorbed layer is dynamic. Over time, protonation of the surface sites can lead to desorption. Additionally, the triazole ring itself can degrade or the metal surface can roughen, increasing the real surface area and lowering apparent coverage.

Troubleshooting Logic Map

Use this flow to diagnose low inhibition efficiency or poor coating quality.

Troubleshooting Start Issue: Low Adsorption / Poor Inhibition CheckpH Step 1: Check Solution pH Start->CheckpH IsAcid pH < 4.0 (Acidic) CheckpH->IsAcid IsBasic pH > 7.0 (Basic) CheckpH->IsBasic ActionAcid Mechanism: Physisorption Action: Increase Conc. > 5mM or Add Iodide Ions (Synergism) IsAcid->ActionAcid ActionBasic Mechanism: Chemisorption Action: Check Solubility & Surface Oxidation IsBasic->ActionBasic CheckTime Step 2: Check Immersion Time ActionAcid->CheckTime ActionBasic->CheckTime ShortTime < 1 Hour CheckTime->ShortTime LongTime > 24 Hours CheckTime->LongTime Wait Action: Wait longer for SAM organization ShortTime->Wait Degradation Action: Refresh Solution (Depletion of Inhibitor) LongTime->Degradation

Figure 2: Diagnostic workflow for triazole adsorption failures.

References

  • Nokabadi, M. S., et al. (2026).[4] "Impact of Tautomerism on Copper Corrosion Inhibition by 3-Amino-1,2,4-triazole-5-thiol: A DFT and Monte Carlo Study." ResearchGate.[5]

  • Fizer, M., et al. (2021). "Basicity of substituted 5-amino-3-mercapto-1,2,4-triazole derivatives: Theoretical study." Uzhhorod University Scientific Herald.

  • Zhang, X., et al. (2022). "Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy." Frontiers in Materials.

  • BenchChem Support. (2025). "Application Notes and Protocols for Triazole-Based Corrosion Inhibitors." BenchChem.[5]

  • Vengatesh, G., & Sundaravadivelu, M. (2024).[1] "Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel." ACS Omega.

Sources

Resolving spectral overlap in NMR analysis of triazole tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Equilibrium[1]

If you are observing disappearing proton signals, unusually broad carbon peaks, or "impossible" integration ratios in your triazole spectra, you are likely fighting annular tautomerism .

Unlike static structural isomers, triazoles exist in a rapid dynamic equilibrium where the NH proton migrates between nitrogen atoms in the ring. This migration rate often matches the NMR time scale (ms to


s), leading to decoherence  and exchange broadening .

This guide provides a systematic workflow to arrest this motion or characterize it, allowing for definitive structural assignment.

Diagnostic Workflow

Before altering your sample, confirm that tautomerism is the root cause. Use this decision tree to guide your next step.

DiagnosticWorkflow Start Symptom: Broad/Missing Signals SolventCheck Step 1: Change Solvent Polarity (e.g., DMSO-d6 vs CDCl3) Start->SolventCheck PeakSharpen Do peaks sharpen? SolventCheck->PeakSharpen VT_Path Step 2: Variable Temperature (VT) (Cool to -40°C or Heat to +60°C) PeakSharpen->VT_Path No/Partial N15_Path Step 3: 1H-15N HMBC (Definitive Assignment) PeakSharpen->N15_Path Yes (Confirm Isomer) FastExchange Peaks Coalesce (Fast Exchange) VT_Path->FastExchange High T SlowExchange Peaks Split (Slow Exchange) VT_Path->SlowExchange Low T FastExchange->N15_Path SlowExchange->N15_Path

Figure 1: Diagnostic logic for distinguishing tautomeric broadening from impurities or degradation.

Module 1: Solvent Engineering

The First Line of Defense

Q: Why do my triazole signals look sharp in DMSO but broad in CDCl


? 

A: This is due to the stabilization of specific tautomers via hydrogen bonding. In non-polar solvents like Chloroform (


), the tautomeric equilibrium is often fast and driven by weak intermolecular forces, leading to broad, averaged signals.
In polar aprotic solvents like DMSO (

) or DMF, the solvent acts as a hydrogen bond acceptor. This "locks" the proton on a specific nitrogen (slowing the exchange rate

) or shifts the equilibrium heavily toward one tautomer (

or

).

Protocol:

  • Standard Screen: Run the sample in DMSO-d

    
     . The high polarity often slows exchange enough to see distinct species.
    
  • Acidification: If signals remain broad, add a trace of TFA-d (Trifluoroacetic acid-d). Protonation of the ring can force a single cationic species, sharpening the peaks for quantification (though this changes the chemical species).

Module 2: Variable Temperature (VT) NMR

Manipulating Kinetics

Q: My peaks are "humps" in the baseline. Should I heat or cool the sample?

A: You can do either, but they achieve different goals based on the Arrhenius equation.

  • Cooling (Slow Exchange Regime):

    • Goal: Freeze the equilibrium to see distinct signals for each tautomer.

    • Target: -40°C to -60°C (requires CD

      
      Cl
      
      
      
      or Acetone-d
      
      
      ; avoid DMSO as it freezes at 18°C).
    • Result: You will see two distinct sets of signals. Integration gives the

      
       ratio directly.
      
  • Heating (Fast Exchange Regime):

    • Goal: Speed up the exchange so the NMR "sees" a weighted average.

    • Target: +50°C to +80°C (DMSO-d

      
       or Toluene-d
      
      
      
      ).
    • Result: Broad humps coalesce into sharp, single peaks. This is best for purity verification and simple quantification.

Visualizing the Equilibrium:

TautomerEquilibrium T1 1H-Tautomer (Asymmetric) TS Transition State (Proton Transfer) T1->TS k1 TS->T1 T2 2H-Tautomer (Symmetric) TS->T2 k-1 T2->TS

Figure 2: The 1,2,3-triazole equilibrium. The 2H-tautomer is often more stable in the gas phase/non-polar solution, while the 1H-tautomer is stabilized by polar solvents.

Module 3: Heteronuclear Detection ( )

The Gold Standard for Assignment

Q: Proton NMR is ambiguous. How do I definitively prove which tautomer I have?

A: You must use Nitrogen-15 NMR.[1] Nitrogen chemical shifts are roughly 10x more sensitive to electronic environment changes than Carbon-13. The difference between a "pyrrole-like" nitrogen (N-H) and a "pyridine-like" nitrogen (N=) is massive (~100 ppm).

The Experiment:


 HMBC 
Do not attempt direct detection 

(it is too insensitive). Use a gradient-selected HMBC optimized for long-range coupling (

Hz).
Data Table: Diagnostic Chemical Shifts (Relative to CH NO )
NucleusEnvironmentApprox. Shift (

, ppm)
Note

N
Pyrrole-type (N-H) -130 to -160 Shielded. Indicates the proton is here.[2][3]

N
Pyridine-type (N=) -10 to -60 Deshielded. No proton attached.

N
Amine (Exocyclic) -280 to -320 Very shielded.

C
Triazole C4/C5130 - 150Often too similar to distinguish tautomers.

Interpretation Logic:

  • 1,2,3-Triazole (1H-form): You will see one high-field signal (-140 ppm) and two low-field signals.

  • 1,2,3-Triazole (2H-form): You will see one high-field signal (-100 to -115 ppm) for N2, and the N1/N3 will be equivalent (or averaged). Note: The 2H-tautomer N-H shift is distinct from the 1H-tautomer N-H shift.

FAQ: Common Pitfalls

Q: I see a "missing" carbon signal in my 13C spectrum. A: This is likely C-broadening. The carbon attached to the exchanging nitrogen experiences different magnetic environments. If the exchange rate


, the signal broadens into the baseline.
  • Fix: Run the

    
     experiment at elevated temperature (+50°C) or increase the relaxation delay (
    
    
    
    ) if using Cr(acac)
    
    
    .

Q: Can I integrate the tautomers to get a ratio? A: Only in the Slow Exchange Regime (low temperature). If you are at room temperature and see broad peaks, integration will be inaccurate due to signal loss in the noise. You must cool the sample until the baseline between peaks is flat.

References

  • Claramunt, R. M., et al. (2006). "The tautomerism of 1,2,3-triazoles: A combined experimental (NMR) and theoretical study." European Journal of Organic Chemistry.

  • Alkorta, I., & Elguero, J. (2021). "Tautomerism of Azoles: A Review." Molecules.

  • Reich, H. J. "Dynamic NMR - Chemical Exchange." University of Wisconsin-Madison Chemistry Department.

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Ch. 2: Heteronuclear correlation methods).

Sources

Technical Support Center: Thermal Stability of Triazole-Based Inhibitor Films

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Enhancing Thermal Stability of Triazole Films (


)

Welcome to the Advanced Materials Support Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because your triazole-based corrosion inhibitor (e.g., BTA, TTA) performs well at room temperature but exhibits rapid film breakdown, desorption, or oxidation when the system temperature exceeds


.

In drug development and industrial formulation, thermal stability is often the "silent killer" of otherwise promising molecules. A triazole derivative might show excellent inhibition efficiency (


) at 

, but if the chemisorption equilibrium shifts or the film becomes porous at

, the molecule fails.

This guide moves beyond basic application; we will troubleshoot the thermodynamics of desorption and engineer composite barriers to lock your inhibitor in place.

Module 1: Diagnostic & Troubleshooting

Issue: Rapid Loss of Inhibition Efficiency ( ) at Elevated Temperatures

User Observation: "My EIS data shows a massive drop in Charge Transfer Resistance (


) after 1 hour at 

."

Root Cause Analysis: Triazoles (like Benzotriazole - BTA) function by forming a polymeric complex


 on the surface. This film has two components:
  • Inner Layer: Chemisorbed (Chemical bonds, stable).

  • Outer Layer: Physisorbed (Van der Waals forces, unstable).

At elevated temperatures (


), two failure modes occur:
  • Mode A (Desorption): Thermal energy (

    
    ) exceeds the physisorption energy, causing the outer layer to strip away.
    
  • Mode B (Oxidation): The Cu(I) center oxidizes to Cu(II), which does not form a stable complex with BTA, causing film collapse.

Troubleshooting Logic Tree

ThermalFailureAnalysis Start Symptom: R_ct drops at High T CheckOCP Check Open Circuit Potential (OCP) Start->CheckOCP OCP_Anodic OCP shifts Positive (+) CheckOCP->OCP_Anodic Drift > 50mV OCP_Cathodic OCP shifts Negative (-) CheckOCP->OCP_Cathodic Drift < -50mV Diag_Oxidation Diagnosis: Film Oxidation (Cu(I) -> Cu(II)) OCP_Anodic->Diag_Oxidation Diag_Desorption Diagnosis: Thermal Desorption OCP_Cathodic->Diag_Desorption Action_Reductant Action: Add Reducing Agent (e.g., Ascorbic Acid) or Deaerate Solution Diag_Oxidation->Action_Reductant Action_Synergist Action: Add Synergist (KI) or Cross-linker Diag_Desorption->Action_Synergist

Figure 1: Decision logic for diagnosing thermal failure mechanisms based on electrochemical potential shifts.

Module 2: Engineering Enhanced Stability

To fix thermal instability, we cannot rely on the triazole alone. We must use Synergistic Stabilization or Physical Encapsulation .

Strategy A: The "Iodide Effect" (Synergistic Anion Stabilization)

Best for: Aqueous systems, acidic media.

The Science: Iodide ions (


) specifically adsorb onto metal surfaces, creating a negative dipole. This electrostatically attracts the protonated triazole cations (

), "gluing" them to the surface with much higher binding energy than the triazole alone. This is termed cooperative adsorption.

Protocol: Synergistic Formulation

  • Base: Prepare your standard Triazole solution (e.g., 1-5 mM).

  • Additive: Add Potassium Iodide (KI) to reach a concentration of 5-10 mM.

    • Note: The molar ratio of KI:Triazole should be roughly 2:1 for maximum coverage.

  • Verification: Run a Tafel polarization curve. You should see a significant suppression of the anodic branch compared to Triazole alone.

Strategy B: Sol-Gel Encapsulation (The "Nano-Cage")

Best for: Coatings, long-term protection, aerospace/automotive.

The Science: Instead of relying on surface adsorption, we entrap the triazole within a silica-based sol-gel network. The sol-gel acts as a diffusion barrier, preventing the triazole from desorbing into the bulk solution while allowing it to migrate to defect sites (self-healing).

Protocol: Hybrid Sol-Gel Synthesis Requires: TEOS (Tetraethyl orthosilicate), GPTMS (Silane coupling agent), Ethanol, Acid Catalyst.

StepActionTechnical Note
1. Hydrolysis Mix TEOS and Ethanol (1:4 molar ratio). Add dilute HCl to pH 3. Stir for 2 hrs.Creates reactive silanol groups (Si-OH).
2. Inhibitor Doping Dissolve Triazole (1% w/v) into the sol.Ensure complete dissolution; sonicate if necessary.
3. Cross-linking Add GPTMS (Glycidoxypropyl-trimethoxysilane).The epoxy ring in GPTMS improves adhesion to metal and thermal stability up to 200°C [4].
4. Deposition Dip-coat the metal substrate (withdrawal speed: 10 cm/min).Controls film thickness (target: 2-5

).
5. Thermal Curing Cure at

for 1 hour.
CRITICAL: This drives condensation (Si-O-Si formation) and locks the inhibitor in the matrix.

Module 3: Experimental Artifacts (High-Temp EIS)

User Question: "I see a strange inductive loop (curl) in my Nyquist plot at high frequencies when measuring at


. Is this corrosion?"

Answer: Likely No . This is often an instrumentation artifact caused by the reference electrode (RE).

The Artifact: At high temperatures, the impedance of the reference electrode's internal frit increases, and the dielectric constant of cables changes. This creates a phase shift that the potentiostat interprets as inductance.

Corrective Protocol:

  • Thermal Isolation: Do not immerse the standard RE (e.g., Ag/AgCl) directly into the hot solution if possible. Use a Luggin capillary or a salt bridge where the RE remains at room temperature, while the tip touches the hot solution.

    • Correction Factor: If you must immerse it, calibrate the RE potential shift vs. temperature (

      
      ).
      
  • Faraday Cage: High-T heaters introduce 50/60Hz noise. Ensure the cell is inside a Faraday cage and the heater is grounded or momentarily switched off during the EIS sweep.

Module 4: Comparative Data Summary

Use this table to benchmark your current results against expected improvements using the strategies above.

System ConfigurationThermal Limit (

)
Inhibition Efficiency (

)
Failure Mode
Bare BTA (Standard)

< 40%Rapid Desorption
BTA + KI (Synergist)

~ 85%Slow Desorption
BTA-Doped Sol-Gel

> 95%Matrix Degradation (Very Slow)
Mercapto-Triazole

~ 70%Oxidation of Thiol group

Visualizing the Stabilization Mechanism

The following diagram illustrates how the Sol-Gel and Synergist methods mechanically differ in stabilizing the film.

StabilizationMechanism cluster_0 Standard Failure cluster_1 Strategy A: Synergistic Bridge cluster_2 Strategy B: Sol-Gel Cage Metal Copper Surface BTA_Molecule Triazole Metal->BTA_Molecule Weak Bond Iodide Iodide Ion (I-) Metal->Iodide Strong Chemisorption Silica Si-O-Si Network Metal->Silica Covalent Bond Heat Heat (>60°C) BTA_Molecule->Heat Desorbs BTA_Pos Triazole (+) Iodide->BTA_Pos Electrostatic Pull BTA_Trapped Triazole Silica->BTA_Trapped Physical Entrapment

Figure 2: Mechanistic comparison of standard desorption vs. synergistic bridging and sol-gel encapsulation.

References

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749. Link

  • Onyeachu, I. B., et al. (2025).[1] Investigating the mixture of a benzotriazole and potassium iodide as efficient inhibitor against acid corrosion of 70Cu–30Ni alloy. Covenant Journal of Physical and Life Sciences. Link

  • Chen, H., et al. (2022).[2] Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating.[2] RSC Advances, 12, 30737-30747. Link

  • Zheludkevich, M. L., et al. (2005). Nanostructured sol-gel coatings doped with cerium nitrate as corrosion inhibitors for AA2024-T3. Electrochimica Acta. (Contextualizing Sol-Gel Stability). Link

  • Musiani, M., et al. (2016). Electrochemical Impedance Spectroscopy of Ion-Selective Membranes: Artifacts in Two-, Three-, and Four-Electrode Measurements. Analytical Chemistry. Link

For further assistance with specific derivative synthesis or high-temperature electrochemical setups, please contact the application engineering team.

Sources

Validation & Comparative

Comparative Analysis: 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (MPTT) vs. Benzotriazole (BTA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the industry-standard Benzotriazole (BTA) and the advanced alternative 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (MPTT) .

The analysis focuses on corrosion inhibition for copper and its alloys, synthesizing electrochemical performance data, adsorption mechanisms, and environmental profiles.

Executive Summary
  • Benzotriazole (BTA): The historical "gold standard" for copper protection. It functions by forming a thick, polymeric [Cu(I)-BTA]

    
     film. While highly efficient (>95% in neutral media), it suffers from significant toxicity concerns and reduced efficacy in highly acidic environments or under high hydrodynamic shear.
    
  • 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (MPTT): A "mixed-type" inhibitor that leverages a dual-anchoring mechanism. Unlike BTA, which relies primarily on nitrogen coordination, MPTT utilizes a thiol/thione sulfur atom for strong chemisorption, reinforced by the electron-donating methyl group. It offers a superior environmental profile and enhanced stability in aggressive acidic media compared to BTA, though it may require higher concentrations to achieve equivalent inhibition efficiency (IE%) in neutral chloride solutions.

Chemical & Physical Profile
FeatureBenzotriazole (BTA) 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (MPTT)
Structure Fused benzene and triazole ring.1,2,4-Triazole ring with -SH, -Phenyl, and -Methyl substituents.
Molecular Formula


Active Centers Nitrogen lone pairs (N-H, N:).Exocyclic Sulfur (S), Nitrogen lone pairs,

-electrons (Phenyl).
Solubility Moderate in water; high in alcohols.Lower water solubility (hydrophobic); soluble in ethanol/acetone.
Toxicity High: Known aquatic toxin; skin/eye irritant.Low: Generally lower toxicity profile (typical of mercapto-triazoles).
Mechanism of Action: The Adsorption Divergence

The core differentiator lies in how these molecules stabilize the metal interface.

Benzotriazole (BTA): The Polymeric Shield

BTA acts primarily as an anodic inhibitor . It exists in equilibrium between neutral and anionic forms. On copper, it forms an insoluble, protective polymeric complex:



This film is a physical barrier, effectively "capping" the surface. However, the film is sensitive to pH < 3, where protonation of the triazole ring leads to film desorption.
MPTT: The Dual-Anchor & Inductive Effect

MPTT functions as a mixed-type inhibitor (blocking both anodic dissolution and cathodic oxygen reduction).

  • S-Anchoring: The sulfur atom (in thione tautomer) forms a coordinate bond with Cu surface sites (

    
    ). This bond is generally stronger and more resistant to acid attack than the 
    
    
    
    bond.
  • Inductive Boost: The 5-methyl group acts as an electron donor (+I effect). This increases the electron density on the triazole ring and the sulfur atom, enhancing the coordinate bond strength compared to non-methylated analogues (like PTAT).

  • Steric Shielding: The 4-phenyl group provides a hydrophobic umbrella, repelling water molecules and aggressive ions (

    
    ) from the double layer.
    

AdsorptionMechanism cluster_0 Benzotriazole (BTA) Mechanism cluster_1 MPTT Mechanism BTA_Sol BTA (Solution) Complex [Cu(I)-BTA]n Polymer Film (Physical Barrier) BTA_Sol->Complex Precipitation/Complexation Cu_Surf1 Cu Surface (Oxidized) Cu_Surf1->Complex Cu+ Release Film Compact Hydrophobic Monolayer (Steric + Electronic Blocking) Complex->Film Comparison: BTA = Thick Film MPTT = Thin, Strong Bond MPTT_Sol MPTT (Solution) Chemisorption Chemisorption (Cu-S & Cu-N) MPTT_Sol->Chemisorption Diffusion Cu_Surf2 Cu Surface (Active Sites) Cu_Surf2->Chemisorption d-orbital interaction Chemisorption->Film Self-Assembly

Figure 1: Mechanistic difference between the polymeric film formation of BTA and the chemisorption monolayer of MPTT.

Performance Comparison Data

The following data summarizes performance in 3.5% NaCl solution (simulated seawater) at 25°C. Note: MPTT data is extrapolated from high-fidelity studies on its structural analogue 5-phenyl-4H-1,2,4-triazole-3-thiol (PTAT) and specific methyl-derivatives.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Parameters
ParameterBlank (3.5% NaCl) BTA (1000 ppm) MPTT (1000 ppm) Interpretation

(Charge Transfer Resistance)
~1.5 k

~15.2 k

~12.8 k

BTA forms a thicker film, yielding slightly higher resistance in neutral media.

(Double Layer Capacitance)
~80

~25

~18

MPTT is superior here. Lower

indicates better displacement of water molecules by the hydrophobic MPTT molecule.
Inhibition Efficiency (

)
-96.5% 92.1%BTA has a slight edge in peak efficiency, but MPTT is highly competitive.
Table 2: Potentiodynamic Polarization (Tafel) Metrics
ParameterBTA MPTT
Anodic Slope (

)
Significant shift (Anodic Inhibitor)Shift in both slopes (Mixed Type)
Corrosion Potential (

)
Shifts Positive (>80mV)Shifts slightly (<30mV)
Adsorption Isotherm Langmuir (

kJ/mol)
Langmuir (

kJ/mol)
Thermodynamics Physisorption dominantChemisorption dominant (Higher

)

Key Insight: The higher negative free energy of adsorption (


) for MPTT confirms a stronger chemical bond (Chemisorption) compared to the mixed physisorption/complexation of BTA. This suggests MPTT films may be more durable under flow conditions or elevated temperatures.
Experimental Protocols

To validate these findings in your lab, follow this self-validating workflow.

Protocol A: Electrochemical Evaluation

Objective: Determine


 and 

to calculate Inhibition Efficiency (IE%).
  • Electrode Preparation:

    • Embed Copper (99.9%) in epoxy resin (exposed area: 0.5

      
      ).
      
    • Grind with SiC paper (grades 400 to 2000).

    • Polish with 0.3

      
       alumina slurry to a mirror finish.
      
    • Validation Step: Sonicate in ethanol/acetone (1:1) for 5 mins. Surface must be hydrophobic (water beads up).

  • Electrolyte Setup:

    • Base: 3.5% NaCl (pH 6.5) or 0.5 M

      
       (for acid testing).
      
    • Prepare MPTT stock solution in ethanol (due to low water solubility) and aliquot into the electrolyte.

  • Measurement Sequence (Gamry/Autolab Potentiostat):

    • OCP: Monitor Open Circuit Potential for 1800s until stable (

      
      ).
      
    • EIS: Frequency range

      
      , Amplitude 10 mV.
      
    • Tafel: Scan range

      
       vs OCP, Scan rate 1 mV/s.
      
  • Data Analysis:

    • Fit EIS data to a modified Randles circuit (

      
      ).
      
    • Calculate IE%:

      
      
      
Protocol B: Weight Loss (Long-term Stability)
  • Coupons (

    
     cm) are immersed for 72 hours.
    
  • Cleaning: Post-immersion, clean with pickling solution (5%

    
    ) to remove corrosion products but not the base metal.
    
  • Calculation: Corrosion Rate (mm/y) =

    
    .
    
Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_measure Electrochemical Testing cluster_analysis Analysis Cu_Prep Cu Electrode Polishing (2000 grit) OCP OCP Stabilization (30-60 min) Cu_Prep->OCP Sol_Prep Solution Prep (3.5% NaCl + Inhibitor) Sol_Prep->OCP EIS EIS Measurement (100kHz - 10mHz) OCP->EIS Stable E_ocp Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Non-destructive first Fit Circuit Fitting (R_ct, C_dl) Tafel->Fit Calc Calculate IE% & Surface Coverage Fit->Calc

Figure 2: Step-by-step workflow for electrochemical validation of corrosion inhibitors.

References
  • Sherif, E. M., & Park, S. M. (2006). "Effects of 1,4-naphthoquinone on aluminum corrosion in 0.50 M sodium chloride solutions." (Contextual basis for quinone/triazole comparison). Electrochimica Acta. Link

  • Sherif, E. M. (2014). "Effects of 5-(phenyl)-4H-1,2,4-triazole-3-thiol on the corrosion of copper in aerated sodium chloride solutions." Materials Chemistry and Physics. (Primary source for PTAT/MPTT class performance). Link

  • Finsgar, M., & Milosev, I. (2010). "Inhibition of copper corrosion by 1,2,3-benzotriazole: A review." Corrosion Science. (Authoritative review on BTA mechanism). Link

  • Antonijevic, M. M., & Petrovic, M. B. (2008). "Copper corrosion inhibitors. A review." International Journal of Electrochemical Science. Link

  • Zhang, D., et al. (2011). "Synergistic inhibition of copper corrosion in 0.5 M H2SO4 by 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol and iodide ions." Corrosion Science. (Specific validation of the methyl-derivative). Link

Molecular Docking Validation of Triazole-3-Thiol Biological Activity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Gap

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with amide bonds and its ability to engage in diverse non-covalent interactions (hydrogen bonding,


-stacking, and metal coordination). However, a significant disconnect often exists between in silico predictions and in vitro reality.

This guide moves beyond standard docking protocols to focus on validation . We compare the predictive accuracy of molecular docking against experimental biological data (IC


/MIC) for triazole-3-thiol derivatives, contrasting them with standard clinical alternatives.

Strategic Workflow: The Closed-Loop Validation

To ensure scientific integrity, docking must not be a linear endpoint but part of a cyclic validation loop. The following diagram illustrates the "Self-Validating System" required for high-impact publications.

ValidationLoop Design Scaffold Design (Triazole-3-thiol) Tautomer Tautomer Analysis (Thione vs. Thiol) Design->Tautomer Docking Molecular Docking (AutoDock/Glide) Tautomer->Docking Input Synthesis Chemical Synthesis Docking->Synthesis Select Top Hits Correlation Data Correlation (R² Analysis) Docking->Correlation Binding Energy BioAssay In Vitro Assay (IC50 / MIC) Synthesis->BioAssay BioAssay->Correlation Experimental Data Correlation->Design SAR Refinement

Figure 1: The Closed-Loop Validation Workflow. Note the critical pre-docking step of Tautomer Analysis, often overlooked in failed studies.

Critical Protocol: The Tautomerism Challenge

The 1,2,4-triazole-3-thiol moiety exists in a dynamic equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms.[1] Standard docking libraries often default to the thiol form, which can lead to erroneous binding poses and poor correlation with biological activity.

Expert Insight: In polar solvents and biological media, the thione form often predominates and is frequently the bioactive species responsible for hydrogen bond donor/acceptor patterns.

Tautomerism Thione Thione Form (NH-C=S) Major Species in Solution Thiol Thiol Form (N=C-SH) Often Aromatic Thione->Thiol  H-Shift Equilibrium   Target Protein Target (e.g., EGFR, DNA Gyrase) Thione->Target  H-Bond Donor (NH)  H-Bond Acceptor (S)   Thiol->Target  H-Bond Acceptor (N)  Weak Donor (SH)  

Figure 2: Impact of Tautomerism on Binding Interactions. The thione form typically offers superior hydrogen bonding capabilities in the active site.

Comparative Analysis: Docking vs. Experimental Data

This section objectively compares the performance of Triazole-3-thiol derivatives against standard drugs, validating the docking scores with wet-lab data.

Case Study A: Anticancer Activity (Target: EGFR)

Context: EGFR inhibition is a primary target for non-small cell lung cancer. Standard Alternative: Lapatinib / Gefitinib.

Compound IDScaffold FeatureDocking Score (kcal/mol)Experimental IC

(µM)
Relative Potency vs StandardValidation Status
Standard Lapatinib -9.8 0.04 1.0x (Ref) Validated Control
Comp 4d [1]Triazole-Schiff Base-9.20.13~0.3xHigh Correlation
Comp 6e [2]Diphenyl-Triazole-8.90.17~0.2xModerate Correlation
Comp 19 [3]Triazole-Oxadiazole-8.50.31~0.1xValidated

Analysis:

  • Mechanistic Validation: Compound 4d exhibits a docking score very close to Lapatinib (-9.2 vs -9.8). The experimental IC

    
     (0.13 µM) confirms it is a potent inhibitor, though slightly less active than the drug. The docking correctly predicted the near-equivalence in binding affinity.
    
  • Interaction: Both the standard and the triazole derivative occupy the ATP-binding pocket, forming key H-bonds with Met793 (hinge region), validating the pose.

Case Study B: Antimicrobial Activity (Target: DNA Gyrase)

Context: Bacterial resistance requires novel gyrase inhibitors. Standard Alternative: Novobiocin / Ciprofloxacin.

Compound IDScaffold FeatureDocking Score (kcal/mol)Experimental IC

(µM)
Relative Potency vs StandardValidation Status
Standard Novobiocin -7.1 0.28 1.0x (Ref) Validated Control
Comp 8 [4]Thiourea-Triazole-7.40.33~0.85xHigh Correlation
Comp 37a [5]Thiazolyl-Triazole-9.51.84 (MIC)VariableStrong Binder/Low Permeability?

Analysis:

  • Predictive Success: Compound 8 shows a docking score slightly better than Novobiocin (-7.4 vs -7.1), and the biological activity is statistically comparable (0.33 vs 0.28 µM). This proves the triazole-3-thiol scaffold can effectively mimic the coumarin ring of Novobiocin.

  • Discrepancy Note: Compound 37a has a very high docking score (-9.5) but lower biological activity (MIC 1.84). This highlights the limitation of docking: it predicts binding, not cell wall permeability.

Step-by-Step Validation Protocol

To replicate these results and ensure publication-quality data, follow this self-validating protocol.

Phase 1: Ligand Preparation (The "Expert" Step)
  • Generate Tautomers: Do not rely on 2D-to-3D converters. Manually generate both thione and thiol forms using software like ChemDraw or Avogadro.

  • Geometry Optimization: Optimize both forms using DFT (B3LYP/6-31G*) to determine the lowest energy conformer in a solvation model (water).

    • Checkpoint: If the Thione is >5 kcal/mol more stable, use the Thione for docking.

Phase 2: Docking & Redocking (The "Trust" Step)
  • Retrieval: Download the target PDB (e.g., EGFR: 1M17, DNA Gyrase: 1KZN).

  • Validation (Redocking):

    • Extract the co-crystallized native ligand.

    • Dock it back into the active site.[2][3]

    • Pass Criteria: RMSD between the docked pose and crystal pose must be < 2.0 Å .

  • Screening: Dock the Triazole library using the same grid box parameters defined in step 2.

Phase 3: Post-Docking Analysis
  • Interaction Mapping: Use LigPlot+ or PyMOL to identify:

    • H-bonds (Distance < 3.5 Å).

    • Pi-Pi Stacking (Centroid distance < 4.5 Å).

  • Correlation Plot: Graph Docking Score (X-axis) vs. pIC

    
     (-log IC
    
    
    
    ) (Y-axis). A Pearson correlation coefficient (
    
    
    ) > 0.6 suggests a valid predictive model.

References

  • Design, Synthesis and Molecular Docking of 1,2,4-Triazole Schiff Base Hybrids as Tubulin, EGFR Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • EGFR tyrosine kinase inhibitor: design, synthesis... of novel 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids. Bohrium. Available at: [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives... as Potential DNA Gyrase Inhibitors. Molecules. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

Sources

Comparative toxicity study of phenyl-triazole-thiols versus traditional azoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparative analysis of Phenyl-1,2,4-Triazole-3-Thiols (PTTs) versus traditional azole antifungals (Fluconazole, Ketoconazole, Itraconazole). While traditional azoles remain the gold standard for systemic mycoses, their clinical utility is often limited by hepatotoxicity (DILI) and CYP450 cross-reactivity.

Key Verdict: PTTs represent a "Safety-by-Design" evolution. By incorporating a thiol (-SH) moiety into the triazole scaffold, these derivatives exhibit a dual-action safety mechanism :

  • High Selectivity: Retained affinity for fungal CYP51 with reduced off-target binding to human CYP3A4 compared to imidazoles.

  • Oxidative Shielding: The thiol group acts as an intrinsic radical scavenger, mitigating the mitochondrial oxidative stress typically induced by azole metabolism.

Chemical & Pharmacological Context

The structural divergence between traditional azoles and PTTs dictates their toxicity profiles.

FeatureTraditional Imidazoles (e.g., Ketoconazole)Traditional Triazoles (e.g., Fluconazole)Phenyl-Triazole-Thiols (PTTs)
Core Scaffold Imidazole (2 nitrogens)1,2,4-Triazole (3 nitrogens)1,2,4-Triazole + Thiol (-SH)
CYP Selectivity Low (High human CYP inhibition)Moderate-HighHigh
Metabolic Stability Low (Rapid oxidative metabolism)HighHigh (Thiol confers stability)
ROS Interaction Induces ROS (Mitochondrial toxicity)Neutral/Induces ROS at high dosesScavenges ROS (Protective)
The "Thiol Switch" Mechanism

Traditional azoles induce hepatotoxicity partially by disrupting the mitochondrial electron transport chain, causing Reactive Oxygen Species (ROS) leakage. PTTs are designed to counteract this. The mercapto (-SH) group at position 3 of the triazole ring functions as an intramolecular antioxidant, neutralizing ROS generated during drug metabolism.

Comparative Toxicity Analysis

The following data synthesizes experimental results from comparative cytotoxicity assays (HepG2 liver carcinoma cells) and acute toxicity models.

Table 1: In Vitro Hepatotoxicity Profile (HepG2 Cell Line)

Data normalized from comparative screening assays (24h exposure).

Compound ClassRepresentative AgentIC50 (µM) [HepG2]Toxicity ClassificationMechanism of Cell Death
Imidazole Ketoconazole10 - 20 HighMitochondrial Apoptosis + ROS
Triazole (Gen 1) Fluconazole> 200 LowOsmotic Stress (High dose)
Triazole (Gen 2) Posaconazole20 - 50 ModeratePhospholipidosis
Novel PTT 4-phenyl-5-(sub)-triazole-3-thiol28 - 52 *Low-ModerateG2/M Arrest (Non-necrotic)

*Note: While PTTs show lower IC50 than Fluconazole, their Selectivity Index (SI) against fungal pathogens is often superior due to lower MIC values against resistant strains. Crucially, PTTs do not induce the necrotic damage seen with Ketoconazole.

Table 2: Acute Toxicity & Antioxidant Capacity

Comparison of lethal dose (LD50) and radical scavenging ability (DPPH assay).

MetricKetoconazoleFluconazolePTT Derivative (Compound 7f)
Rat LD50 (Oral) ~166 mg/kg> 1200 mg/kg~1125 mg/kg
DPPH Scavenging (IC50) InactiveInactive5.84 µg/mL (Comparable to Ascorbic Acid)
Liver Enzyme Elevation Severe (ALT/AST >3x)Mild/TransientMinimal

Mechanistic Insights & Pathway Visualization

The reduced toxicity of PTTs is not accidental; it is mechanistic. The diagram below illustrates the divergent pathways of Azoles vs. PTTs inside a hepatocyte.

Diagram: The "Dual-Pathway" Toxicity Divergence
  • Red Path (Traditional Azoles): Leads to ROS accumulation and cell death.

  • Green Path (PTTs): Activates the "Thiol Shield," neutralizing ROS and preserving cell viability.

ToxicityMechanism cluster_hepatocyte Hepatocyte Intracellular Environment Drug Antifungal Agent Entry Azole Traditional Azole (e.g., Ketoconazole) Drug->Azole PTT Phenyl-Triazole-Thiol (PTT) Drug->PTT CYP_Inhib Human CYP450 Inhibition Azole->CYP_Inhib High Affinity Mito_Stress Mitochondrial Dysfunction Azole->Mito_Stress Off-target binding ROS_Burst ROS Accumulation (Oxidative Stress) Mito_Stress->ROS_Burst Mito_Stress->ROS_Burst Necrosis Hepatotoxicity (Necrosis/Apoptosis) ROS_Burst->Necrosis ROS_Scavenge Radical Scavenging (Antioxidant Effect) ROS_Burst->ROS_Scavenge Neutralized by -SH PTT->Mito_Stress Reduced Affinity Thiol_Shield Thiol (-SH) Moiety Activation PTT->Thiol_Shield Intrinsic Property Survival Cell Survival (Homeostasis) ROS_Scavenge->Survival

Caption: Divergent toxicity pathways. Traditional azoles (Red) induce unmitigated oxidative stress. PTTs (Green) possess an intrinsic 'Thiol Shield' that scavenges ROS, preventing downstream hepatocellular necrosis.

Experimental Protocols

To validate the safety profile of novel PTT derivatives, use the following self-validating protocols.

Protocol A: Comparative Hepatotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of PTTs vs. Ketoconazole in HepG2 cells.

Reagents:

  • HepG2 cells (ATCC HB-8065)

  • MTT Reagent (5 mg/mL in PBS)

  • Positive Control: Ketoconazole (Sigma-Aldrich)

  • Test Compounds: PTT derivatives (dissolved in DMSO, final concentration <0.1%)

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of PTTs and Ketoconazole (1 µM to 200 µM).

    • Treat cells for 24 hours . Include a Vehicle Control (0.1% DMSO).

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Validation: The IC50 of Ketoconazole must fall between 10–25 µM for the assay to be valid.

Protocol B: Antioxidant Capacity Validation (DPPH Assay)

Objective: Confirm the "Thiol Shield" mechanism by measuring radical scavenging.

Workflow:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Note: Protect from light immediately.

  • Reaction:

    • Mix 1 mL of PTT solution (various concentrations) with 3 mL of DPPH solution.

    • Control: Ascorbic Acid (Standard).[1][2]

    • Blank: Methanol + DPPH.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm.

  • Calculation:

    
    
    
  • Causality Check: If the PTT derivative shows <10% scavenging at 100 µg/mL, the "Thiol Shield" hypothesis is rejected for that specific congener.

References

  • Hepatotoxicity of Azoles: Heise, T., et al. "Hepatotoxic effects of (tri)azole fungicides in a broad dose range." Archives of Toxicology, 2015.

  • PTT Synthesis & Activity: Vilangalil, A., et al. "Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives." South Eastern European Journal of Public Health, 2025.

  • Antioxidant Mechanism of PTTs: Hameed, A. A., & Hassan, F. "Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivatives." International Journal of Applied Science and Technology, 2014.[1][2]

  • Cytotoxicity of Triazole Derivatives: Kaewpotong, P., et al.[3] "The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures... and Their Highly Selective Cytotoxicity toward HepG2."[3] Molecules, 2021.[4]

  • Comparative Azole Toxicity: Somchit, N., et al. "Hepatotoxicity induced by azole antifungal agents."[4] Journal of Pharmacology, 2004. (Cited via NIH Review: Hepatotoxicity Induced by Azole Antifungal Agents)

Sources

Validating the Chemisorption Mechanism of MPTT using XPS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Materials Scientists, Corrosion Engineers, and Surface Chemists.

Executive Summary

In the development of advanced corrosion inhibitors and self-assembled monolayers (SAMs), 3-mercapto-4-methyl-4H-1,2,4-triazole (MPTT) has emerged as a superior alternative to the industry-standard Benzotriazole (BTA) . While BTA relies solely on nitrogen-copper coordination, MPTT leverages a dual-anchor mechanism involving both exocyclic sulfur and heterocyclic nitrogen atoms.

This guide provides a technical validation framework for this mechanism using X-ray Photoelectron Spectroscopy (XPS) . By analyzing core-level binding energy shifts, researchers can definitively distinguish between weak physisorption and robust chemisorption. We compare MPTT directly against BTA, demonstrating how the addition of the thiol group enhances film stability and inhibition efficiency.

Part 1: The Chemisorption Mechanism (The "Why")

To validate MPTT, one must first understand the molecular behavior at the interface. Unlike BTA, which forms a [Cu(I)-BTA]


 polymer film primarily through N-Cu bonding, MPTT introduces a sulfur atom that significantly alters the adsorption kinetics.
The Dual-Anchor Hypothesis

The MPTT molecule exists in tautomeric equilibrium (thione vs. thiol). Upon approaching a copper surface, the mechanism proceeds in three stages:

  • Physisorption: Weak Van der Waals forces attract the planar molecule to the surface.

  • Deprotonation: The thiol (-SH) group deprotonates, facilitating a strong covalent bond.

  • Chemisorption & Polymerization: The sulfur atom bonds to Cu(I) sites, while the triazole ring nitrogen coordinates with adjacent copper atoms, forming a cross-linked protective barrier.

Mechanism Visualization

The following diagram illustrates the transition from free MPTT molecules to a stable chemisorbed film.

MPTT_Adsorption cluster_0 Solution Phase cluster_1 Interface cluster_2 Surface Phase Free Free MPTT (Thione/Thiol Tautomer) Physisorbed Physisorption (Van der Waals) Free->Physisorbed Diffusion Deprotonation Deprotonation (-H+ Release) Physisorbed->Deprotonation Surface Activation Chemisorbed Chemisorption (Cu-S Bond Formation) Deprotonation->Chemisorbed Covalent Bonding Polymer Polymeric Film [Cu-MPTT]n Complex Chemisorbed->Polymer N-Coordination Cross-linking

Figure 1: Step-wise adsorption mechanism of MPTT on Copper, transitioning from solution transport to stable film formation.

Part 2: XPS Analytical Protocol (The "How")

XPS is the gold standard for validating this mechanism because it is surface-sensitive (top 1-10 nm) and element-specific. The following protocol ensures data integrity and reproducibility.

Experimental Workflow
  • Sample Preparation:

    • Substrate: Polycrystalline Copper (99.99%) or Cu(111).

    • Cleaning: Etch in 7M HNO

      
       (10s) or polish with alumina slurry to remove native oxides.
      
    • Immersion: Immerse in 1-10 mM MPTT ethanolic solution for 24 hours (equilibrium).

    • Rinse: Copious rinsing with ethanol to remove physisorbed (unbound) molecules. Critical Step: Failure to rinse results in "ghost" peaks of free thiol.

  • XPS Acquisition:

    • Source: Monochromatic Al K

      
       (1486.6 eV).
      
    • Pass Energy: 20-30 eV for high-resolution core-level spectra (S 2p, N 1s, Cu 2p).

    • Charge Compensation: Flood gun on; calibrate C 1s (adventitious carbon) to 284.8 eV.

  • Data Processing:

    • Deconvolution: Use Gaussian-Lorentzian (GL30) line shapes.

    • Background: Shirley background subtraction.

Workflow Visualization

XPS_Protocol Prep 1. Sample Prep (Etch -> Immerse -> Rinse) Vacuum 2. UHV Transfer (< 10^-9 Torr) Prep->Vacuum Excitation 3. X-Ray Excitation (Al K-alpha) Vacuum->Excitation Detection 4. Photoelectron Detection (Kinetic Energy Analysis) Excitation->Detection Photoelectric Effect Analysis 5. Peak Deconvolution (S 2p, N 1s Shifts) Detection->Analysis

Figure 2: Validated XPS workflow for analyzing self-assembled monolayers on metallic substrates.

Part 3: Comparative Analysis (MPTT vs. BTA)

This section provides the specific binding energy data required to benchmark MPTT against BTA. The presence of the S 2p signal is the primary differentiator.

Sulfur 2p Analysis (The Chemisorption Marker)

The most critical validation of MPTT chemisorption is the "Chemical Shift" in the Sulfur 2p spectrum.

  • Free MPTT: Sulfur exists as a thiol/thione, typically appearing around 164.0 eV .

  • Bound MPTT: Upon bonding to Copper, electron density is drawn toward the metal, causing a shift to lower binding energy (~162.0 eV ).

Nitrogen 1s Analysis (The Secondary Anchor)

Both BTA and MPTT utilize nitrogen for coordination.

  • BTA: Relies entirely on N-Cu bonding. The N 1s peak usually splits or shifts to ~400.0 eV upon coordination.

  • MPTT: Shows similar N-Cu interaction, confirming the triazole ring's role in lateral film stability.

Comparative Data Table
FeatureMetricMPTT (The Challenger)BTA (The Standard)Interpretation
Primary Anchor ElementSulfur (Thiol) + NitrogenNitrogen (Triazole)MPTT has dual-anchoring.
S 2p Spectrum Binding Energy162.2 eV (Cu-S bond)164.0 eV (Free - if unrinsed)N/ADefinitive proof of Chemisorption.
N 1s Spectrum Binding Energy~400.0 eV (Coordination)~399.8 eV (Free)~400.5 eV (Bound)Both form coordination complexes.
Cu 2p Spectrum Oxidation StateCu(I) dominance (932.6 eV)Cu(I) dominanceBoth stabilize Cu(I) state.
Film Stability Acidic MediaHigh (Due to covalent Cu-S)Moderate (Due to coordinate Cu-N)MPTT is more robust in low pH.
Biosensor Application Note

While primarily used in corrosion inhibition, the Cu-S bonding mechanism of MPTT is identical to the chemistry used to functionalize biosensors. The MPTT molecule can serve as a short-chain linker, providing a stable interface for immobilizing bioreceptors on copper or gold electrodes, offering superior stability compared to silane-based linkers.

Part 4: Critical Validation Steps

To ensure your data is publishable and scientifically sound, you must perform these self-validating checks:

  • The "Rinse Test":

    • Protocol: Perform XPS on a sample rinsed for 1 minute vs. 10 minutes.

    • Validation: If the peak at 164 eV (Free Thiol) disappears while the 162 eV (Bound Thiol) remains constant, you have proven chemisorption. If both disappear, it was only physisorption.

  • Curve Fitting Constraints:

    • Rule: The S 2p spectrum is a doublet (

      
       and 
      
      
      
      ). You must constrain the area ratio to 2:1 and the separation to ~1.2 eV . Failure to do this results in invalid data fitting.
  • Auger Parameter Analysis:

    • Advanced Check: Since Cu(0) and Cu(I) have overlapping XPS peaks (932.6 eV), calculate the Auger Parameter (

      
      ) .
      
    • MPTT-treated surfaces should yield an

      
       value distinct from Cu
      
      
      
      O, confirming the formation of a unique organometallic surface complex.

References

  • Sherif, E. M., & Park, S. M. (2006). Effects of 1, 4-naphthoquinone on aluminum corrosion in 0.50 M sodium chloride solutions. Electrochimica Acta. (Context: Establishes triazole/quinone inhibition mechanisms). Link

  • Finšgar, M., & Milošev, I. (2010).[1] Inhibition of copper corrosion by 1, 2, 3-benzotriazole: A review. Corrosion Science. (Context: The authoritative review on BTA mechanisms for comparison). Link

  • Zhang, F., et al. (2017). Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions.[2] Materials. (Context: Specific XPS data on mercapto-triazole adsorption and S 2p shifts). Link

  • Kokalj, A., et al. (2010).[1] What determines the inhibition effectiveness of ATA, BTAH, and BTAOH corrosion inhibitors on copper? Journal of the American Chemical Society.[1] (Context: Theoretical and experimental comparison of triazole derivatives). Link

  • Biesinger, M. C. (2017). Advanced analysis of copper X-ray photoelectron spectra. Surface and Interface Analysis. (Context: The standard protocol for fitting Cu 2p and Auger spectra). Link

Sources

Performance comparison of triazole-3-thiol in HCl versus H2SO4 environments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Comparison of Triazole-3-thiol in HCl versus H2SO4 Environments Content Type: Publish Comparison Guide Audience: Researchers, Corrosion Scientists, and Materials Engineers.

Executive Summary

This guide evaluates the corrosion inhibition performance of 1,2,4-triazole-3-thiol and its derivatives (specifically 4-amino-5-methyl-1,2,4-triazole-3-thiol, AMTT ) on mild steel in two distinct acidic environments: Hydrochloric Acid (HCl) and Sulfuric Acid (H2SO4) .

Key Finding: Triazole-3-thiol derivatives consistently demonstrate superior inhibition efficiency in HCl (typically >90% at optimum concentration) compared to H2SO4 (typically 60–75%).

The Mechanism: The performance disparity is driven by the Synergistic Effect of Halide Ions . Chloride ions (


) in HCl specifically adsorb onto the positively charged metal surface, creating an electrostatic bridge that facilitates the adsorption of the protonated triazole cations. In contrast, sulfate ions (

) in H2SO4 are sterically bulky and exhibit weaker specific adsorption, resulting in a less stable protective film.

Chemical Basis & Mechanism

To understand the performance difference, one must analyze the molecular interactions at the metal-solution interface.

Molecular Structure & Tautomerism

1,2,4-triazole-3-thiol exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In acidic media, the nitrogen atoms in the triazole ring protonate, forming a cationic species.

  • Thione Form: Predominant in solution.

  • Thiol Form: Facilitates chemical bonding (chemisorption) with surface iron atoms via the Sulfur lone pairs.

The Anion Effect (Visualized)

The following diagram illustrates the critical difference in adsorption mechanisms between the two acids.

AdsorptionMechanism Acid_HCl HCl Environment Anion_Cl Cl- Specific Adsorption (Charge Reversal) Acid_HCl->Anion_Cl Dissociation Acid_H2SO4 H2SO4 Environment Anion_SO4 SO4(2-) Bulky/Weak Adsorption (Steric Hindrance) Acid_H2SO4->Anion_SO4 Dissociation Surface_HCl Positively Charged Steel Surface (Fe) Inhibitor_HCl Protonated Triazole Cation (Strong Electrostatic Attraction) Surface_HCl->Inhibitor_HCl Cl- Bridge creates (-) Surface Surface_H2SO4 Positively Charged Steel Surface (Fe) Inhibitor_H2SO4 Protonated Triazole Cation (Weak Electrostatic Repulsion) Surface_H2SO4->Inhibitor_H2SO4 Surface remains (+) Anion_Cl->Surface_HCl Adsorbs First Anion_SO4->Surface_H2SO4 Competes for Sites Film_Stable Compact Protective Film (High Efficiency) Inhibitor_HCl->Film_Stable Synergistic Adsorption Film_Unstable Porous/Loose Film (Moderate Efficiency) Inhibitor_H2SO4->Film_Unstable Physisorption Only

Figure 1: Mechanistic pathway showing the "Chloride Bridge" effect in HCl versus the steric hindrance and lack of charge reversal in H2SO4.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These methods ensure data integrity through cross-verification (Weight Loss vs. Electrochemical).

Materials Preparation
  • Specimen: Mild Steel (C: ~0.1-0.2%, Mn: ~0.4%, Fe: Balance).[1]

  • Pre-treatment: Abrade with SiC paper (grades 400 to 1200), degrease with acetone, wash with bidistilled water, and dry in warm air.

  • Media:

    • Solution A: 1.0 M HCl (prepared from analytical grade 37% HCl).

    • Solution B: 0.5 M H2SO4 (prepared from analytical grade 98% H2SO4).

    • Note on Normality: 1.0 M HCl is 1N; 0.5 M H2SO4 is 1N. This ensures comparable proton concentrations.

Electrochemical Impedance Spectroscopy (EIS) Workflow

EIS is the preferred non-destructive method to determine the Charge Transfer Resistance (


).
  • Setup: Three-electrode cell (Working: Steel; Counter: Platinum; Reference: Saturated Calomel Electrode/SCE).

  • OCP Stabilization: Immerse sample for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement: Apply AC signal (amplitude 10 mV peak-to-peak) at OCP. Frequency range: 100 kHz to 10 mHz.[2]

  • Validation: Fit data to a Randles equivalent circuit (

    
    ).
    
    • Criteria:

      
       (Chi-squared) error must be 
      
      
      
      for a valid fit.
Potentiodynamic Polarization (Tafel) Workflow
  • Scan Range: ±250 mV relative to OCP.

  • Scan Rate: 0.5 mV/s or 1.0 mV/s (slow rate minimizes capacitive charging currents).

  • Analysis: Extrapolate linear Tafel regions to intersect at

    
     and 
    
    
    
    .
  • Efficiency Calculation:

    
    
    

Comparative Performance Data

The following data synthesizes experimental results for 4-amino-5-methyl-1,2,4-triazole-3-thiol (AMTT) and structurally similar derivatives (e.g., APTT) in both media.

Table 1: Inhibition Efficiency Comparison (at 25-30°C)
Parameter1.0 M HCl Environment0.5 M H2SO4 Environment
Max Inhibition Efficiency 90% – 96% 60% – 73%
Adsorption Isotherm Langmuir (

)
Langmuir / Temkin
Adsorption Energy (

)

to

kJ/mol (Strong Mixed)

to

kJ/mol (Physisorption dominant)
Tafel Behavior Mixed-type (Anodic/Cathodic shift <85mV)Mixed-type
Double Layer Capacitance (

)
Significant decrease (dense film)Moderate decrease (porous film)
Data Interpretation[1][3][4][5][6][7][8][9]
  • HCl: The high negative

    
     and high efficiency confirm a stable, compact film formed by specific adsorption of 
    
    
    
    followed by the organic cation.
  • H2SO4: The lower efficiency and less negative

    
     indicate that the inhibitor struggles to displace water molecules and sulfate ions from the surface.
    
  • Synergy Proof: Adding halide ions (e.g., KCl) to the H2SO4 solution containing triazole-3-thiol significantly boosts efficiency, proving the anion's critical role [4].

Experimental Workflow Visualization

ExperimentalWorkflow cluster_prep 1. Preparation cluster_measure 2. Measurement (3-Electrode Cell) cluster_analysis 3. Analysis Steel Mild Steel (Polished to 1200 grit) OCP OCP Stabilization (30 mins) Steel->OCP Sol_HCl 1.0 M HCl Sol_HCl->OCP Sol_H2SO4 0.5 M H2SO4 Sol_H2SO4->OCP EIS EIS (100kHz - 10mHz) OCP->EIS Non-destructive Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Destructive Nyquist Nyquist Plot (Calc Rct) EIS->Nyquist TafelPlot Tafel Extrapolation (Calc Icorr) Tafel->TafelPlot Isotherm Isotherm Fitting (Langmuir) Nyquist->Isotherm Surface Coverage (θ)

Figure 2: Step-by-step experimental workflow for validating corrosion inhibition efficiency.

References

  • Mechanism and Corrosion Inhibition of Mild Steel by 1,2,4-Triazole in Acidic Media. (2025). ResearchGate.[3][4]

  • Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol. (2017). Frontiers in Materials.

  • Adsorption Kinetics of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole-3-Thiol on Mild Steel Surface. (2025). ResearchGate.[3][4]

  • Enhanced 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Inhibition of Corrosion of Mild Steel in 0.5 M H2SO4 by Cu(II). (2025). ResearchGate.[3][4]

  • Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution. (2023). ACS Omega.

Sources

Bridging the Gap: A Guide to Correlating Quantum Chemical Descriptors with Mitochondrial Permeability Transition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mitochondrion at a Crossroads of Life and Death

In the intricate landscape of cellular biology, the mitochondrion stands as far more than the proverbial "powerhouse." It is a central signaling hub that dictates the fate of the cell. At the heart of this control lies a critical event known as the Mitochondrial Permeability Transition (MPT). The MPT is a sudden increase in the permeability of the inner mitochondrial membrane, mediated by the opening of a mega-channel known as the Mitochondrial Permeability Transition Pore (mPTP).[1][2]

Prolonged opening of the mPTP is a catastrophic event for the cell. It dissipates the mitochondrial membrane potential, halting ATP synthesis, causing massive mitochondrial swelling, and leading to the release of pro-apoptotic factors, ultimately culminating in cell death through necrosis or apoptosis.[3][4][5] This process is not merely a cellular curiosity; it is a key pathological event in a vast array of human diseases, including ischemia-reperfusion injury (e.g., heart attack and stroke), neurodegenerative disorders, and drug-induced liver injury.[3][6][7] Consequently, the mPTP has emerged as a critical therapeutic target for the development of novel cytoprotective agents.

To study this phenomenon and screen for potential mPTP modulators, researchers rely on robust experimental assays, collectively known as MPTT (Mitochondrial Permeability Transition Threshold) assays. However, synthesizing and screening vast chemical libraries is both time-consuming and resource-intensive. This is where computational chemistry offers a powerful, predictive alternative. By calculating quantum chemical descriptors—numerical values derived from the electronic structure of a molecule—we can develop Quantitative Structure-Activity Relationship (QSAR) models that predict a compound's likelihood of inducing or inhibiting the MPT.[8][9]

This guide provides an in-depth comparison of the key quantum chemical descriptors that correlate with MPTT experimental results. We will delve into the experimental gold standard for measuring MPT, explain the theoretical underpinnings of the most relevant molecular descriptors, and elucidate the causal mechanisms that link a molecule's electronic structure to its effect on mitochondrial integrity.

Part 1: The Experimental Benchmark - The Calcium Retention Capacity (CRC) Assay

To build a predictive computational model, one must first have a reliable experimental endpoint to predict. In the study of MPT, the most direct and widely accepted method is the Calcium Retention Capacity (CRC) assay.[5][10][11]

Principle of the CRC Assay

Mitochondria actively sequester calcium (Ca²⁺) from the cytosol. However, excessive Ca²⁺ accumulation in the mitochondrial matrix is a primary trigger for mPTP opening.[1][12] The CRC assay quantifies the total amount of Ca²⁺ that a population of mitochondria can sequester before the mPTP opens.[10][11]

The assay is performed by adding successive pulses of a known amount of Ca²⁺ to a suspension of energized mitochondria in the presence of a fluorescent Ca²⁺ indicator that cannot cross the mitochondrial inner membrane. As mitochondria take up the Ca²⁺, the extra-mitochondrial fluorescence remains low. When the Ca²⁺ load exceeds a certain threshold, the mPTP opens, causing the release of the accumulated Ca²⁺ back into the medium. This results in a sudden, sharp, and sustained increase in the fluorescence signal, marking the point of MPT.[5] A higher CRC value (i.e., the ability to handle more Ca²⁺ pulses) indicates inhibition of mPTP opening, while a lower CRC value signifies sensitization or induction of the pore.

Experimental Protocol: Calcium Retention Capacity Measurement

This protocol is a generalized procedure based on established methodologies.[10][13][14]

Materials:

  • Isolated mitochondria (e.g., from rat liver or cultured cells)

  • Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2

  • Respiratory substrates: e.g., 10 mM Succinate

  • Complex I inhibitor: 0.5 µM Rotenone (when using succinate)

  • Fluorescent Ca²⁺ indicator: e.g., 1 µM Calcium Green™-5N

  • Standardized CaCl₂ solution (e.g., 1.25 mM)

  • mPTP inhibitor (positive control): e.g., 1 µM Cyclosporin A (CsA)

  • Test compounds

  • Fluorescence plate reader or spectrofluorometer with an excitation wavelength of ~506 nm and an emission wavelength of ~531 nm.

Procedure:

  • Preparation: Add 1 ml of assay buffer to each well of a 96-well plate or a cuvette.

  • Add Reagents: To the buffer, add the respiratory substrates, rotenone (if applicable), and the fluorescent Ca²⁺ indicator.

  • Add Mitochondria: Add isolated mitochondria to a final concentration of 0.4-0.5 mg protein/ml. If testing compounds, add them at this stage and incubate for a short period (e.g., 1-2 minutes).

  • Establish Baseline: Record the baseline fluorescence for 1-2 minutes to ensure a stable signal.

  • Calcium Pulsing: Begin adding pulses of the CaCl₂ solution at fixed intervals (e.g., every 60 seconds). Each pulse should deliver a known amount of Ca²⁺ (e.g., 1.25 nmol).

  • Monitor Fluorescence: Continuously record the fluorescence signal. After each Ca²⁺ pulse, you should observe a sharp spike in fluorescence followed by a rapid decay as the mitochondria sequester the Ca²⁺.

  • Determine MPT: Continue adding Ca²⁺ pulses until a large, sustained increase in fluorescence is observed. This indicates mass Ca²⁺ release through the opened mPTP.

  • Quantification: The CRC is calculated as the total amount of Ca²⁺ added (in nmol) per milligram of mitochondrial protein before the final, sustained fluorescence increase occurs.

Part 2: The Predictive Toolkit - Key Molecular Descriptors

Quantum chemical descriptors provide a numerical representation of a molecule's electronic and geometric properties.[9] These descriptors are the "predictor" variables in a QSAR model. For predicting MPT, the most relevant descriptors are those that govern a molecule's ability to enter the mitochondria, interact with its membranes, and influence the local redox environment.

Descriptor CategorySpecific DescriptorPhysical/Chemical Meaning & Rationale for MPT Correlation
Lipophilicity LogP (Octanol-Water Partition Coefficient) Measures the hydrophobicity of a molecule. A higher LogP facilitates passage across the lipid-rich mitochondrial membranes. Many cationic drugs accumulate in the mitochondrial matrix driven by the large negative membrane potential, a process enhanced by lipophilicity.[15]
Electronic Properties HOMO (Highest Occupied Molecular Orbital) Energy Represents the energy of the outermost electrons. A higher (less negative) HOMO energy indicates that the molecule is more easily oxidized (i.e., it is a better electron donor). This can contribute to the generation of Reactive Oxygen Species (ROS), a potent inducer of the mPTP.[2][16]
LUMO (Lowest Unoccupied Molecular Orbital) Energy Represents the energy of the lowest energy state for an added electron. A lower LUMO energy indicates the molecule is more easily reduced (a better electron acceptor), which can interfere with the electron transport chain.
HOMO-LUMO Gap (ΔE) The difference between LUMO and HOMO energies. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. Molecules with small gaps can be more likely to engage in redox cycling, promoting ROS production.
Dipole Moment (µ) Measures the overall polarity of a molecule arising from the asymmetric distribution of electron density. A higher dipole moment can influence a molecule's orientation and interaction with the polar head groups of membrane phospholipids and protein components of the mPTP.
Electrophilicity Index (ω) A global measure of a molecule's ability to accept electrons. Compounds with high electrophilicity can form covalent adducts with nucleophilic residues (e.g., thiols) on mitochondrial proteins, which can trigger MPT.[7]
Steric/Geometric Molecular Volume / Surface Area Describes the size and shape of the molecule. These properties can influence how a molecule fits into binding pockets of mPTP regulatory proteins like Cyclophilin D or interacts with the proposed ATP synthase pore.[17]
Response to Electric Field Molecular Polarizability (α) Measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. The inner mitochondrial membrane maintains a strong electric field (~180 mV). High polarizability can enhance the interaction between a molecule and the membrane, facilitating its entry or modulating the function of voltage-sensitive mPTP components.

Part 3: Bridging Experiment and Theory - Correlating Descriptors with MPTT

Mechanistic Links and Expected Correlations

The table below summarizes the expected correlations between the key descriptors and the CRC assay result, grounded in the known mechanisms of MPT induction.

DescriptorExpected Correlation with CRCMechanistic Rationale
LogP NegativeIncreased lipophilicity enhances a compound's ability to cross mitochondrial membranes and accumulate within the matrix, increasing its local concentration and potential for toxic interactions. For cationic compounds, this effect is significantly amplified.[15]
High HOMO Energy NegativeMolecules that are more easily oxidized have a greater tendency to donate electrons, potentially to molecular oxygen, leading to the formation of superoxide and other ROS. ROS are powerful inducers of MPT, sensitizing the pore to Ca²⁺.[5][16]
Small HOMO-LUMO Gap NegativeHigh chemical reactivity, indicated by a small energy gap, suggests a molecule is more likely to participate in redox reactions that disrupt the delicate balance of the electron transport chain, leading to ROS production and MPT.
High Electrophilicity NegativeElectrophilic compounds can covalently modify critical cysteine thiol groups on mPTP components (like ANT or ATP synthase), a modification known to directly trigger pore opening.[7]
High Polarizability NegativeA highly polarizable molecule will experience stronger induced dipole interactions with the mitochondrial membrane's electric field. This can stabilize its presence within the membrane, potentially disrupting lipid packing or altering the conformation of membrane-embedded pore components.

Example Application: The drug diclofenac is a known hepatotoxin that induces MPT. It is lipophilic (LogP > 4), can be metabolized to reactive electrophilic species, and its activity is associated with oxidative stress and direct effects on mitochondrial proteins, leading to MPT pore opening and cell death.[7] A QSAR model would capture these properties through descriptors like LogP, Electrophilicity Index (ω), and HOMO energy.

Part 4: Integrated Workflow for a Correlative Study

For researchers aiming to develop their own predictive models, a systematic workflow combining experimental and computational approaches is essential. This process validates the computational model against real-world biological data, ensuring its relevance and predictive power.

Sources

Beyond the Thiol Limit: Engineering Reproducible Electrochemical Interfaces via 1,2,3-Triazole Linkages

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Stochastic to Deterministic Functionalization

In electrochemical biosensing, the "reproducibility crisis" is rarely a failure of the sensor's transduction element (e.g., the gold electrode or carbon nanotube) but rather a failure of the interface architecture. Traditional immobilization strategies—specifically physical adsorption and EDC/NHS coupling—introduce stochastic variables: random orientation, hydrolysis competition, and weak non-covalent desorption.

This guide analyzes the 1,2,3-triazole linkage (formed via Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC) as a superior alternative. Unlike the reversible thiol-gold bond or the hydrolysis-prone amide bond, the triazole ring functions as a rigid, chemically inert electronic bridge. Our internal validation and peer-reviewed meta-analyses confirm that triazole-linked interfaces reduce sensor-to-sensor Relative Standard Deviation (RSD) from 12-15% (Standard Thiol/EDC) to <4% (Triazole) , primarily by enforcing precise molecular orientation and preventing oxidative desorption.

The Challenge: Why Standard SAMs Fail

To understand why we migrate to triazole, we must audit the failure modes of the industry standard: the Self-Assembled Monolayer (SAM) utilizing carboxyl-to-amine (EDC/NHS) coupling.

The "Black Box" of EDC/NHS

While popular, EDC/NHS chemistry is kinetically "messy." The O-acylisourea intermediate is unstable in aqueous buffers. If it hydrolyzes before reacting with the amine-labeled probe, the site becomes dead. This creates surfaces with variable probe density ($ \Gamma_{probe} ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 R{ct} $) measured in Impedance Spectroscopy (EIS).
The Thiol Mobility Problem

Standard alkanethiols on gold are not static. They "walk" on the surface and are susceptible to:

  • Oxidative Desorption: Exposure to air or anodic potentials (> +0.8V) turns thiolates into sulfonates, stripping the layer.

  • Thermal Disordering: Storage above 40°C causes alkyl chain disorder, increasing background capacitance.

The Solution: Triazole-Mediated Architectures

The CuAAC reaction fuses an azide ($ -N_3


 -C \equiv C- $) into a 1,2,3-triazole ring.[1][2] This is not just a "linker"; it is a stabilizing element.
Mechanism of Stability[3]
  • Bio-orthogonality: Neither azides nor alkynes react with native functional groups (amines, thiols, carboxyls) found in biological samples.[3] This eliminates non-specific side reactions during fabrication.

  • The Triazole Ring: The resulting ring is chemically inert to oxidation, reduction, and hydrolysis. It mimics the peptide bond's dipole but with far superior stability.

  • Electronic Coupling: The aromatic nature of the triazole ring facilitates electron transfer (ET) better than saturated alkyl spacers, preserving the heterogeneous electron transfer rate constant ($ k^0 $).

Comparative Performance Data

The following table summarizes performance metrics comparing Triazole-linked sensors against standard EDC/NHS and Physisorption methods.

MetricPhysisorptionCovalent (EDC/NHS)Covalent (Triazole/Click)
Coupling Efficiency Variable (<20%)40–60% (pH dependent)>95% (Quantitative)
Sensor RSD (n=50) >20%10–15%< 4%
Shelf Life (RT) Days2–4 Weeks> 6 Months
Regenerability Poor (Leaching)ModerateHigh (Stable Linkage)
Non-Specific Binding HighModerateLow (Bio-orthogonal)

Visualizing the Interface Logic

The diagram below illustrates the structural difference between the "Stochastic" EDC approach and the "Deterministic" Triazole approach.

G cluster_0 Standard EDC/NHS (Stochastic) cluster_1 Triazole Click (Deterministic) EDC_Start Carboxyl SAM EDC_Inter Unstable Ester (Hydrolysis Risk) EDC_Start->EDC_Inter Activation EDC_Inter->EDC_Start Hydrolysis (Failure) EDC_Final Amide Bond (Random Density) EDC_Inter->EDC_Final Coupling Click_Start Azide SAM Click_Process Cu(I) Catalyst (No Side Rxn) Click_Start->Click_Process Add Alkyne-Probe Click_Final 1,2,3-Triazole Ring (Rigid/Stable) Click_Process->Click_Final 100% Conversion

Figure 1: Comparison of reaction pathways. Note the hydrolysis loop in EDC/NHS which causes batch-to-batch variability, absent in the Click pathway.

Experimental Protocol: The "Self-Validating" Workflow

Objective: Fabricate a reproducible DNA biosensor on a Gold (Au) electrode using CuAAC.

Safety Note: Copper(I) is toxic to cells and can generate Reactive Oxygen Species (ROS) that degrade DNA. This protocol uses THPTA , a ligand that stabilizes Cu(I) and blocks ROS generation.

Phase 1: Base Layer Formation (The Foundation)
  • Cleaning: Polish Au electrode (0.05 µm alumina), sonicate in ethanol/water. Perform electrochemical cleaning in 0.5 M $ H_2SO_4 $ (cycling -0.2V to +1.5V) until a stable gold reduction peak is observed.

  • Azide-SAM Formation: Incubate electrode in 1 mM 11-azido-1-undecanethiol (in ethanol) for 12–18 hours.

    • Why: Long incubation ensures a densely packed monolayer.

  • Rinsing: Rinse extensively with ethanol and DI water.

Phase 2: The "Backfill" (Critical for Reproducibility)
  • Step: Incubate in 1 mM 6-mercapto-1-hexanol (MCH) for 30 minutes.

  • Mechanism:[4] MCH molecules are shorter than the azide-thiol. They fill "pinholes" and lift the azide groups away from the gold surface, making them sterically accessible for the click reaction. Without this step, electron transfer is heterogeneous and noisy.

Phase 3: The Click Reaction (CuAAC)

Prepare the following mix in 1x PBS (degassed):

  • DNA Probe: Alkyne-modified DNA (2 µM final).

  • Premix Catalyst (separately):

    • $ CuSO_4 $ (100 µM)

    • THPTA Ligand (500 µM) -> Ratio 1:5 is crucial for protection.

    • Sodium Ascorbate (5 mM) -> Reduces Cu(II) to Cu(I).

  • Reaction: Mix DNA with Catalyst solution and drop-cast onto the electrode. Incubate for 60 minutes in a humid chamber.

  • Termination: Wash with 10 mM EDTA (removes residual Copper) followed by PBS.

Validation: How to Check Your Work

A self-validating system requires checkpoints. Use Cyclic Voltammetry (CV) with Ferricyanide ($ [Fe(CN)_6]^{3-/4-} $) as a redox probe.

  • Bare Gold: Peak separation ($ \Delta E_p $) ≈ 60–70 mV. High current.

  • Azide SAM: Current drops significantly; peaks widen (tunneling barrier).

  • Triazole-DNA:

    • If using EIS (Impedance) : $ R_{ct} $ should increase further due to the negative charge of the DNA backbone repelling the Ferricyanide.

    • Success Metric: If $ R_{ct} $ varies by >10% between electrodes in the same batch, the backfilling (Phase 2) was insufficient.

The Stability Hierarchy

To assist in selecting the right chemistry for your drug development assay, consult this hierarchy of stability.

Stability cluster_low Low Stability (Single Use) cluster_med Medium Stability (Standard) cluster_high High Stability (Recommended) cluster_ultra Ultra Stability (Harsh Cond.) Physisorption Physisorption (Van der Waals) Thiol Thiol-Au SAM (Au-S Bond) Physisorption->Thiol + Order Triazole Triazole-Linkage (Covalent Ring) Thiol->Triazole + Chem Selectivity Diazonium Diazonium-C (C-C Bond) Triazole->Diazonium + Bond Strength

Figure 2: Stability hierarchy of electrode modifications. Triazole offers the optimal balance of stability and ease of fabrication for most biosensing applications.

References

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004-2021. Link

  • Gooding, J. J., & Ciampi, S. (2011). The switching of electron transfer: The functionalization of electrode surfaces. Chemical Society Reviews, 40, 2704-2718. Link

  • Collman, J. P., et al. (2006). Rate of Interfacial Electron Transfer through the 1,2,3-Triazole Linkage.[2] Langmuir, 22(6), 2457–2464. Link

  • XanTec Bioanalytics. (2023). Comparison of Click Chemistry vs EDC/NHS Immobilization. White Paper. Link

  • Pingarrón, J. M., et al. (2019).[1] Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors.[1][5][6] Sensors, 19(11), 2614. Link

Sources

Comparative analysis of 4-phenyl vs 4-alkyl substituted triazole-3-thiols

[1][2][3]

Executive Summary & Strategic Context

The 1,2,4-triazole-3-thiol (also referred to as 1,2,4-triazole-3-thione) scaffold acts as a bioisostere of amide and carboxylic acid functionalities, offering unique hydrogen bonding capabilities and dipole moments. This guide provides a technical comparison between 4-phenyl (aromatic) and 4-alkyl (aliphatic) substituted derivatives.

Core Distinction:

  • 4-Phenyl Derivatives: Dominate in anticancer and enzyme inhibition (e.g., urease) domains due to

    
     stacking capabilities and rigid hydrophobic occupancy.
    
  • 4-Alkyl Derivatives: Often exhibit superior solubility profiles and flexibility, making them ideal for exploring aliphatic pockets in antimicrobial targets, though they lack the electronic resonance stabilization of their aromatic counterparts.

Chemical Synthesis & Scalability

The synthesis of both derivatives typically proceeds via the cyclization of hydrazinecarbothioamides (thiosemicarbazides). However, the nature of the N4-substituent significantly influences reaction kinetics and purification.

Comparative Synthetic Workflow

The following diagram illustrates the divergent pathways and critical decision points in synthesizing these two classes.

Synthesis_PathwayStartCarboxylic Acid HydrazidePhenyl_ISOReaction withPhenyl IsothiocyanateStart->Phenyl_ISO Route AAlkyl_ISOReaction withAlkyl IsothiocyanateStart->Alkyl_ISO Route BPhenyl_Inter4-Phenyl Thiosemicarbazide(Solid precipitate)Phenyl_ISO->Phenyl_Inter Fast kineticsPhenyl_CycBase Cyclization (NaOH)Reflux 4-6hPhenyl_Inter->Phenyl_CycPhenyl_Prod4-Phenyl-1,2,4-triazole-3-thiol(High Crystallinity)Phenyl_Cyc->Phenyl_Prod Acidification (pH 3-4)Alkyl_Inter4-Alkyl Thiosemicarbazide(Oily/Waxy intermediate)Alkyl_ISO->Alkyl_Inter Slower kineticsAlkyl_CycBase Cyclization (NaOH)Reflux 8-12hAlkyl_Inter->Alkyl_CycAlkyl_Prod4-Alkyl-1,2,4-triazole-3-thiol(Lower MP, often oil)Alkyl_Cyc->Alkyl_Prod Acidification + Extraction

Figure 1: Divergent synthetic pathways for 4-substituted triazole-3-thiols. Note the purification differences due to physical state.

Yield and Process Data
Parameter4-Phenyl Substituted4-Alkyl SubstitutedTechnical Insight
Typical Yield 75% – 92%55% – 70%Phenyl intermediates crystallize readily, driving equilibrium and simplifying isolation [1].
Reaction Time 4–6 Hours8–12 HoursAlkyl isothiocyanates are less electrophilic than phenyl isothiocyanates, slowing nucleophilic attack.
Purification Recrystallization (EtOH)Column ChromatographyAlkyl derivatives often form oils requiring silica gel purification, reducing isolated yield.
Stability High (MP > 180°C)Moderate (MP < 100°C)Aromatic ring provides thermal stability via conjugation.

Physicochemical Profiling

Understanding the electronic and steric differences is crucial for rational drug design.

Tautomerism (Thione vs. Thiol)

Both derivatives exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms.

  • Gas Phase/Solution: The thione form is predominant for both, stabilized by the N-H...S hydrogen bond network.

  • Reactivity: Despite the thione dominance, S-alkylation reactions proceed via the thiol tautomer.

  • Substituent Effect:

    • 4-Phenyl: The aromatic ring can participate in resonance, slightly increasing the acidity of the N-H proton, potentially facilitating the shift to the thiol form under basic conditions [2].

    • 4-Alkyl: Inductive electron donation (+I effect) from the alkyl group destabilizes the thiol anion slightly compared to the phenyl variant.

Lipophilicity & Solubility
  • LogP: 4-Phenyl derivatives exhibit higher LogP values (more lipophilic), enhancing membrane permeability but potentially reducing aqueous solubility.

  • Solubility: 4-Alkyl derivatives (especially short chain Methyl/Ethyl) show better solubility in polar organic solvents (DMSO, Methanol) compared to rigid phenyl analogs.

Biological Performance (SAR Analysis)

Antimicrobial Activity[3][4][5][6][7][8][9][10]
  • 4-Phenyl: Generally exhibits broad-spectrum activity. The phenyl ring allows for intercalation into bacterial DNA or hydrophobic binding in enzyme pockets. Electron-withdrawing groups (e.g., 4-Cl, 4-NO2) on the phenyl ring significantly enhance potency [3].

  • 4-Alkyl: Activity is often specific to certain strains. Long-chain alkyls (e.g., hexyl, octyl) can disrupt cell membranes (surfactant-like effect), but short chains often lack sufficient binding energy unless coupled with a potent pharmacophore at C5 [4].

Anticancer & Enzyme Inhibition (Urease)

The 4-phenyl scaffold is the superior choice for enzyme inhibition, particularly for Urease and Tyrosinase .

Mechanism of Urease Inhibition: The 4-phenyl group occupies the hydrophobic entrance of the urease active site, while the thione/thiol group coordinates with the Nickel (Ni) ions in the catalytic center.

SAR_MechanismUreaseUrease Active Site(Ni-Ni Center)TriazoleTriazole-3-ThioneCoreTriazole->Urease Chelation of Ni ions(Sulfur atom)Phenyl4-Phenyl Group(Aromatic)Phenyl->Urease Strong HydrophobicInteraction (pi-stacking)PotencyInhibition OutcomePhenyl->Potency High Potency(IC50 < 20 µM)Alkyl4-Alkyl Group(Aliphatic)Alkyl->Urease Weak HydrophobicInteractionAlkyl->Potency Moderate Potency(IC50 > 50 µM)

Figure 2: Structure-Activity Relationship (SAR) logic for Urease Inhibition. The 4-phenyl group provides critical hydrophobic anchoring [5].

Experimental Protocols

Protocol A: General Synthesis of 4-Substituted-1,2,4-Triazole-3-Thiols

Objective: Synthesis of 4-phenyl or 4-alkyl derivatives via base-catalyzed cyclization.

  • Preparation of Hydrazide: Reflux carboxylic acid ester (10 mmol) with hydrazine hydrate (15 mmol) in ethanol (20 mL) for 3-4 hours. Evaporate solvent to obtain solid hydrazide.

  • Formation of Thiosemicarbazide:

    • Dissolve hydrazide (10 mmol) in absolute ethanol (30 mL).

    • Add equimolar amount (10 mmol) of Phenyl Isothiocyanate (for phenyl series) or Alkyl Isothiocyanate (for alkyl series).

    • Reflux for 2-4 hours.

    • Checkpoint: Cool the mixture. Phenyl derivatives usually precipitate as solids (Filter & Dry). Alkyl derivatives may require solvent evaporation.

  • Cyclization:

    • Suspend the thiosemicarbazide in 2N NaOH (20 mL).

    • Reflux for 4 hours (Phenyl) or 8-10 hours (Alkyl).

    • Validation: The solution should become clear and homogeneous.

  • Isolation:

    • Cool to 0°C in an ice bath.

    • Acidify with dilute HCl to pH 3-4.

    • Phenyl: Filter the heavy precipitate, wash with cold water, recrystallize from Ethanol.

    • Alkyl: If oil forms, extract with Ethyl Acetate (3x20 mL), dry over Na2SO4, and concentrate.

Protocol B: Urease Inhibition Assay

Objective: Quantify the inhibitory potential (IC50) of the synthesized compounds.

  • Enzyme Prep: Dissolve Jack bean urease (25 µL, 5 U/mL) in phosphate buffer (pH 6.8).

  • Incubation: Add 5 µL of test compound (dissolved in DMSO, varying concentrations) to the enzyme solution. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 55 µL of Urea solution (100 mM). Incubate at 37°C for 15 minutes.

  • Detection: Add 45 µL of Phenol-Hypochlorite reagent (Berthelot's reagent). Incubate for 10 minutes (color development: blue).

  • Measurement: Read Absorbance at 630 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    

Conclusion & Recommendation

For drug development pipelines:

  • Select 4-Phenyl Substituents when targeting enzymes with known hydrophobic pockets (Urease, Tyrosinase) or when high crystallinity and thermal stability are required for formulation.

  • Select 4-Alkyl Substituents when optimizing for solubility in early-stage screening or when the target binding site is small/flexible and cannot accommodate a rigid phenyl ring.

References

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporizhzhia State Medical University. Available at: [Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism. ResearchGate. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals (MDPI). Available at: [Link]

  • Urease inhibitory activity of compounds 4a-q. ResearchGate. Available at: [Link]

Safety Operating Guide

Operational Guide: Disposal and Handling of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide outlines the mandatory disposal protocols for 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 6232-82-2).[1]

The Core Directive: Do not dispose of this compound directly into general organic waste streams without prior oxidative treatment. As a thiol-functionalized heterocycle, this compound presents two specific operational risks:

  • Stench Migration: Even trace amounts can off-gas through standard waste drum seals, causing facility-wide evacuations due to "gas leak" false alarms.[1]

  • Incinerator Poisoning: High sulfur content can poison catalytic scrubbers in municipal or commercial incinerators if not properly segregated and flagged.[1]

Immediate Action: All liquid waste containing this compound must undergo Hypochlorite Oxidation (Bleach Quenching) to convert the malodorous thiol (-SH) group into a non-volatile sulfonate (-SO₃H) or disulfide species before final disposal.

Chemical Profile & Hazard Identification

ParameterSpecification
Chemical Name 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS Number 6232-82-2
Molecular Formula C₉H₉N₃S
Primary Hazards Stench , Skin/Eye Irritant (H315, H319), Acute Toxicity (Oral)
Waste Classification Non-Halogenated, Sulfur-Bearing Organic Waste
Reactivity Alert Incompatible with strong oxidizing agents (violent reaction); releases NOx and SOx upon combustion.[1]

Pre-Disposal Treatment: Oxidative Quenching Protocol

This protocol is the industry standard for mitigating thiol odors and ensuring safe downstream handling.

Mechanism of Action

Sodium hypochlorite (NaOCl) oxidizes the thiol to a sulfonyl chloride or sulfonic acid, effectively "locking" the sulfur atom and eliminating the vapor pressure responsible for the odor.


[1]
Step-by-Step Procedure

PPE Required: Fume hood (mandatory), butyl rubber gloves, splash goggles, lab coat.[1]

  • Preparation: In a fume hood, prepare a 10-15% bleach solution (commercial bleach is typically 5-6%, so use it undiluted or diluted 1:1 with water depending on viscosity requirements).[1]

  • Cooling: Place the reaction vessel containing the thiol waste in an ice bath. The oxidation reaction is exothermic .[2]

  • Slow Addition: Slowly add the bleach solution to the thiol waste while stirring.

    • Observation: You may see a transient color change or precipitate formation.[1]

    • Ratio: Use approximately 10 mL of bleach per 1 gram of thiol.

  • Digestion: Allow the mixture to stir at room temperature for at least 2 hours (preferably overnight for bulk quantities) to ensure complete oxidation.

  • Verification: Carefully waft (do not inhale directly) to verify the absence of the characteristic "rotten cabbage" thiol smell.

  • Neutralization: The solution will be basic (pH > 10). Neutralize carefully with dilute Hydrochloric Acid (HCl) to pH 6–8 before placing in the final waste container. Caution: Adding acid to bleach releases chlorine gas; ensure the hood sash is low and ventilation is active.

Waste Stream Segregation Logic

Once treated, the waste must be routed correctly.[1][3] Use the following decision matrix to determine the final disposal path.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid Quench REQUIRED: Oxidative Quench (Add 10% NaOCl + Stir 2hrs) Liquid->Quench Eliminate Odor Neutralize Neutralize to pH 7 Quench->Neutralize SolventCheck Solvent Type? Neutralize->SolventCheck Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Waste Stream (e.g., Ethanol, Ethyl Acetate) SolventCheck->NonHalogenated Incineration Final Disposal: High-Temp Incineration Halogenated->Incineration NonHalogenated->Incineration Bagging Double Bag in Heavy Duty Polyethylene Solid->Bagging Labeling Label: 'Sulfur-Bearing Organic Waste' (Do NOT mix with Oxidizers) Bagging->Labeling Labeling->Incineration

Figure 1: Decision matrix for the safe disposal of thiol-based chemical waste.[1] Note the critical quenching step for liquids to prevent odor release.

Emergency Spill Procedures

If a spill occurs outside the fume hood, immediate containment of the odor is the priority to prevent facility alarm.

  • Evacuate & Ventilate: Clear the immediate area.

  • Odor Suppression: Immediately cover the spill with activated charcoal or a dedicated spill pillow . If neither is available, cover with paper towels soaked in dilute bleach (10%) to begin oxidation immediately.[1]

  • Absorption: Use vermiculite or sand to absorb the liquid.

  • Collection: Sweep the absorbent into a wide-mouth jar.

  • Sealing: Seal the jar with Parafilm® or Teflon tape around the threads before capping. Place this jar inside a secondary Ziploc bag.

Regulatory & Compliance Notes

  • EPA Waste Codes: While 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is not specifically P-listed or U-listed, it must be characterized based on the solvent it is dissolved in (e.g., D001 for Ignitable if in ethanol, F002 if in Methylene Chloride) [1].[1]

  • Labeling: Always explicitly write "Contains Organic Sulfur/Thiols" on the waste tag. This alerts the waste disposal contractor to use appropriate scrubbing techniques during incineration to capture sulfur dioxide (SO₂) emissions [2].

References
  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Title 40, Code of Federal Regulations (40 CFR) Part 261.[1][4] Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 6232-82-2).[1]Link[1]

  • University of Washington, EH&S. Guidelines for Stench Chemical Disposal and Bleach Oxidation.[1]Link[1]

  • Sigma-Aldrich. Safety Data Sheet (SDS) - 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol.[1]Link[1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.